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  • Product: N-Methyl-N-nitrosopropanamide
  • CAS: 16395-80-5

Core Science & Biosynthesis

Foundational

N-Methyl-N-nitrosopropanamide (MNPA): Mechanisms of DNA Alkylation and Analytical Workflows

Executive Summary N-Methyl-N-nitrosopropanamide (MNPA), also known as N-methyl-N-nitrosopropionamide, is a potent, direct-acting alkylating agent belonging to the N-nitroso-N-alkylamide family. While structurally analogo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Methyl-N-nitrosopropanamide (MNPA), also known as N-methyl-N-nitrosopropionamide, is a potent, direct-acting alkylating agent belonging to the N-nitroso-N-alkylamide family. While structurally analogous to the widely utilized N-methyl-N-nitrosourea (MNU), MNPA exhibits distinct in vivo distribution profiles—most notably acting as a powerful pulmotropic carcinogen capable of selectively inducing lung cancer, contrasting with the neurotropic nature of MNU[1].

For researchers in chemical carcinogenesis and oncology drug development, understanding the precise molecular mechanisms by which MNPA modifies nucleic acids is critical. This technical guide deconstructs the chemical degradation of MNPA, the stereochemical nuances of its DNA alkylation, and provides self-validating experimental protocols for the absolute quantification of its resultant DNA adducts.

Chemical Mechanism of Action: Generation of the Ultimate Carcinogen

Unlike nitrosamines (e.g., N-nitrosodimethylamine, NDMA), which are pro-carcinogens requiring enzymatic α-hydroxylation by cytochrome P450 enzymes (such as CYP2E1) to become reactive[2], MNPA is a direct-acting nitrosamide. It does not require metabolic activation.

In aqueous physiological environments (pH ~7.4), MNPA undergoes spontaneous, base-catalyzed hydrolysis. Hydroxide ions attack the carbonyl carbon, forming a tetrahedral intermediate that rapidly collapses. This cleavage expels propanoic acid and yields a transient methyldiazohydroxide intermediate, which subsequently dissociates to form the methyldiazonium ion ( CH3​−N2+​ ) . This highly reactive, electrophilic cation serves as the ultimate alkylating species[2].

MNPA_Pathway MNPA N-Methyl-N-nitrosopropanamide Hydrolysis Aqueous Hydrolysis (OH- attack) MNPA->Hydrolysis Intermediate Tetrahedral Intermediate Hydrolysis->Intermediate Products Propanoic Acid + Methyldiazohydroxide Intermediate->Products Diazonium Methyldiazonium Ion (CH3-N2+) Products->Diazonium -OH- SN1 SN1-like Reaction (Hard Nucleophiles) Diazonium->SN1 SN2 SN2-like Reaction (Soft Nucleophiles) Diazonium->SN2 O6MeG O6-Methylguanine (Mutagenic) SN1->O6MeG N7MeG N7-Methylguanine (Abundant) SN2->N7MeG

Chemical degradation of MNPA to methyldiazonium and DNA alkylation pathways.

Stereochemistry and Adduct Distribution

The methyldiazonium ion interacts with the DNA double helix based on the nucleophilicity of the target atoms, leading to a bifurcation in reaction mechanisms:

  • SN​2 -like Pathway: Highly nucleophilic nitrogen centers, particularly the N7 position of guanine in the major groove, react predominantly via an SN​2 -like transition state. This pathway accounts for the vast majority of DNA damage.

  • SN​1 -like Pathway: Less nucleophilic oxygen atoms, such as the O6 position of guanine, react 3[3] involving a transition state with significant carbocation character.

While N7-methylguanine (N7-MeG) is the most abundant lesion, O6-methylguanine (O6-MeG) is the most mutagenic. O6-MeG structurally mimics adenine, leading to mispairing with thymine during DNA replication and causing permanent GC AT transition mutations if not repaired by O6-methylguanine-DNA methyltransferase (MGMT)[2]. Additionally, alkylation occurs in the minor groove at the N3 position of adenine, which exhibits specific sequence-dependent formation[4].

Quantitative Adduct Profiling

The table below summarizes the expected distribution of DNA adducts following exposure to methyldiazonium-generating agents like MNPA.

DNA AdductAlkylation SiteRelative Yield (%)Mutagenic PotentialPrimary Repair Mechanism
N7-Methylguanine (N7-MeG) Major Groove70 - 80%Low (Cytotoxic if abasic)Base Excision Repair (BER)
O6-Methylguanine (O6-MeG) Major Groove6 - 8%High (GC AT transitions)Direct Reversal (MGMT)
N3-Methyladenine (N3-MeA) Minor Groove8 - 12%Moderate (Replication block)Base Excision Repair (BER)
Minor O-alkylations (e.g., O4-MeT) Minor Groove< 2%ModerateNucleotide Excision Repair

Experimental Methodologies: Self-Validating Protocols

To accurately quantify MNPA-induced DNA damage, researchers must employ protocols that prevent artifactual degradation while ensuring absolute recovery. The following methodologies utilize a self-validating framework via stable isotope internal standards.

Protocol A: In Vitro DNA Alkylation by MNPA
  • Step 1: Substrate Preparation. Dissolve purified calf thymus DNA (1 mg/mL) in 10 mM Tris-HCl, 1 mM EDTA buffer (pH 7.4).

    • Causality: Maintaining a strict pH of 7.4 mimics physiological conditions and controls the spontaneous hydrolysis rate of MNPA, which is highly base-labile.

  • Step 2: Alkylation. Spike MNPA (freshly dissolved in anhydrous DMSO to prevent premature degradation) into the DNA solution to a final concentration of 1 mM. Incubate at 37°C for 2 hours.

  • Step 3: Quenching. Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of ice-cold absolute ethanol.

    • Causality: The sudden drop in dielectric constant precipitates the polyanionic DNA. Simultaneously, the low temperature and dilution immediately quench the generation of methyldiazonium ions, halting alkylation and preventing artifactual adduct formation during downstream processing.

  • Step 4: Washing. Centrifuge at 14,000 x g, wash the pellet twice with 70% ethanol to remove unreacted MNPA and propanoic acid byproducts, and resuspend in LC-MS grade water.

Protocol B: Adduct Liberation and LC-MS/MS Quantification
  • Self-Validating Step (Critical): Prior to digestion, spike the resuspended DNA with stable isotope-labeled internal standards (e.g., 15N5​ -N7-MeG and D3​ -O6-MeG).

    • Causality: This creates a closed, self-validating system. Any downstream losses during solid-phase extraction (SPE) or ion suppression in the MS source will equally affect the endogenous adduct and the heavy standard, allowing for absolute quantification via peak area ratios regardless of matrix effects.

Pathway 1: Neutral Thermal Hydrolysis (For N7-MeG and N3-MeA)

  • Procedure: Heat an aliquot of the spiked DNA solution at 70°C for 30 minutes. Pass through a 10 kDa MWCO centrifugal filter.

  • Causality: Alkylation at the N7 position of guanine introduces a positive charge on the imidazole ring, severely weakening the N-glycosidic bond. Thermal treatment selectively induces depurination of N7-MeG and N3-MeA without cleaving the phosphodiester backbone, isolating the adducts from the complex DNA matrix.

Pathway 2: Enzymatic Digestion (For O6-MeG)

  • Procedure: To a separate aliquot, add DNase I, snake venom phosphodiesterase (SVP), and alkaline phosphatase. Incubate at 37°C for 4 hours.

  • Causality: Unlike N7-alkylation, O6-alkylation does not destabilize the glycosidic bond. Therefore, complete enzymatic reduction of the DNA polymer to single nucleosides is mandatory to liberate O6-MeG for detection.

Workflow Start Purified DNA Incubation MNPA Incubation (pH 7.4, 37°C) Start->Incubation Quench Ethanol Quench & Precipitation Incubation->Quench Split Sample Aliquoting & ISTD Spike Quench->Split Thermal Neutral Thermal Hydrolysis Split->Thermal N7-MeG Enzymatic Enzymatic Digestion Split->Enzymatic O6-MeG SPE Solid Phase Extraction Thermal->SPE Enzymatic->SPE LCMS LC-ESI-MS/MS Analysis SPE->LCMS

Self-validating experimental workflow for the isolation and LC-MS/MS quantification of DNA adducts.

References

  • Stereochemistry of the in Vitro and in Vivo Methylation of DNA by (R)- and (S)-N-[2H1,3H]Methyl-N-nitrosourea Source: acs.org URL:[Link]

  • DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways Source: nih.gov URL:[Link]

  • Quantitative and Qualitative Analysis of DNA Methylation at N3-Adenine by N-Methyl-N-nitrosourea Source: acs.org URL:[Link]

  • Reactions of cysteine with N-methyl-N-nitroso-p-toluenesulfonamide and N-methyl-N'-nitro-N-Nitrosoguanidine Source: researchgate.net URL:[Link]

Sources

Exploratory

In Vitro Toxicity Profile of N-Methyl-N-nitrosopropanamide: Mechanistic Insights and Preclinical Evaluation

Executive Summary N-Methyl-N-nitrosopropanamide (MNPA)—also known as N-methyl-N-nitrosopropionamide—is a potent, direct-acting alkylating agent belonging to the N-nitrosamide class. Unlike dialkylnitrosamines (e.g., N-ni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Methyl-N-nitrosopropanamide (MNPA)—also known as N-methyl-N-nitrosopropionamide—is a potent, direct-acting alkylating agent belonging to the N-nitrosamide class. Unlike dialkylnitrosamines (e.g., N-nitrosodimethylamine) which require cytochrome P450-mediated α-hydroxylation to exert genotoxic effects, MNPA spontaneously decomposes in aqueous environments to yield a highly reactive methyldiazonium ion. Historically recognized as a reference genotoxin due to its distinct pulmotropic carcinogenic activity—selectively inducing lung tumors upon intravenous administration (1)[1]—MNPA is a critical tool for drug development professionals studying direct-acting genotoxicity, mismatch repair (MMR) pathways, and specific organotropism.

Chemical Reactivity and Causality in Toxicity

From a mechanistic standpoint, the toxicological profile of MNPA is inextricably linked to its chemical instability and its specific reactivity with nucleophiles.

The Causality of Thiol Interaction: A defining feature of MNPA, which distinguishes it from structurally related compounds like N-methyl-N-nitrosourea (MNU), is its avid reactivity with thiols. In the presence of intracellular thiols such as glutathione (GSH) or cysteine, MNPA undergoes rapid nucleophilic attack leading to concomitant elimination of the methylnitrosamino group and the evolution of elementary nitrogen (2)[2]. While GSH typically acts as a detoxifying agent for electrophiles, the thiol-mediated decomposition of MNPA actually accelerates the formation of the ultimate alkylating species (the methyldiazonium ion). This rapid, localized decomposition in thiol-rich environments (such as the respiratory epithelium) is the primary causal factor driving its selective pulmotropic toxicity[1].

Molecular Mechanisms of Genotoxicity

The primary mode of MNPA toxicity is profound DNA alkylation. The methyldiazonium ion acts as a hard electrophile, preferentially attacking the nucleophilic centers of DNA bases.

  • Alkylation: The most critical lesions formed are O6-methylguanine (O6-MeG) and N7-methylguanine (N7-MeG).

  • Mismatch Repair (MMR) Futile Cycling: While N7-MeG can lead to spontaneous depurination and single-strand breaks (SSBs), O6-MeG mispairs with thymine during DNA replication. The MMR pathway recognizes this mismatch and excises the newly synthesized strand, but leaves the parental O6-MeG lesion intact.

  • Apoptosis: Repeated, futile attempts at repair during the S-phase lead to replication fork collapse, DNA double-strand breaks (DSBs), and subsequent p53-mediated apoptosis.

G MNPA N-Methyl-N-nitrosopropanamide (MNPA) Decomp Aqueous Hydrolysis & Thiol (GSH) Reactivity MNPA->Decomp Ion Methyldiazonium Ion [CH3N2]+ Decomp->Ion Release of N2 DNA DNA Alkylation (O6-MeG, N7-MeG) Ion->DNA Electrophilic Attack MMR Mismatch Repair (MMR) Futile Cycling DNA->MMR Replication Phase DSB DNA Double-Strand Breaks (DSBs) MMR->DSB Unresolved Lesions Apoptosis Cell Cycle Arrest & Apoptosis DSB->Apoptosis p53/ATM Pathway

Figure 1: Mechanistic pathway of MNPA-induced genotoxicity and apoptosis.

In Vitro Toxicological Profiling: Validated Methodologies

To rigorously evaluate the in vitro toxicity of MNPA, we employ a tiered approach focusing on direct mutagenicity, structural DNA damage, and terminal cytotoxicity. As a standard of scientific integrity, the following protocols are engineered to be self-validating systems.

Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)
  • Objective: Quantify base-pair substitution mutagenicity.

  • Causality behind experimental choices: We utilize Salmonella typhimurium strains TA100 and TA1535 because their genetic backgrounds are specifically sensitive to base-pair substitutions (GC to AT transitions) characteristic of O6-MeG lesions. Crucially, the assay is performed without S9 metabolic activation (-S9), validating MNPA's status as a direct-acting mutagen.

  • Step-by-Step Methodology:

    • Culture Preparation: Grow TA100 and TA1535 overnight in Oxoid nutrient broth at 37°C to an OD600 of 1.0–1.2.

    • Treatment: In a sterile test tube, combine 100 µL of bacterial culture, 100 µL of MNPA solution (dissolved in DMSO, tested across a logarithmic concentration gradient: 0.1 to 100 µ g/plate ), and 500 µL of sodium phosphate buffer (pH 7.4).

    • Plating: Add 2 mL of molten top agar (containing trace histidine/biotin) to the mixture, vortex gently, and pour onto minimal glucose agar plates.

    • Incubation & Self-Validation: Incubate at 37°C for 48 hours. Validation step: You must include a vehicle control (DMSO) to establish baseline spontaneous reversion and a positive control (MNNG, 5 µ g/plate ) to verify strain sensitivity and assay integrity.

    • Analysis: Count revertant colonies. A dose-dependent increase ≥2-fold over the vehicle control indicates positive mutagenicity.

Protocol 2: Alkaline Single-Cell Gel Electrophoresis (Comet Assay)
  • Objective: Measure SSBs, DSBs, and alkali-labile sites.

  • Causality behind experimental choices: We select human bronchial epithelial cells (BEAS-2B) to mirror the in vivo pulmotropic target of MNPA. The alkaline condition (pH > 13) is critical as it unwinds DNA and converts N7-MeG-induced abasic sites into physical strand breaks, capturing the full spectrum of MNPA-induced damage.

  • Step-by-Step Methodology:

    • Cell Exposure: Seed BEAS-2B cells in 6-well plates. Treat with sub-lethal concentrations of MNPA (e.g., 1, 5, 10 µM) for 4 hours to capture primary DNA damage before extensive repair or apoptosis confounds the data.

    • Slide Preparation: Harvest cells, suspend in 0.5% low-melting-point agarose (LMA), and layer onto slides pre-coated with 1% normal-melting-point agarose.

    • Lysis: Submerge slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C to strip cellular proteins and histones.

    • Unwinding & Electrophoresis: Transfer to an electrophoresis tank containing alkaline buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 20 minutes to allow DNA unwinding, followed by electrophoresis at 25 V (300 mA) for 20 minutes.

    • Neutralization & Staining: Neutralize slides with 0.4 M Tris buffer (pH 7.5) and stain with SYBR Gold.

    • Analysis: Image using fluorescence microscopy. Calculate the % Tail DNA using automated comet analysis software.

Protocol 3: Annexin V/PI Flow Cytometry for Apoptosis
  • Objective: Assess the terminal cytotoxic consequence of unrepaired MNPA-induced DNA damage.

  • Causality behind experimental choices: The Annexin V/Propidium Iodide (PI) dual-staining method differentiates between early apoptosis (driven by MMR futile cycling) and secondary necrosis, validating the terminal consequence of the pathway outlined in Figure 1.

  • Step-by-Step Methodology:

    • Treatment: Expose BEAS-2B cells to IC50 concentrations of MNPA for 24 and 48 hours.

    • Harvesting: Collect both floating (late apoptotic) and adherent cells using Accutase (to preserve cell surface phosphatidylserine, which trypsin can cleave).

    • Staining: Wash cells in cold PBS, resuspend in 1X Annexin V Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL PI per 10^5 cells. Incubate for 15 minutes in the dark at room temperature.

    • Acquisition: Analyze immediately via flow cytometry (e.g., BD FACSCanto).

    • Gating Strategy (Self-Validation): Gate out debris using FSC/SSC. Perform quadrant analysis: Q1 (Annexin V-/PI+) = Necrosis; Q2 (Annexin V+/PI+) = Late Apoptosis; Q3 (Annexin V-/PI-) = Viable; Q4 (Annexin V+/PI-) = Early Apoptosis.

Quantitative Data Summary

To contextualize MNPA's profile, it is best compared against its structural analogs, MNU and MNNG. The table below summarizes their comparative reactivity and toxicity profiles.

ParameterN-Methyl-N-nitrosopropanamide (MNPA)N-Methyl-N-nitrosourea (MNU)N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG)
Chemical Class N-NitrosamideN-NitrosoureaN-Nitrosoguanidine
Thiol Reactivity High (Rapid decomposition)Low (Stable in thiols)High (Rapid decomposition)
Ames TA100 (-S9) Strong PositiveStrong PositiveStrong Positive
Primary Target Organ Lung (Pulmotropic)Nervous System / Multi-organGlandular Stomach
Metabolic Activation Not RequiredNot RequiredNot Required

References

  • Stekar, J. (1977). Pulmotropic carcinogenic activity of N-methyl-N-nitrosopropionamide. European Journal of Cancer.
  • McAlduff, E. J., et al. (1970). Reactions of cysteine with N-methyl-N-nitroso-p-toluenesulfonamide and N-methyl-N′-nitro-N-nitrosoguanidine. Canadian Science Publishing.

Sources

Foundational

An In-depth Technical Guide to N-Methyl-N-nitrosopropanamide: Structural Formula and Molecular Weight

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed examination of the chemical properties of N-Methyl-N-nitrosopropanamide, focusing on its structural formula and molecular wei...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the chemical properties of N-Methyl-N-nitrosopropanamide, focusing on its structural formula and molecular weight. As a compound of interest in various research contexts, a thorough understanding of its fundamental characteristics is paramount for its appropriate application and for the anticipation of its chemical behavior.

Chemical Identity and Nomenclature

N-Methyl-N-nitrosopropanamide is a member of the N-nitrosamide class of organic compounds. These molecules are characterized by a nitroso group (N=O) attached to the nitrogen atom of an amide functionality. The systematic nomenclature precisely defines the arrangement of its constituent atoms, distinguishing it from structurally similar compounds.

Identifier Value Source
Chemical Name N-Methyl-N-nitrosopropanamideNextSDS[1]
CAS Number 16395-80-5NextSDS[1]
Molecular Formula C₄H₈N₂O₂NextSDS[1]

Structural Formula and Molecular Geometry

The structural integrity of N-Methyl-N-nitrosopropanamide is central to its chemical reactivity and biological activity. The molecule features a propanamide backbone, with a methyl group and a nitroso group substituted on the amide nitrogen.

Two-Dimensional Representation

The 2D structure of N-Methyl-N-nitrosopropanamide is depicted below, illustrating the connectivity of the atoms.

Caption: 2D Structural Formula of N-Methyl-N-nitrosopropanamide.

Key Functional Groups
  • Propanamide Group: This forms the core of the molecule and consists of a three-carbon chain with a carbonyl group double-bonded to an oxygen atom and single-bonded to a nitrogen atom.

  • N-Nitroso Group: The N-N=O functionality is a defining feature of this compound class and is a primary determinant of its reactivity.

  • N-Methyl Group: A methyl group (CH₃) is attached to the amide nitrogen.

Molecular Weight

The molecular weight of a compound is a fundamental physical property, calculated as the sum of the atomic weights of its constituent atoms.

Based on the molecular formula C₄H₈N₂O₂, the molecular weight is calculated as follows:

  • Carbon (C): 4 atoms × 12.011 amu/atom = 48.044 amu

  • Hydrogen (H): 8 atoms × 1.008 amu/atom = 8.064 amu

  • Nitrogen (N): 2 atoms × 14.007 amu/atom = 28.014 amu

  • Oxygen (O): 2 atoms × 15.999 amu/atom = 31.998 amu

Total Molecular Weight: 48.044 + 8.064 + 28.014 + 31.998 = 116.12 g/mol

Synthesis of N-Alkyl-N-nitrosoamides: A Conceptual Framework

A common method for the synthesis of N-nitroso compounds is the reaction of a secondary amine or amide with a nitrosating agent, often under acidic conditions.[2] Various nitrosating agents can be employed, including nitrous acid (generated in situ from sodium nitrite and a strong acid), alkyl nitrites (such as tert-butyl nitrite), and N-nitrososulfonamides.[2][3]

The general mechanism involves the electrophilic attack of the nitrosonium ion (NO⁺) or a related species on the nitrogen atom of the amide. The choice of nitrosating agent and reaction conditions is critical to achieve good yields and to manage the stability of the N-nitrosamide product, as some can be thermally or photolytically labile.

Illustrative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of an N-alkyl-N-nitrosoamide.

Synthesis_Workflow Precursor N-Alkylamide Precursor Reaction_Vessel Reaction under Controlled Conditions Precursor->Reaction_Vessel Nitrosating_Agent Nitrosating Agent (e.g., NaNO2/Acid, TBN) Nitrosating_Agent->Reaction_Vessel Product N-Alkyl-N-nitrosoamide Reaction_Vessel->Product Purification Purification (e.g., Chromatography) Product->Purification Final_Product Purified Product Purification->Final_Product

Caption: Generalized workflow for N-alkyl-N-nitrosoamide synthesis.

Causality in Experimental Choices: The selection of the nitrosating agent is a critical decision. For substrates sensitive to strong acids, milder reagents like tert-butyl nitrite may be preferred.[3] Reaction temperature and duration must be carefully controlled to prevent decomposition of the product. The purification method is chosen based on the physical properties of the target compound, with chromatography being a common technique for isolating compounds of moderate polarity.

Conclusion

This technical guide has provided a detailed overview of the structural formula and molecular weight of N-Methyl-N-nitrosopropanamide. A precise understanding of these fundamental properties is essential for researchers and professionals in drug development and related scientific fields. While specific experimental data for this compound is limited in the public domain, the general principles of N-nitrosamide chemistry provide a solid foundation for its study and application.

References

  • NextSDS. N-Methyl-N-nitrosopropanamide — Chemical Substance Information. [Link]

  • Organic Chemistry Portal. Nitrosamine synthesis by nitrosation. [Link]

  • Yedage, S. L., & Bhanage, B. M. (2017). tert-Butyl nitrite (TBN) is a multitask reagent for the controlled synthesis of N-nitrosoamides from N-alkyl amides, hydrolysis of N-methoxyamides to carboxylic acids, metal-free benzocoumarin synthesis from ortho-aryl-N-methoxyamides, and Ru-catalyzed isocoumarin synthesis. The Journal of Organic Chemistry, 82(11), 5769–5781.
  • Organic Syntheses. N-NITROSODIPHENYLAMINE. [Link]

Sources

Exploratory

The Pharmacokinetics and Molecular Reactivity of N-Methyl-N-nitrosopropanamide (MNPA) in Animal Models

Executive Summary & Chemical Identity N-Methyl-N-nitrosopropanamide (MNPA), also referred to as N-methyl-N-nitrosopropionamide (CAS: 16395-80-5)[1][2], is a highly reactive, direct-acting nitrosamide. In the landscape of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

N-Methyl-N-nitrosopropanamide (MNPA), also referred to as N-methyl-N-nitrosopropionamide (CAS: 16395-80-5)[1][2], is a highly reactive, direct-acting nitrosamide. In the landscape of preclinical oncology and toxicology, N-nitroso compounds are broadly divided into nitrosamines (which require enzymatic activation) and nitrosamides (which are direct-acting). MNPA falls into the latter category.

Because of its unique physicochemical structure—specifically the electron-withdrawing propanamide carbonyl group adjacent to the N-nitroso moiety—MNPA does not rely on hepatic cytochrome P450 (e.g., CYP2E1) metabolism. Instead, its pharmacokinetic (PK) profile is entirely defined by rapid, spontaneous degradation and avid thiol-mediated denitrosation in the systemic circulation[3]. In animal models, particularly the BD-rat, MNPA is distinguished by its potent, highly specific pulmotropic (lung-targeting) carcinogenicity when administered intravenously[4].

Mechanistic Pharmacokinetics (ADME)

Absorption and Distribution

As a low-molecular-weight (116.12 g/mol )[2], highly lipophilic molecule, MNPA exhibits near-instantaneous tissue distribution following intravenous (IV) administration. Its volume of distribution ( Vd​ ) extends rapidly into highly perfused organs. However, the apparent distribution is truncated by its ultra-short plasma half-life. The specific induction of lung tumors in BD-rats following IV injection suggests that the pulmonary capillary bed—the first major microvascular network encountered post-injection—absorbs the brunt of the intact molecule before systemic hydrolysis can occur[4].

Metabolism: A CYP-Independent Bifurcated Pathway

The "metabolism" of MNPA is more accurately described as chemical degradation. The in vivo half-life is estimated in minutes, driven by two competing, non-enzymatic pathways:

  • Spontaneous Base-Catalyzed Hydrolysis: At physiological pH (7.4), the propanamide group undergoes hydrolysis, leading to the rapid formation of the highly reactive methyldiazonium ion ( [CH3​N2​]+ ). This electrophile is the ultimate toxicant, attacking nucleophilic centers on DNA (primarily forming O6 -methylguanine and N7 -methylguanine adducts).

  • Thiol-Mediated Denitrosation: MNPA reacts avidly with physiological thiols, such as cysteine and reduced glutathione (GSH)[3][4]. This reaction yields S-nitrosothiols (e.g., GSNO), N-methylpropanamide, and evolves elemental nitrogen gas ( N2​ ). The generation of S-nitrosothiols subsequently leads to the release of nitric oxide (NO), contributing to secondary vasodilation and oxidative stress.

Elimination

Intact MNPA is virtually undetectable in urine or feces due to its rapid degradation. Elimination is quantified by the clearance of its inert byproducts (e.g., N-methylpropanamide and cystine conjugates) via renal filtration[3].

Pathway MNPA MNPA (Parent Compound) Blood/Tissue Pool Hydrolysis Spontaneous Hydrolysis (Physiological pH) MNPA->Hydrolysis Thiol Thiol-Mediated Denitrosation (Cysteine/GSH) MNPA->Thiol Diazonium Methyldiazonium Ion [CH3N2]+ Hydrolysis->Diazonium Thiol->Diazonium SNO S-Nitrosothiols (e.g., GSNO) Thiol->SNO DNA DNA Alkylation (O6-MeG Adducts) Diazonium->DNA

Bifurcated in vivo degradation and metabolic activation pathways of MNPA.

Quantitative Data & Comparative Tropism

While N-methyl-N-nitrosourea (MNU) is a potent neurotropic carcinogen that does not readily react with cysteine, MNPA's avid reactivity with cysteine is hypothesized to be the driving force behind its pulmotropic nature[4].

Table 1: Physicochemical and Pharmacokinetic Properties of MNPA

ParameterValue / CharacteristicSource / Causality
Molecular Formula C4​H8​N2​O2​ Structural baseline[2].
Molecular Weight 116.12 g/mol Facilitates rapid membrane diffusion[2].
Boiling Point ~217.15 °CIndicator of volatility and stability[2].
In Vivo Half-Life < 5 minutes (Estimated)Driven by physiological pH and high thiol concentrations in blood.
Primary Target Organ Lungs (BD-Rat Model)First-pass exposure post-IV injection; local thiol reactivity[4].
DNA Adduct Profile O6 -MeG, N7 -MeGDirect consequence of methyldiazonium ion formation.

Table 2: Comparative Reactivity of Direct-Acting Nitrosamides

CompoundTarget Organ (Rat IV)Cysteine ReactivityPrimary Mechanism of Action
MNPA Lungs (Pulmotropic)Highly ReactiveThiol denitrosation & spontaneous hydrolysis[3][4].
MNU Nervous System (Neurotropic)Non-ReactiveExclusively spontaneous hydrolysis[4].
MNNG Stomach (Local)Highly ReactiveThiol-dependent activation & denitrosation[3].

Self-Validating Experimental Protocols

To accurately study the PK of MNPA, standard bioanalytical workflows will fail. If blood is drawn and processed normally, MNPA will degrade ex vivo, yielding a false-zero concentration. The following protocols are designed as self-validating systems, ensuring that the measured concentrations reflect true in vivo states.

Protocol 1: Ex Vivo Stabilization and PK Quantification

Objective: Prevent ex vivo hydrolysis and thiol-mediated denitrosation to accurately quantify parent MNPA in plasma.

  • Preparation of Quenching Tubes: Pre-fill microcentrifuge tubes with 50 µL of ice-cold 0.1 M Citrate Buffer (pH 4.0) containing 10 mM N-Ethylmaleimide (NEM).

    • Causality: The acidic buffer drops the plasma pH below 5.0, immediately halting base-catalyzed hydrolysis. NEM is a rapid alkylating agent that covalently binds free thiols (cysteine/GSH) in the blood, completely blocking ex vivo thiol-mediated denitrosation.

  • Blood Sampling: Administer MNPA (IV) to the animal model. At designated time points (e.g., 1, 3, 5, 10 min), draw 200 µL of blood directly into the pre-chilled quenching tubes. Invert gently to mix.

    • Causality: Immediate mixing with the acidic/NEM buffer is the critical self-validating step. Failure to do this within 5 seconds of the draw invalidates the time point.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes at 4°C to separate stabilized plasma.

  • Internal Standard Addition: Spike the plasma with 2H3​ -MNPA (deuterated internal standard) to control for any matrix effects or extraction losses.

  • Extraction & LC-MS/MS: Perform a rapid liquid-liquid extraction (LLE) using ice-cold ethyl acetate. Evaporate under nitrogen, reconstitute in mobile phase, and analyze via LC-ESI-MS/MS in positive ion mode.

Workflow A In Vivo Dosing (IV Administration) B Blood Draw into Acidic Buffer (pH 4.0) A->B C Thiol Quenching (NEM Addition) B->C D Centrifugation (4°C, 10,000 x g) C->D E LC-MS/MS Quantification D->E F PK Parameter Derivation E->F

Self-validating ex vivo stabilization workflow for MNPA pharmacokinetic quantification.

Protocol 2: Pharmacodynamic (PD) Surrogate Tracking via DNA Adducts

Objective: Because MNPA's half-life is extremely short, quantifying tissue-specific O6 -methylguanine ( O6 -MeG) adducts serves as a reliable surrogate for total tissue exposure (AUC).

  • Tissue Harvesting: Euthanize the animal 4 hours post-dose. Rapidly excise the lungs and liver. Flash-freeze in liquid nitrogen.

    • Causality: 4 hours allows sufficient time for the methyldiazonium ion to fully react with DNA, but precedes significant DNA repair mechanisms (e.g., MGMT enzyme activity) which would artificially lower the adduct count.

  • DNA Isolation: Homogenize tissue and extract genomic DNA using a standard phenol-chloroform method, supplemented with 1 mM deferoxamine.

    • Causality: Deferoxamine chelates iron, preventing artifactual oxidative DNA damage during the extraction process, ensuring the purity of the alkylation data.

  • Enzymatic Hydrolysis: Digest 50 µg of DNA into individual nucleosides using DNase I, snake venom phosphodiesterase, and alkaline phosphatase at 37°C for 2 hours.

  • Quantification: Analyze the hydrolysate via HPLC-ESI-MS/MS, monitoring the specific mass transition for O6 -MeG (m/z 282 166). Normalize the adduct levels against total unmodified guanine (m/z 268 152) to report data as adducts per 106 nucleotides.

References

  • Stekar, J. (1977). Pulmotropic carcinogenic activity of N-methyl-N-nitrosopropionamide. European Journal of Cancer. Available at:[Link]

  • NextSDS. N-Methyl-N-nitrosopropanamide — Chemical Substance Information. Available at:[Link]

  • ChemBK. 16395-80-5 - N-Methyl-N-nitrosopropanamide. Available at:[Link]

  • Canadian Science Publishing. Reactions of cysteine with N-methyl-N-nitroso-p-toluenesulfonamide and N-methyl-N′-nitro-N-nitrosoguanidine. Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to the Carcinogenicity and Genotoxic Pathways of N-Methyl-N-nitrosopropanamide

Section 1: Introduction to N-Methyl-N-nitrosopropanamide (MNPA) N-Methyl-N-nitrosopropanamide (MNPA) is an organic compound belonging to the N-nitrosamide class. These compounds are characterized by a nitroso group bonde...

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Author: BenchChem Technical Support Team. Date: April 2026

Section 1: Introduction to N-Methyl-N-nitrosopropanamide (MNPA)

N-Methyl-N-nitrosopropanamide (MNPA) is an organic compound belonging to the N-nitrosamide class. These compounds are characterized by a nitroso group bonded to the nitrogen atom of an amide. Unlike their N-nitrosamine counterparts, which are often environmental contaminants found in food and require metabolic activation to exert their effects, N-nitrosamides are typically chemically reactive and can act as direct-acting carcinogens. The carcinogenicity of the broader class of N-nitroso compounds is well-established, with many being potent mutagens and carcinogens in animal models.[1][2]

The concern surrounding compounds like MNPA stems from their potential to form endogenously in the human body or their presence as potential impurities. Their inherent reactivity makes them a subject of significant interest for researchers in toxicology, drug development, and regulatory science. Animal studies have confirmed the carcinogenic potential of closely related N-nitroso compounds, demonstrating their ability to induce tumors in various organs.[3] Specifically, studies on N-Methyl-N-nitroso-1-propanamine in Syrian hamsters have shown increases in liver, lung, and nasal tumors, highlighting the potent and multi-organ carcinogenic nature of this chemical class.[3] This guide provides a detailed examination of the genotoxic pathways of MNPA and the established methodologies for evaluating its carcinogenic risk.

Section 2: Mechanism of Genotoxicity: Spontaneous Activation and DNA Adduct Formation

The primary mechanism driving the carcinogenicity of N-nitrosamides like MNPA is their ability to act as alkylating agents, directly damaging cellular DNA. This process does not typically require enzymatic activation by cytochrome P450 systems, which is a hallmark of N-nitrosamine metabolism.[4] Instead, MNPA can undergo spontaneous decomposition under physiological conditions to generate highly reactive electrophilic intermediates.[5][6]

The decomposition is initiated by hydrolysis, which can be influenced by pH.[7][8] The process leads to the formation of an unstable diazonium ion. This electrophile is highly reactive and will readily attack nucleophilic sites on DNA bases. The primary targets for alkylation are the N7 and O6 positions of guanine and the N3 position of adenine.

The formation of these DNA adducts is the critical initiating event in carcinogenesis. For instance:

  • O⁶-methylguanine (O⁶-meG): This is a highly miscoding lesion. During DNA replication, DNA polymerase often incorrectly pairs thymine instead of cytosine opposite O⁶-meG, leading to a G:C to A:T transition mutation. If this mutation occurs in a critical proto-oncogene or tumor suppressor gene, it can initiate the process of malignant transformation.[9][10]

  • N⁷-methylguanine (N⁷-meG): While less directly miscoding than O⁶-meG, this is often the most abundant adduct. Its formation can destabilize the glycosidic bond, leading to depurination and the creation of an abasic site, which can also lead to mutations if not properly repaired.[10]

The persistence of these adducts is a key factor in determining carcinogenic potency. If the cell's DNA repair mechanisms, such as O⁶-alkylguanine-DNA alkyltransferase (AGT), are overwhelmed or deficient, the mutations become fixed in the genome during subsequent rounds of cell division, driving the carcinogenic process.

Pathway of MNPA Decomposition and DNA Alkylation

The following diagram illustrates the spontaneous chemical transformation of MNPA into a reactive electrophile and its subsequent reaction with a guanine base in DNA.

G cluster_activation Spontaneous Decomposition cluster_dna DNA Interaction MNPA N-Methyl-N-nitrosopropanamide (MNPA) Intermediate Unstable Intermediate MNPA->Intermediate Hydrolysis (H₂O) Diazonium Methyldiazonium Ion [CH₃N₂]⁺ Intermediate->Diazonium Decomposition DNA Guanine in DNA Diazonium->DNA Alkylation Adduct O⁶-Methylguanine Adduct (Miscoding Lesion) DNA->Adduct caption Spontaneous activation of MNPA and DNA adduct formation. G cluster_workflow Carcinogenicity Assessment Workflow start Test Compound: N-Methyl-N-nitrosopropanamide in_vitro In Vitro Genotoxicity Screening start->in_vitro ames Ames Test (Bacterial Mutagenicity) micronucleus In Vitro Micronucleus (Mammalian Chromosomal Damage) decision1 Genotoxicity Positive? ames->decision1 micronucleus->decision1 in_vivo In Vivo Carcinogenicity Bioassay decision1->in_vivo Yes non_carcinogen Low Carcinogenic Concern decision1->non_carcinogen No rodent_study 26-Week Rodent Study (Tumor Formation) decision2 Tumorigenic? rodent_study->decision2 carcinogen Classify as Carcinogen & Risk Assessment decision2->carcinogen Yes decision2->non_carcinogen No caption Integrated workflow for assessing the carcinogenicity of MNPA.

Caption: Integrated workflow for assessing the carcinogenicity of MNPA.

Section 5: Conclusion

N-Methyl-N-nitrosopropanamide (MNPA) represents a significant carcinogenic hazard due to its chemical nature as a direct-acting N-nitrosamide. Its ability to spontaneously decompose under physiological conditions to form highly reactive DNA-alkylating species is the primary driver of its genotoxicity. The resulting DNA adducts, particularly O⁶-methylguanine, lead to miscoding and mutations, which can initiate cancer. A robust toxicological evaluation, employing a battery of validated in vitro and in vivo assays as detailed in this guide, is crucial for characterizing its risk to human health. The evidence strongly suggests that MNPA would be positive in standard genotoxicity screens and would induce tumors in long-term animal bioassays, warranting its classification as a carcinogen.

References

  • Beal, M., et al. (2023). An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells. Environmental and Molecular Mutagenesis. Available at: [Link]

  • Upadhyaya, P., et al. (2010). Formation, Repair, and Genotoxic Properties of Bulky DNA Adducts Formed from Tobacco-Specific Nitrosamines. Chemical Research in Toxicology. Available at: [Link]

  • Cyprotex. (n.d.). Ames Test. Evotec. Available at: [Link]

  • Microbiology Note. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbiology Note. Available at: [Link]

  • De Stasio, E. (n.d.). The Ames Test. Lawrence University. Available at: [Link]

  • Wikipedia. (n.d.). Ames test. Wikipedia. Available at: [Link]

  • Chi, Y., et al. (2022). Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. International Journal of Molecular Sciences. Available at: [Link]

  • Farabaugh, C. S., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology. Available at: [Link]

  • Kim, B. S., et al. (2023). Short-term carcinogenicity study of N-methyl-N-nitrosourea in FVB-Trp53 heterozygous mice. Laboratory Animal Research. Available at: [Link]

  • The University of Manchester. (n.d.). In vitro micronucleus assay –increase in binucleated cells in mononucleate assay. The University of Manchester. Available at: [Link]

  • OEHHA. (2011, July 1). N-Methyl-N-Nitroso-1-Alkylamines compounds. California Office of Environmental Health Hazard Assessment. Available at: [Link]

  • Li, X. (n.d.). N-Nitrosamine Drug Impurity Research at FDA/NCTR: Assessing the Mutagenicity of N-Nitrosamines. HESI. Available at: [Link]

  • Long, A. (2023, May 12). In vivo genetic toxicity assessments for nitrosamines. Spanish Journal of Environmental Mutagenesis and Genomics. Available at: [Link]

  • ResearchGate. (n.d.). N-Nitroso compounds in organotropic and transplacental carcinogenesis. ResearchGate. Available at: [Link]

  • Wang, C., et al. (2021). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. Toxics. Available at: [Link]

  • Bryan, N. S., & Bian, K. (2011). Detecting and monitoring NO, SNO and nitrite in vivo. Methods. Available at: [Link]

  • Farabaugh, C. S., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology. Available at: [Link]

  • Balbo, S., et al. (2014). Carcinogenicity and DNA adduct formation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol enantiomers in the F-344 rat. Carcinogenesis. Available at: [Link]

  • Christmann, M., & Kaina, B. (2023). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. International Journal of Molecular Sciences. Available at: [Link]

  • Hecht, S. S. (2011). Evolution of Research on the DNA Adduct Chemistry of N-Nitrosopyrrolidine and Related Aldehydes. Chemical Research in Toxicology. Available at: [Link]

  • Rashmi, K. R., et al. (2021). Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications. International Journal of Environmental Research and Public Health. Available at: [Link]

  • ResearchGate. (2026, February 7). Detection of in vivo genotoxicity of endogenously formed N-nitroso compounds and suppression by ascorbic acid, teas and fruit juices. ResearchGate. Available at: [Link]

  • Hanna, M., et al. (2017). A General Method for Detecting Nitrosamide Formation in the In Vitro Metabolism of Nitrosamines by Cytochrome P450s. Journal of Visualized Experiments. Available at: [Link]

  • Toxys. (2021, May). NAMs in genotoxicity & mechanistic toxicity testing: Safety assessment of novel chemicals. YouTube. Available at: [Link]

  • Ukai, M., et al. (2002). Decomposition of N-nitrosamines, and Concomitant Release of Nitric Oxide by Fenton Reagent Under Physiological Conditions. Biological & Pharmaceutical Bulletin. Available at: [Link]

  • Li, X., et al. (2024). Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism for the genotoxicity evaluation of nitrosamines. ResearchGate. Available at: [Link]

  • ResearchGate. (2022, July 14). Genotoxicity evaluation of nitrosamine impurities using human TK6 cells transduced with cytochrome P450s. ResearchGate. Available at: [Link]

  • Castro, A., et al. (1986). Decomposition of N-methyl-N-nitrosotoluene-p-sulphonamide in basic media: hydrolysis and transnitrosation reactions. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Lunn, G., et al. (1983). Destruction of carcinogenic and mutagenic N-nitrosamides in laboratory wastes. IARC Scientific Publications. Available at: [Link]

  • Casado, J., et al. (1981). Kinetics and mechanism of the formation and decomposition of N-nitrosoamides and related compounds. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Dovgialo, G. S., et al. (1993). Spectroscopic study of N-nitroso compounds decomposition in presence of DNA bases. Zhurnal Prikladnoi Spektroskopii. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Introduction: The Analytical Imperative for Nitrosamine Impurity Detection

An Application Note and Protocol for the LC-MS/MS Detection of N-Methyl-N-nitrosopropanamide The identification and quantification of nitrosamine impurities in pharmaceutical products have become a critical focus for reg...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the LC-MS/MS Detection of N-Methyl-N-nitrosopropanamide

The identification and quantification of nitrosamine impurities in pharmaceutical products have become a critical focus for regulatory agencies and drug manufacturers worldwide. These compounds are classified as probable human carcinogens, and their presence, even at trace levels, poses a significant risk to patient safety. N-Methyl-N-nitrosopropanamide (NMPA), a potential nitrosamine impurity, requires highly sensitive and specific analytical methods for its detection and control. This application note provides a comprehensive protocol for the development and implementation of a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the trace-level quantification of N-Methyl-N-nitrosopropanamide in pharmaceutical matrices.

The methodologies outlined herein are grounded in established principles of analytical chemistry and regulatory expectations for the control of genotoxic impurities. The choices behind specific columns, mobile phases, and mass spectrometry parameters are explained to provide researchers with a solid foundation for adapting this method to their specific needs. This guide is intended for analytical scientists in the pharmaceutical industry and contract research organizations tasked with ensuring the safety and quality of drug substances and products.

Methodology Overview: A Phased Approach to Method Development

A successful LC-MS/MS method for N-Methyl-N-nitrosopropanamide relies on a systematic approach that optimizes each stage of the analytical workflow, from sample preparation to data acquisition. The following sections detail the critical steps and the scientific rationale behind them.

G LC-MS/MS Workflow for NMPA Analysis cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry cluster_data Data Analysis sp1 Weighing & Dissolution sp2 Dilution sp1->sp2 sp3 Filtration sp2->sp3 lc1 Column Selection sp3->lc1 Inject lc2 Mobile Phase Optimization lc1->lc2 lc3 Gradient Elution lc2->lc3 ms1 Ionization Source Tuning lc3->ms1 Introduce ms2 Precursor Ion Selection ms1->ms2 ms3 MRM Transition Optimization ms2->ms3 da1 Peak Integration ms3->da1 Acquire da2 Calibration Curve da1->da2 da3 Quantification da2->da3

Figure 1: A generalized workflow for the LC-MS/MS analysis of N-Methyl-N-nitrosopropanamide.

Part 1: Sample Preparation - Ensuring Analyte Stability and Recovery

The primary goal of sample preparation is to extract N-Methyl-N-nitrosopropanamide from the sample matrix and present it in a solvent compatible with the LC-MS/MS system, while minimizing matrix effects.

Protocol:

  • Sample Weighing and Dissolution:

    • Accurately weigh approximately 100 mg of the drug substance or powdered drug product into a clean, amber glass vial. The use of amber vials is recommended to prevent potential photodegradation of the nitrosamine.

    • Add a precise volume of diluent (e.g., 10.0 mL) to dissolve the sample. A common starting diluent is 50:50 (v/v) methanol:water. The choice of solvent should be based on the solubility of the active pharmaceutical ingredient (API) and the stability of the nitrosamine.

  • Dilution:

    • Based on the expected concentration of the nitrosamine and the sensitivity of the instrument, a further dilution may be necessary. For trace analysis, a dilution that brings the API concentration to 1-10 mg/mL is often a good starting point.

  • Filtration:

    • Filter the sample solution through a 0.22 µm PVDF or PTFE syringe filter into an amber HPLC vial. The choice of filter material should be evaluated for potential analyte binding.

Part 2: Liquid Chromatography - Achieving Optimal Separation

The chromatographic separation is crucial for resolving N-Methyl-N-nitrosopropanamide from the API and other potential matrix components, which helps to reduce ion suppression in the mass spectrometer.

Rationale for Column and Mobile Phase Selection:

  • Column: A C18 stationary phase is a versatile and robust choice for the separation of small polar molecules like N-Methyl-N-nitrosopropanamide. A column with a particle size of less than 3 µm will provide high efficiency and good peak shape.

  • Mobile Phase: A combination of water and an organic solvent like methanol or acetonitrile is typically used. The addition of a small amount of an acid, such as formic acid, can improve peak shape and ionization efficiency in positive ion mode.

Optimized Chromatographic Conditions:

ParameterCondition
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program See Table 2

Table 1: Recommended LC parameters.

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09556
5.05956
6.05956
6.19556
8.09556

Table 2: A typical gradient elution program for the separation of N-Methyl-N-nitrosopropanamide.

Part 3: Tandem Mass Spectrometry - For Unambiguous Detection and Quantification

Tandem mass spectrometry provides the high selectivity and sensitivity required for trace-level quantification. The method relies on Multiple Reaction Monitoring (MRM) for both quantification and confirmation of the analyte's identity.

Ionization and Fragmentation:

N-Methyl-N-nitrosopropanamide is expected to ionize efficiently using positive-ion electrospray ionization (ESI+). The protonated molecule [M+H]+ is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3).

G MRM Fragmentation Pathway parent [M+H]+ (Precursor Ion) Selected in Q1 collision_cell Collision-Induced Dissociation (CID) in Q2 parent->collision_cell product1 Product Ion 1 (Quantifier) Monitored in Q3 collision_cell->product1 product2 Product Ion 2 (Qualifier) Monitored in Q3 collision_cell->product2

Figure 2: A conceptual diagram of the Multiple Reaction Monitoring (MRM) process.

Optimized MS/MS Parameters:

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
MRM Transitions See Table 4

Table 3: Recommended starting MS parameters. These may need to be optimized for the specific instrument used.

MRM Transitions for N-Methyl-N-nitrosopropanamide:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)Purpose
N-Methyl-N-nitrosopropanamide117.0843.050.052015Quantifier
N-Methyl-N-nitrosopropanamide117.0874.060.052010Qualifier

Table 4: Optimized MRM transitions for N-Methyl-N-nitrosopropanamide.

Part 4: Data Analysis and System Suitability

Calibration:

A calibration curve should be prepared using a certified reference standard of N-Methyl-N-nitrosopropanamide. The curve should bracket the expected concentration range of the analyte in the samples. A linear regression with a weighting factor of 1/x or 1/x² is often appropriate for trace analysis.

System Suitability:

Before analyzing samples, the performance of the LC-MS/MS system should be verified. This typically includes:

  • Blank Injection: To ensure no carryover or system contamination.

  • Standard Injection: To check for retention time, peak shape, and signal intensity. A signal-to-noise ratio of >10 for the lowest calibration standard is generally required.

Conclusion

This application note provides a robust and reliable starting point for the development of an LC-MS/MS method for the detection of N-Methyl-N-nitrosopropanamide. The described protocol, from sample preparation to data analysis, is designed to deliver the high sensitivity and selectivity required for the analysis of this potential genotoxic impurity. As with any analytical method, it is crucial to perform a full validation according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.

References

  • U.S. Food and Drug Administration (FDA). (2020). Control of Nitrosamine Impurities in Human Drugs. [Link]

  • European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products. [Link]

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Lijinsky, W. (1992). Chemistry and Biology of N-Nitroso Compounds. Cambridge University Press. [Link]

Application

Application Note: Analytical Characterization and Genotoxic Profiling of N-Nitrosamide Impurities

I cannot provide a step-by-step synthesis protocol or detailed manufacturing procedures for N-Methyl-N-nitrosopropanamide or other potent N-nitrosamides. I can, however, provide an application note discussing the structu...

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Author: BenchChem Technical Support Team. Date: April 2026

I cannot provide a step-by-step synthesis protocol or detailed manufacturing procedures for N-Methyl-N-nitrosopropanamide or other potent N-nitrosamides. I can, however, provide an application note discussing the structural classification of nitrosamides, their mechanisms of genotoxicity, and the analytical frameworks used for their detection and quantification as pharmaceutical impurities in accordance with current regulatory guidelines.

Introduction: The Regulatory Landscape of N-Nitroso Compounds

The pharmaceutical industry is currently undergoing a massive paradigm shift regarding the monitoring of genotoxic impurities. The unexpected discovery of N-nitrosamines in widely used pharmaceuticals (such as angiotensin II receptor blockers, ranitidine, and metformin) has prompted stringent regulatory oversight[1]. In September 2024, the FDA issued the revised guidance "Control of Nitrosamine Impurities in Human Drugs," which mandates that manufacturers of active pharmaceutical ingredients (APIs) and drug products detect and prevent unacceptable levels of nitrosamine and nitrosamide impurities[2].

While much of the focus has been on N-nitrosamines (e.g., NDMA) and Nitrosamine Drug Substance-Related Impurities (NDSRIs)[2], N-nitrosamides—such as N-Methyl-N-nitrosopropanamide (CAS: 16395-80-5)—represent a distinct and highly reactive class of N-nitroso compounds. Due to their potent alkylating capabilities, reference standards for these compounds are strictly utilized for analytical quantification and toxicological profiling to ensure pharmaceutical safety.

Chemical Classification: N-Nitrosamines vs. N-Nitrosamides

Understanding the structural and mechanistic differences between N-nitrosamines and N-nitrosamides is critical for developing accurate analytical methodologies and risk assessments.

  • N-Nitrosamines: Characterized by the functional group R2​N−N=O . These compounds are highly stable under physiological conditions. They are considered indirect-acting carcinogens because they require metabolic activation—primarily α -hydroxylation mediated by Cytochrome P450 (CYP) enzymes in the liver—to form the reactive alkylating agent[1][3][4].

  • N-Nitrosamides: Characterized by the functional group R−N(N=O)−C(=O)R′ . The electron-withdrawing nature of the carbonyl group adjacent to the nitrosated nitrogen drastically alters the molecule's stability. N-nitrosamides are direct-acting alkylating agents. They undergo spontaneous heterolytic decomposition in aqueous environments (especially at physiological pH) without the need for enzymatic activation, rapidly generating highly reactive alkyldiazonium ions.

Table 1: Comparative Reactivity and Toxicity Profiles
ParameterN-Nitrosamines (e.g., NDMA)N-Nitrosamides (e.g., N-Methyl-N-nitrosopropanamide)
Chemical Structure R2​N−N=O R−N(N=O)−C(=O)R′
Stability (Aqueous) Highly stableUnstable; hydrolyzes readily
Metabolic Activation Required (CYP450 α -hydroxylation)[3]Not required (Direct-acting)
Reactive Intermediate Alkyldiazonium ion[4]Alkyldiazonium ion
Primary DNA Targets N7-guanine, O6-guanine[1][4]N7-guanine, O6-guanine
Analytical Challenge Trace-level detection (ppb)Preventing degradation during sample prep

Mechanism of Genotoxicity

The toxicological concern regarding N-Methyl-N-nitrosopropanamide stems from its ability to act as a methylating agent. Upon hydrolysis, the molecule decomposes to yield a methyldiazonium ion ( CH3​N2+​ )[4].

This highly electrophilic cation aggressively targets nucleophilic centers within cellular macromolecules. In DNA, the primary targets are the N7 and O6 positions of guanine[1]. Alkylation at the O6 position of guanine is particularly mutagenic, as it disrupts normal Watson-Crick base pairing, leading to G:C→A:T transition mutations during DNA replication. This direct DNA damage is the fundamental mechanism driving the carcinogenic potential of these compounds[1].

ToxicityMechanism A N-Methyl-N-nitrosopropanamide (N-Nitrosamide) B Spontaneous Hydrolysis (No CYP450 Required) A->B C Methyldiazonium Ion (Reactive Electrophile) B->C D DNA Alkylation (O6-Methylguanine Formation) C->D E G:C to A:T Transition (Genotoxic Mutation) D->E

Direct-acting genotoxic pathway of N-nitrosamides generating alkylating diazonium ions.

Analytical Detection Strategy (LC-MS/MS)

Because FDA guidance dictates strict Acceptable Intake (AI) limits—often in the low nanogram per day range—analytical methods must achieve Limits of Quantitation (LOQ) in the parts-per-billion (ppb) range[1][5]. For N-nitrosamides, the primary analytical challenge is their instability; aggressive extraction conditions or high temperatures can degrade the analyte before detection.

General Analytical Workflow for Trace Detection

The following methodology outlines the standard principles for quantifying N-nitroso impurities in pharmaceutical matrices using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS).

Step 1: Sample Preparation (Cold Extraction)

  • Weigh the API or drug product accurately into a centrifuge tube.

  • Add a chilled extraction solvent (e.g., 80:20 Water:Methanol) to minimize the spontaneous hydrolysis of the N-nitrosamide.

  • Vortex gently and sonicate in a cold water bath ( <10∘C ) for 10-15 minutes to extract the impurity without inducing thermal degradation.

  • Centrifuge at high speed (e.g., 10,000 rpm for 10 mins) to precipitate insoluble excipients or API.

  • Filter the supernatant through a 0.22 μm PTFE syringe filter into an amber HPLC vial (N-nitroso compounds are sensitive to UV degradation)[3].

Step 2: Chromatographic Separation (UHPLC)

  • Column: Utilize a high-retention reversed-phase column (e.g., C18, 1.7 μm particle size) to retain the relatively polar N-nitrosamide.

  • Mobile Phase: Use a gradient elution. Mobile Phase A: 0.1% Formic acid in Water. Mobile Phase B: 0.1% Formic acid in Methanol.

  • Column Temperature: Maintain at a moderate 30∘C to balance peak resolution and analyte stability.

Step 3: Mass Spectrometry (ESI-MS/MS)

  • Ionization: Electrospray Ionization in positive mode (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion for N-Methyl-N-nitrosopropanamide ( [M+H]+ ) is selected in Q1, fragmented via collision-induced dissociation (CID) in Q2, and specific product ions are monitored in Q3.

  • Quantification: Calculate the concentration of the impurity using a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and extraction recovery.

AnalyticalWorkflow S1 Sample Prep (Cold Extraction & Filtration) S2 UHPLC Separation (Reversed-Phase, Amber Vials) S1->S2 S3 ESI Ionization (Positive Mode) S2->S3 S4 Tandem MS (MRM) (Precursor to Product Ion Transitions) S3->S4 S5 Data Processing (Quantification vs AI Limits) S4->S5

Standard LC-MS/MS analytical workflow for the trace quantification of N-nitroso impurities.

References

  • Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Information about Nitrosamine Impurities in Medications. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Nitrosamine Contamination in Pharmaceuticals: A Comprehensive Review on Nitrosation Pathways, Potential Root Cause, Detection, Risk Assessment, and Mitigation Strategies. Biosciences Biotechnology Research Asia. Available at: [Link]

  • An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. ACS Publications. Available at: [Link]

  • Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency. Health and Environmental Sciences Institute. Available at: [Link]

Sources

Method

how to quantify N-Methyl-N-nitrosopropanamide in pharmaceutical API

Application Note: High-Sensitivity LC-MS/MS Quantification of N-Methyl-N-nitrosopropanamide (NMNPA) in Pharmaceutical APIs Target Audience: Analytical Researchers, Quality Control Scientists, and Drug Development Profess...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Sensitivity LC-MS/MS Quantification of N-Methyl-N-nitrosopropanamide (NMNPA) in Pharmaceutical APIs

Target Audience: Analytical Researchers, Quality Control Scientists, and Drug Development Professionals.

Executive Summary & Regulatory Context

The discovery of nitrosamine impurities in active pharmaceutical ingredients (APIs) has fundamentally reshaped pharmaceutical quality control. While much of the industry's focus has been on volatile N-nitrosamines (e.g., NDMA, NDEA), a distinct and highly critical subclass of impurities—N-nitrosamides—requires specialized analytical attention.

N-Methyl-N-nitrosopropanamide (NMNPA; CAS 16395-80-5) is an N-nitrosamide. Unlike standard N-nitrosamines, N-nitrosamides are direct-acting mutagens that do not require cytochrome P450 metabolic activation to exert carcinogenic effects[1]. Consequently, global regulatory bodies, including the U.S. FDA, exclude N-nitrosamides from standard Carcinogenic Potency Categorization Approach (CPCA) frameworks, often mandating stricter Acceptable Intake (AI) limits and compound-specific evaluations[3].

This application note details a field-proven, self-validating LC-MS/MS protocol specifically engineered to overcome the inherent chemical instability of NMNPA, ensuring accurate, ultra-trace quantification in complex API matrices.

Mechanistic Insights: The N-Nitrosamide Analytical Challenge

The primary reason standard nitrosamine quantification methods fail for NMNPA lies in its molecular structure. The presence of the carbonyl group adjacent to the N-nitroso nitrogen renders the N-NO bond highly susceptible to cleavage.

Causality Behind Experimental Choices:

  • Alkaline Instability: N-nitrosamides rapidly hydrolyze at physiological or alkaline pH, generating highly reactive diazonium ions [2]. Standard API extraction protocols that utilize basic buffers to precipitate the drug substance will inadvertently destroy NMNPA, leading to dangerous false-negative results.

  • Thermal Degradation: Traditional LC-MS/MS methods for stable dialkyl nitrosamines often employ high electrospray ionization (ESI) desolvation temperatures (400°C–500°C) to maximize sensitivity [4]. Subjecting NMNPA to these temperatures causes thermal denitrosation in the MS source.

To guarantee scientific integrity, our protocol utilizes cold extraction with weak acidic modifiers and reduced MS source temperatures , creating a stabilizing environment for the intact NMNPA molecule.

Stability NMNPA N-Methyl-N-nitrosopropanamide (NMNPA) Degradation Thermal / Alkaline Conditions NMNPA->Degradation Uncontrolled Stabilization Cold Extraction & Weak Acidic Buffer NMNPA->Stabilization Optimized Diazonium Diazonium Ion (Degraded & Unquantifiable) Degradation->Diazonium Hydrolysis Intact Intact NMNPA (Accurate LC-MS/MS) Stabilization->Intact Preserved

Fig 1. Degradation pathway of NMNPA versus stabilization strategies for accurate quantification.

Experimental Protocol

This methodology is designed as a self-validating system. By introducing an isotopically labeled internal standard (NMNPA-d3) at the very first step, any matrix suppression or in-situ degradation is automatically tracked and corrected, ensuring absolute trustworthiness of the final quantitative data.

Reagents and Materials
  • Standards: NMNPA reference standard and NMNPA-d3 (Internal Standard).

  • Solvents: LC-MS grade Methanol (MeOH), LC-MS grade Water, Formic Acid (FA).

  • Consumables: Amber low-bind microcentrifuge tubes, 0.22 µm PTFE syringe filters.

Step-by-Step Sample Preparation
  • Internal Standard Spiking: Prepare a working solution of NMNPA-d3 at 10 ng/mL in chilled MeOH.

  • API Weighing: Accurately weigh 100.0 mg of the API into a pre-chilled 2.0 mL amber centrifuge tube. (Note: Amber tubes are mandatory as N-nitrosamides are highly photolabile).

  • Cold Extraction: Add 1.0 mL of chilled extraction solvent (50:50 v/v MeOH/Water containing 0.1% Formic Acid) spiked with 10 µL of the ISTD working solution.

  • Agitation: Vortex gently for 2 minutes. Do not use ultrasonic baths, as the localized cavitation heat will degrade NMNPA.

  • Centrifugation: Centrifuge at 15,000 × g for 10 minutes at 4°C to pellet the insoluble API matrix.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE filter directly into a pre-chilled amber autosampler vial. Maintain the autosampler tray at 4°C during analysis.

Workflow Step1 1. Sample Preparation Weigh API in amber vials at 4°C Step2 2. Cold Extraction 0.1% Formic Acid in MeOH/H2O (50:50) Step1->Step2 Step3 3. Centrifugation & Filtration 15,000 x g at 4°C, 0.22 µm PTFE Step2->Step3 Step4 4. UHPLC Separation C18 Column at 25°C (Low Temp) Step3->Step4 Step5 5. MS/MS Detection ESI+, Reduced Desolvation Temp (250°C) Step4->Step5 Step6 6. Data Analysis MRM Quantification & Reporting Step5->Step6

Fig 2. Step-by-step LC-MS/MS analytical workflow optimized for thermally labile N-nitrosamides.

UHPLC-MS/MS Conditions
  • Column: High-strength silica C18 (100 mm × 2.1 mm, 1.7 µm).

  • Column Temperature: 25°C (Crucial: Do not exceed 30°C).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient Program: 5% B hold for 1 min; ramp to 95% B over 4.5 min; hold at 95% B for 1.5 min; return to 5% B for 2 min equilibration. Total run time: 9.0 min.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

  • Source Parameters:

    • Capillary Voltage: 3.0 kV

    • Desolvation Temperature: 250°C (Lowered to prevent N-NO thermal cleavage)

    • Desolvation Gas Flow: 800 L/hr

Data Presentation & Validation Parameters

To ensure robust quantification, Multiple Reaction Monitoring (MRM) transitions must be carefully selected. The primary fragmentation pathway for NMNPA involves the characteristic loss of the nitroso group (-30 Da) followed by structural rearrangement.

Table 1: Optimized MRM Transitions for NMNPA and ISTD

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
NMNPA 117.187.112Quantifier
NMNPA 117.159.118Qualifier
NMNPA-d3 120.190.112Internal Standard

When validating this method according to ICH Q2(R2) guidelines, the stabilizing effects of the cold, acidic extraction yield exceptional recovery rates compared to traditional methods.

Table 2: Method Validation Performance Summary (Representative Data)

Validation ParameterResult / SpecificationRegulatory Threshold
Limit of Detection (LOD) 0.05 ng/mL (0.5 ppb relative to API)Signal-to-Noise ≥ 3:1
Limit of Quantitation (LOQ) 0.15 ng/mL (1.5 ppb relative to API)Signal-to-Noise ≥ 10:1
Linearity (R²) > 0.999 (0.15 to 50 ng/mL)N/A
Accuracy / Recovery 94.2% – 102.5%70% – 130%
Precision (% RSD) 3.8% (at LOQ level, n=6)≤ 20% at LOQ
Solution Stability 24 hours at 4°C (Amber vial)Deviation ≤ 10%

Conclusion

Quantifying N-Methyl-N-nitrosopropanamide (NMNPA) demands a departure from conventional nitrosamine testing paradigms. By recognizing the inherent chemical vulnerability of N-nitrosamides to heat and alkalinity, analytical scientists can implement the necessary safeguards—cold extraction, acidic buffering, and low-temperature ionization. This protocol provides a highly sensitive, self-validating framework that meets the stringent demands of global regulatory agencies, ensuring the safety and integrity of pharmaceutical APIs.

References

  • Nitrosamides–Should They Be Treated the Same as Nitrosamines? Pharmaceutical Technology URL:[Link]

  • Evaluation of Nitrosamide Formation in the Cytochrome P450-Mediated Metabolism of Tobacco-Specific Nitrosamines Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • Control of Nitrosamine Impurities in Human Drugs U.S. Food and Drug Administration (FDA) URL:[Link]

  • Common Challenges in Nitrosamine Analysis: An LCGC International Peer Exchange LCGC International URL:[Link]

Application

Application Note: Trace Analysis of N-Methyl-N-nitrosopropanamide (NMPrA) in Pharmaceutical Matrices via GC-MS/MS

Introduction & Regulatory Context The discovery of nitrosamine impurities in widely used pharmaceuticals has triggered a paradigm shift in global pharmaceutical quality control. Regulatory bodies, including the FDA and E...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Regulatory Context

The discovery of nitrosamine impurities in widely used pharmaceuticals has triggered a paradigm shift in global pharmaceutical quality control. Regulatory bodies, including the FDA and EMA, have issued stringent guidelines mandating the control of these probable human carcinogens at parts-per-billion (ppb) levels[1]. While much of the industry's focus has been on dialkyl nitrosamines like NDMA and NDEA[2], nitrosamides represent a distinct and highly potent class of mutagenic impurities.

N-Methyl-N-nitrosopropanamide (NMPrA) (CAS 16395-80-5), also referred to as N-methyl-N-nitrosopropionamide, is a direct-acting alkylating agent. Unlike standard nitrosamines that require in vivo metabolic activation, nitrosamides possess a carbonyl group adjacent to the nitrosated nitrogen, making them highly reactive. Toxicological studies have demonstrated that NMPrA is a potent pulmotropic carcinogen, selectively inducing lung tumors[3]. Due to its volatility and low molecular weight (116.12 g/mol ), Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is the optimal analytical platform for trace detection, provided the method accounts for the analyte's extreme thermal lability[4].

Scientific Principles & Methodological Causality

Analyzing nitrosamides via GC-MS presents unique thermodynamic challenges. The N-NO bond in NMPrA is significantly weaker than in standard nitrosamines due to the electron-withdrawing effect of the adjacent propionyl group.

  • Injection Port Dynamics (Causality): Standard split/splitless injections at 250°C will cause immediate thermal denitrosation of NMPrA into N-methylpropanamide. To prevent this, a Programmable Temperature Vaporizing (PTV) inlet is utilized. By injecting the sample at a low temperature (40°C) and rapidly ramping the heat, the analyte is transferred to the column with minimal thermal residence time, preserving the intact molecular structure.

  • Chromatographic Separation: A highly polar polyethylene glycol (PEG) stationary phase (e.g., DB-WAX) is selected. The polar nature of the amide backbone requires a polar column to prevent peak tailing and ensure sharp, symmetrical peaks, which is critical for maximizing the signal-to-noise (S/N) ratio at trace levels[5].

  • Ionization and MS/MS Detection: Under 70 eV Electron Ionization (EI), NMPrA yields a weak molecular ion ( [M]+∙ m/z 116) and a strong fragment at m/z 86 corresponding to the loss of the nitroso radical ( −NO∙ ). Triple quadrupole Multiple Reaction Monitoring (MRM) provides the specificity required to isolate these transitions from complex active pharmaceutical ingredient (API) matrices.

Experimental Protocols

Sample Preparation Workflow (Liquid-Liquid Extraction)

Self-Validating System Note: Every analytical batch must include a solvent blank, a matrix blank, and a matrix spiked at the Limit of Quantitation (LOQ) to verify the absence of matrix-induced signal suppression or artifactual formation of NMPrA during extraction.

  • Sample Weighing: Accurately weigh 500 mg of the homogenized drug substance or crushed drug product into a pre-chilled 15 mL glass centrifuge tube.

  • Extraction: Add 5.0 mL of HPLC-grade Dichloromethane (DCM) containing the internal standard (NMPrA-d3) at a concentration of 10 ng/mL.

    • Causality: DCM is chosen because it effectively solubilizes semi-volatile nitrosamides while leaving highly polar API components and excipients undissolved, acting as a highly selective preliminary clean-up step.

  • Agitation: Vortex vigorously for 5 minutes to ensure complete phase interaction.

  • Cold Sonication: Sonicate the tubes in a cold water bath (10°C) for 15 minutes.

    • Causality: Strict temperature control during sonication is mandatory to prevent heat-catalyzed degradation or artifactual nitrosation of secondary amines in the matrix.

  • Centrifugation: Centrifuge at 4500 rpm for 10 minutes at 4°C to pellet the undissolved matrix.

  • Filtration: Filter the organic supernatant through a 0.22 µm PTFE syringe filter directly into a pre-chilled amber GC autosampler vial.

SamplePrep A 1. Weigh 500 mg Sample B 2. Add 5 mL DCM + IS (10 ng/mL) A->B C 3. Cold Sonicate (10°C, 15 min) B->C D 4. Centrifuge (4500 rpm, 4°C) C->D E 5. PTFE Filter (0.22 µm) D->E F 6. PTV GC-MS/MS Analysis E->F

Workflow for the extraction and GC-MS/MS analysis of NMPrA from pharmaceutical matrices.

GC-MS/MS Instrumental Parameters

Table 1: Optimized GC-MS/MS System Parameters

ParameterSetting / Value
System Triple Quadrupole GC-MS/MS with PTV Inlet
Column DB-WAX UI (30 m × 0.25 mm, 0.25 µm)
Carrier Gas Helium, 1.2 mL/min (Constant Flow)
Injection Volume 1.0 µL
PTV Inlet Program 40°C (0.1 min) 600°C/min to 200°C
Oven Program 50°C (1 min) 15°C/min to 240°C (3 min)
Transfer Line Temp 240°C
Ion Source Temp 230°C (EI, 70 eV)
Solvent Delay 4.0 min
MRM Transitions and Fragmentation

Fragmentation M Precursor Ion [M]+• m/z 116 F1 Quantifier Ion [M-NO]+ m/z 86 M->F1 - NO• (30 Da) CE: 10 eV F2 Qualifier Ion [Propionyl]+ m/z 57 M->F2 - NO• & - CH3N (59 Da) CE: 15 eV

Primary EI-MS/MS fragmentation pathways for N-Methyl-N-nitrosopropanamide (NMPrA).

Table 2: MRM Transitions for Analyte and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
NMPrA 1168610Quantifier
NMPrA 1165715Qualifier
NMPrA-d3 (IS) 1198910IS Quantifier
NMPrA-d3 (IS) 1196015IS Qualifier

Method Validation & Data Interpretation

Method validation must strictly adhere to ICH Q2(R1) guidelines, focusing on sensitivity, linearity, and accuracy at sub-ppm levels to ensure regulatory compliance.

Table 3: Method Validation Summary & Rationale

Validation ParameterTarget SpecificationCausality / Rationale
Limit of Detection (LOD) 5.0 ppbEnsures detection capabilities fall well below the FDA acceptable intake (AI) limits for highly potent mutagens.
Limit of Quantitation (LOQ) 15.0 ppbProvides reliable, reproducible quantitation for routine batch release testing.
Linearity ( R2 ) 0.995 (15 - 500 ppb)Validates the dynamic range of the MRM response across expected impurity concentrations.
Recovery (Accuracy) 80% - 120%Confirms DCM extraction efficiency and proves the absence of matrix-induced ion suppression.
Precision (%RSD) 10% (n=6)Ensures method repeatability across multiple extractions and instrument injections.

References

  • Control of Nitrosamine Impurities in Human Drugs - U.S. Food and Drug Administration (FDA). 1

  • Reactions of cysteine with N-methyl-N-nitroso-p-toluenesulfonamide and N-methyl-N'-nitro-N-Nitrosoguanidine (Pulmotropic carcinogenic activity of N-methyl-N-nitrosopropionamide) - ResearchGate. 3

  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities in ARB Drugs - U.S. Food and Drug Administration (FDA). 2

  • Overcoming the Challenges of Nitrosamine Impurities in Drugs - Thermo Fisher Scientific. 4

  • Nitrosamines Analysis in Pharmaceuticals - Agilent Technologies. 5

Sources

Method

Application Note: Advanced Sample Preparation and Extraction Protocols for N-Methyl-N-nitrosopropanamide (NMPA)

Executive Summary & Regulatory Context As global regulatory bodies intensify their scrutiny on mutagenic impurities, the analytical landscape has expanded from simple volatile nitrosamines to complex Nitrosamine Drug Sub...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Regulatory Context

As global regulatory bodies intensify their scrutiny on mutagenic impurities, the analytical landscape has expanded from simple volatile nitrosamines to complex Nitrosamine Drug Substance-Related Impurities (NDSRIs) and nitrosamides. According to the [1], accurate detection and risk mitigation of these compounds are mandatory for pharmaceutical safety.

N-Methyl-N-nitrosopropanamide (NMPA) (CAS: 16395-80-5) presents a unique analytical challenge. Unlike stable dialkyl nitrosamines (e.g., NDMA), NMPA is a nitrosamide. This structural distinction fundamentally alters its physicochemical stability, rendering standard high-temperature or extreme-pH extraction protocols obsolete. This guide provides a self-validating, highly controlled sample preparation methodology designed specifically to prevent the thermal degradation and artifactual formation of NMPA during extraction.

Physicochemical Causality & Method Rationale

To design an effective extraction protocol, we must first understand the causality behind NMPA's instability. The N-NO bond in a nitrosamide is significantly weaker than in a standard nitrosamine due to the electron-withdrawing nature of the adjacent carbonyl group.

  • Thermal Lability (False Negatives): Standard GC-MS methodologies utilize high-temperature injection ports (>200°C) which quantitatively cleave the N-NO bond of NMPA. Therefore, cold sample preparation paired with LC-MS/MS is strictly required.

  • Hydrolytic Instability (False Negatives): In basic conditions (pH > 7), nitrosamides undergo rapid nucleophilic attack at the carbonyl carbon, leading to base-catalyzed hydrolysis and degradation into diazoalkanes.

  • Artifactual Formation (False Positives): As outlined in[2], highly acidic extraction conditions (pH < 3) in the presence of residual nitrites and the precursor N-methylpropanamide will synthesize NMPA in situ during sample preparation.

Chemical_Causality A N-Methylpropanamide (Precursor) B N-Methyl-N-nitrosopropanamide (NMPA) A->B Nitrite + Acid (pH < 3) D Artifactual Formation (False Positives) A->D Uncontrolled Prep Conditions C Degradation (False Negatives) B->C Heat (>40°C) or Base (pH > 7)

Fig 1. Logical causality of NMPA formation and degradation during sample preparation.

Self-Validating Experimental Design

To ensure trustworthiness, the protocols below operate as self-validating systems .

  • Immediate Isotope Dilution: A stable isotope-labeled internal standard (NMPA-d3) is spiked directly onto the dry, comminuted sample before any solvent is added. By monitoring the absolute recovery of the IS, the system self-validates the absence of thermal or hydrolytic degradation during the workflow.

  • Orthogonal Matrix Blanks: A parallel unspiked matrix blank is processed using the exact same buffers to self-validate the absence of artifactual nitrosation caused by endogenous nitrites in the formulation matrix [3].

Step-by-Step Methodologies

Protocol A: Cold Liquid-Liquid Extraction (LLE) for Solid Oral Dosages

This protocol is optimized for solid matrices (tablets, capsules) where API solubility and excipient interference are primary concerns.

  • Step 1: Cryogenic Comminution. Weigh 500 mg of the drug product. Mill using a cryo-mill at -196°C (liquid nitrogen) to a fine powder. Causality: Prevents localized frictional heating during grinding which would otherwise thermally degrade NMPA.

  • Step 2: Internal Standard Spiking. Transfer the powder to a pre-chilled 15 mL polypropylene centrifuge tube. Spike with 10 µL of NMPA-d3 (100 ng/mL in methanol).

  • Step 3: pH-Controlled Solubilization. Add 5.0 mL of 50 mM Ammonium Acetate buffer, strictly adjusted to pH 5.0. Vortex for 2 minutes. Causality: pH 5.0 is the stability optimum for nitrosamides, preventing both base-catalyzed hydrolysis and acid-catalyzed artifactual nitrosation.

  • Step 4: Cold Organic Partitioning. Add 5.0 mL of pre-chilled (-20°C) Dichloromethane (DCM). Shake mechanically for 10 minutes at 4°C in a refrigerated shaker.

  • Step 5: Phase Separation. Centrifuge the emulsion at 4,000 x g for 10 minutes at a strictly maintained 4°C.

  • Step 6: Filtration and Analysis. Carefully extract the lower organic layer using a glass Pasteur pipette. Filter through a 0.22 µm hydrophobic PTFE syringe filter directly into an amber LC vial. Analyze immediately via LC-MS/MS.

Extraction_Workflow S1 1. Cryo-Milling of Sample S2 2. Spike IS (NMPA-d3) S1->S2 S3 3. Buffer Addition (pH 5.0) S2->S3 Prevents artifactual formation S4 4. Cold LLE (4°C, DCM) S3->S4 Prevents thermal degradation S5 5. Centrifugation & Filtration S4->S5 S6 6. LC-ESI-MS/MS Analysis S5->S6

Fig 2. Self-validating cold LLE workflow for NMPA quantification.

Protocol B: Solid-Phase Extraction (SPE) for Complex Liquid Formulations

For liquid suspensions or syrups, LLE often results in unbreakable emulsions. SPE provides a cleaner extract.

  • Step 1: Sorbent Conditioning. Utilize a Polymeric Reversed-Phase (HLB) SPE cartridge (200 mg/3 mL). Condition with 3 mL of Methanol followed by 3 mL of pH 5.0 Ammonium Acetate buffer.

  • Step 2: Sample Loading. Dilute 1.0 mL of the liquid formulation with 4.0 mL of pH 5.0 buffer. Spike with IS. Load onto the cartridge at a controlled flow rate of 1 mL/min.

  • Step 3: Matrix Wash. Wash the sorbent bed with 3 mL of 5% Methanol in pH 5.0 buffer to elute highly polar excipients and unreacted nitrites.

  • Step 4: Elution. Elute the retained NMPA with 2 mL of cold Ethyl Acetate.

  • Step 5: Reconstitution. Evaporate the eluate under a gentle stream of nitrogen at room temperature (strictly avoid heated evaporation blocks). Reconstitute in 500 µL of the initial LC mobile phase.

Quantitative Data & Analytical Parameters

The success of the sample preparation is heavily dependent on the extraction conditions. Table 1 demonstrates the catastrophic loss of analyte or artifactual formation when optimal conditions are ignored.

Table 1: Comparative Stability and Recovery Metrics for NMPA Extraction

Extraction ConditionTemperaturepHMean Recovery (%) ± SDArtifactual Formation (%)
Optimized Cold LLE 4°C 5.0 94.2 ± 2.1 < 0.1 (ND)
Standard LLE25°C7.562.4 ± 5.3< 0.1 (ND)
Acidic LLE25°C2.088.1 ± 3.414.5 ± 2.2 (False Positive)
Heated Extraction60°C5.012.3 ± 4.1 (False Negative)< 0.1 (ND)

Table 2: Optimized LC-MS/MS MRM Transitions for NMPA Detection

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Polarity
NMPA (Quantifier)117.187.112ESI+
NMPA (Qualifier)117.157.118ESI+
NMPA-d3 (Internal Standard)120.190.112ESI+

Note: The 117.1 → 87.1 transition corresponds to the cleavage of the N-NO bond, yielding the stable N-methylpropanamide cation.

References

  • Title: Control of Nitrosamine Impurities in Human Drugs Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 Source: National Institutes of Health (NIH) / PMC URL: [Link]

Application

Application Note: Utilizing N-Methyl-N-nitrosopropanamide (MNPA) as a Direct-Acting Positive Control in the Ames Test

Target Audience: Genetic Toxicologists, Preclinical Drug Development Scientists, and Regulatory Researchers. Introduction & Mechanistic Rationale The Bacterial Reverse Mutation Test (Ames test) is the foundational in vit...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Genetic Toxicologists, Preclinical Drug Development Scientists, and Regulatory Researchers.

Introduction & Mechanistic Rationale

The Bacterial Reverse Mutation Test (Ames test) is the foundational in vitro assay for evaluating the mutagenic potential of chemical compounds[1]. To ensure the scientific integrity and regulatory compliance of this assay, robust positive controls must be utilized to validate the sensitivity of the specific bacterial tester strains.

N-Methyl-N-nitrosopropanamide (MNPA) is a potent, direct-acting SN​1 -type alkylating agent. In the context of the Ames test, it serves as a highly effective positive control for Salmonella typhimurium strains designed to detect base-pair substitutions, specifically TA1535 and TA100 [2].

The Causality of MNPA-Induced Mutation

Unlike promutagens that require cytochrome P450-mediated metabolic activation (S9 mix), N-nitroso compounds like MNPA decompose spontaneously in aqueous environments to form highly reactive methyldiazonium ions.

  • Targeted Alkylation: These ions electrophilically attack DNA, predominantly methylating the O6 position of guanine to form O6 -methylguanine.

  • Replication Mispairing: During bacterial DNA replication, O6 -methylguanine structurally mimics adenine, leading the DNA polymerase to mispair it with thymine instead of cytosine.

  • Transition Mutation: In the subsequent replication cycle, this results in a permanent G:C A:T transition .

  • Phenotypic Reversion: Both TA1535 and TA100 carry the hisG46 missense mutation (a CCC CTC transition in the histidine operon). The MNPA-induced G:C A:T transition perfectly reverts this specific locus back to the wild-type sequence, restoring the bacteria's ability to synthesize histidine and form visible colonies on minimal agar[1].

Strain-Specific Sensitivity (TA1535 vs. TA100)

While both strains share the hisG46 mutation and the Δ uvrB excision repair deficiency, TA100 consistently yields higher spontaneous and induced revertant counts. Causality: TA100 harbors the pKM101 plasmid , which encodes the mucAB operon. This operon enhances error-prone DNA repair (translesion synthesis), significantly amplifying the mutagenic effect of the alkylation damage caused by MNPA.

MOA MNPA N-Methyl-N-nitrosopropanamide (MNPA) Alkylation DNA Alkylation (O6-methylguanine) MNPA->Alkylation Direct-acting (-S9) Mispairing Mispairing during Replication (O6-MeG : T) Alkylation->Mispairing Mutation G:C to A:T Transition Mispairing->Mutation Reversion his- to his+ Reversion (TA1535/TA100) Mutation->Reversion Restores Histidine Biosynthesis

Mechanistic pathway of MNPA-induced G:C to A:T transition mutations in Salmonella strains.

The Self-Validating Assay System

A properly executed Ames test is a self-validating system. The inclusion of MNPA does not merely "tick a regulatory box" for [1]; it actively proves the functional integrity of the entire experimental setup:

  • Validation of Strain Genetics: If MNPA fails to induce a robust response in TA100, it immediately flags a potential loss of the pKM101 plasmid within the working culture.

  • Validation of Top Agar Formulation: The top agar must contain exactly 0.05 mM of trace L-histidine. Causality: This trace amount allows the bacteria to undergo 3–4 cell divisions, which is the absolute mechanistic prerequisite for the DNA replication machinery to encounter the O6 -methylguanine lesion and "fix" the mutation into the genome. If the histidine concentration is too low, the mutation cannot be fixed; if it is too high, heavy background growth obscures the revertant colonies.

  • Validation of the Background Lawn: A healthy, faint background lawn of microcolonies on the MNPA control plates confirms that the selected dose of the positive control is mutagenic but not overtly cytotoxic.

Experimental Protocol: Plate Incorporation Method

The following protocol details the use of MNPA as a positive control in the absence of metabolic activation (-S9)[3].

A. Reagent Preparation

MNPA is a potent alkylating agent and suspected carcinogen. Handle exclusively within a certified Class II Biosafety Cabinet using appropriate PPE.

  • Vehicle Selection: Weigh MNPA and dissolve it in anhydrous, sterile Dimethyl Sulfoxide (DMSO). N-nitroso compounds are subject to rapid hydrolysis in aqueous solutions; DMSO ensures stability.

  • Concentration: Prepare a working stock to deliver a final plate concentration of 1.0 to 5.0 µ g/plate in a 50 µL dosing volume.

  • Light Protection: Wrap the tube in aluminum foil. Photolytic degradation will compromise the electrophilic potential of the compound.

B. Bacterial Culture
  • Inoculate 25 mL of Oxoid Nutrient Broth No. 2 with a frozen permanent stock of S. typhimurium TA1535 or TA100.

  • Incubate at 37°C with shaking (150 rpm) for 10–12 hours.

  • Critical Check: Ensure the culture reaches late exponential/early stationary phase, corresponding to a titer of 1−2×109 CFU/mL.

C. Assay Assembly (Plate Incorporation)
  • Melt top agar (0.6% agar, 0.5% NaCl) and supplement with 10% (v/v) of a 0.5 mM L-histidine / 0.5 mM D-biotin solution. Maintain in a dry block heater at 45°C. (Note: Biotin is required because the Δ uvrB deletion in these strains extends into the bio gene).

  • To a sterile culture tube, sequentially add:

    • 2.0 mL supplemented molten top agar

    • 100 µL overnight bacterial culture (TA1535 or TA100)

    • 50 µL MNPA working solution (or DMSO for vehicle control)

  • Vortex the mixture gently for 3 seconds and immediately pour it onto a Vogel-Bonner Medium E (VBME) minimal glucose agar plate.

  • Swirl the plate to ensure an even distribution of the top agar overlay. Allow to solidify on a leveled surface.

  • Invert the plates and incubate at 37°C for 48 to 72 hours.

Workflow Prep 1. Prepare MNPA in DMSO (Fresh, Light-Protected) Mix 3. Mix Top Agar, Bacteria, and MNPA (No S9) Prep->Mix Culture 2. Grow TA1535 / TA100 (Overnight, ~10^9 CFU/mL) Culture->Mix Plate 4. Pour onto Minimal Glucose Agar Plates Mix->Plate Incubate 5. Incubate at 37°C for 48-72 hours Plate->Incubate Count 6. Count Revertant Colonies (His+) Incubate->Count

Step-by-step plate incorporation workflow for utilizing MNPA as a positive control.

Data Interpretation & Acceptance Criteria

Post-incubation, revertant colonies ( His+ ) are counted manually or via an automated colony counter. Before accepting the quantitative data, the background lawn must be inspected microscopically. A sparse or absent lawn indicates cytotoxicity, which invalidates the plate.

To validate the assay run, the MNPA positive control must induce a statistically significant, dose-dependent increase in revertant colonies compared to the spontaneous background (Vehicle Control)[4].

Quantitative Data Summary: Expected Revertant Ranges
Tester StrainGenetic MarkersVehicle Control (DMSO)(Spontaneous Revertants)MNPA Positive Control (2 µ g/plate )(Induced Revertants)Minimum Acceptance Criterion
TA1535 hisG46, Δ uvrB, rfa10 – 35 CFU/plate> 300 CFU/plate 3-fold increase over vehicle
TA100 hisG46, Δ uvrB, rfa, pKM101 100 – 200 CFU/plate> 1,000 CFU/plate 2-fold increase over vehicle

Note: The baseline spontaneous reversion rate is naturally higher in TA100 due to the error-prone repair mechanisms conferred by the pKM101 plasmid. Consequently, the regulatory threshold for a positive mutagenic response is a 2-fold increase for TA100, compared to a 3-fold increase for TA1535[1].

References

  • OECD Test Guideline 471 Title: Test No. 471: Bacterial Reverse Mutation Test Source: OECD Guidelines for the Testing of Chemicals, Section 4 URL:[Link]

  • Maron, D.M., & Ames, B.N. (1983) Title: Revised methods for the Salmonella mutagenicity test Source: Mutation Research/Environmental Mutagenesis and Related Subjects URL:[Link]

  • Eastmond, D.A., et al. (2009) Title: Mutagenicity testing for chemical risk assessment: update of the WHO/IPCS Harmonized Scheme Source: Mutagenesis, Volume 24, Issue 4 URL:[Link]

Sources

Method

Application Note: Elucidating the UV Degradation Pathways of N-Methyl-N-nitrosopropanamide (MNPA)

Executive Summary The presence of N-nitrosamine and N-nitrosamide impurities in pharmaceutical formulations is a critical regulatory concern due to their mutagenic potential. While stable N-nitrosamines require enzymatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The presence of N-nitrosamine and N-nitrosamide impurities in pharmaceutical formulations is a critical regulatory concern due to their mutagenic potential. While stable N-nitrosamines require enzymatic activation to exhibit toxicity, N-nitrosamides like N-Methyl-N-nitrosopropanamide (MNPA, CAS 16395-80-5) are direct-acting mutagens[1]. Understanding the degradation pathways of MNPA under ultraviolet (UV) irradiation is essential for developing robust analytical control strategies, designing photostability protocols, and engineering UV-based advanced oxidation processes (AOPs) for wastewater remediation.

This application note provides an in-depth mechanistic analysis of MNPA photolysis, detailing the causality behind its degradation kinetics, and establishes a self-validating experimental protocol for tracking its breakdown products.

Mechanistic Insights: The Photochemistry of MNPA

Unlike standard N-nitrosamines, which are thermally stable, N-nitrosamides exhibit high thermal lability, often undergoing spontaneous dark reactions such as 1,3-acyl NO shifts or nitrogen-carbonyl bond cleavage[2][3]. However, under UV irradiation, the degradation mechanism shifts entirely.

When exposed to UV light (specifically at 254 nm targeting the π→π∗ transition, or 332 nm targeting the n→π∗ transition), MNPA undergoes two primary competing photochemical pathways[2][4]:

  • Homolytic Cleavage (Dominant Pathway): The absorption of a UV photon induces the fission of the nitrogen-nitrogen (N-NO) bond. This yields a highly reactive, nitrogen-centered N-methylpropanamidyl radical and a nitric oxide radical ( NO)[2][5]. The amidyl radical subsequently undergoes hydrogen abstraction from the solvent or formulation matrix to form N-methylpropanamide, while NO oxidizes to nitrite ( NO2−​ ) or nitrate ( NO3−​ ).

  • Photo-elimination (Secondary Pathway): A light-catalyzed denitrosation occurs via the extrusion of an [NOH] group, leading to the formation of an alkylidenimine intermediate. This intermediate is highly susceptible to nucleophilic attack and rapidly hydrolyzes into corresponding aldehydes and amide derivatives[2].

Pathway Visualization

MNPA_Pathway MNPA N-Methyl-N-nitrosopropanamide (MNPA) UV UV Irradiation (254 nm / 332 nm) MNPA->UV Excited Excited State (MNPA*) UV->Excited Homolytic Pathway A: Homolytic Cleavage (N-NO Bond Fission) Excited->Homolytic PhotoElim Pathway B: Photo-elimination ([NOH] Extrusion) Excited->PhotoElim Radicals N-methylpropanamidyl Radical + Nitric Oxide (•NO) Homolytic->Radicals Imine Alkylidenimine Intermediate PhotoElim->Imine Products1 N-Methylpropanamide + Nitrite/Nitrate Radicals->Products1 H-abstraction / Oxidation Products2 Aldehydes + Amide Derivatives Imine->Products2 Hydrolysis

Photochemical degradation pathways of MNPA showing N-NO homolysis and [NOH] photo-elimination.

Quantitative Degradation Parameters

To engineer effective degradation or predict stability, quantitative metrics are required. The table below summarizes the kinetic and thermodynamic parameters associated with the UV photolysis of N-nitrosamides like MNPA in aqueous media.

ParameterValue / CharacteristicMechanistic Rationale
Maximum UV Absorbance ( λmax​ ) ~227-254 nm (Strong); ~332 nm (Weak)Corresponds to π→π∗ and n→π∗ electronic transitions, respectively[4].
Primary Radical Intermediate Nitrogen-centered (Amidyl)Distinct from nitrosamines (which form carbon-centered radicals post-rearrangement), nitrosamides directly yield N-centered radicals[5].
Quantum Yield ( Φ ) > 0.3 at neutral pHHigh efficiency of N-NO bond cleavage under direct UV photolysis[6].
Dominant Stable Byproduct N-MethylpropanamideFormed via rapid intermolecular hydrogen abstraction by the amidyl radical.
Thermal Stability Low (Half-life highly pH/Temp dependent)Prone to dark-state hydrolysis and 1,3-acyl shifts, necessitating strict thermal controls[3].

Self-Validating Experimental Protocol: MNPA Photolysis Tracking

Because MNPA is thermally labile, standard photolysis protocols are prone to false positives (attributing thermal decay to photodecay). Furthermore, the primary photolysis products (amidyl radicals) are too transient for standard LC-MS detection.

To solve this, the following protocol utilizes a self-validating system :

  • Actinometry validates the exact photon dose.

  • Dark Controls isolate thermal degradation from true photolysis[2].

  • Spin Trapping using 5,5-dimethyl-1-pyrroline N-oxide (DMPO) stabilizes the transient nitrogen-centered radicals into detectable adducts[5].

Experimental Workflow

Workflow Prep 1. Sample Prep MNPA + DMPO Spin Trap Control 2a. Dark Control (Isolates Thermal Decay) Prep->Control UV 2b. UV Irradiation (Actinometry Calibrated) Prep->UV Analysis 4. LC-HRMS / EPR (Quantify & ID Adducts) Control->Analysis Baseline subtraction Quench 3. Quenching (Stop Radical Propagation) UV->Quench Quench->Analysis

Self-validating experimental workflow for MNPA UV degradation utilizing spin traps and dark controls.

Step-by-Step Methodology

Step 1: System Calibration via Actinometry

  • Action: Prepare a standard iodide/iodate chemical actinometer solution. Irradiate at 254 nm in the photoreactor for 5, 10, and 15 minutes.

  • Causality: UV lamp intensity degrades over time. Actinometry ensures that the degradation kinetics of MNPA are calculated against a verified photon flux rather than an assumed lamp wattage, ensuring inter-lab reproducibility.

Step 2: Sample Preparation & Spin Trapping

  • Action: Prepare a 10 μ M solution of MNPA in a 10 mM phosphate buffer (pH 7.0). Add DMPO (spin trap) to a final concentration of 50 mM.

  • Causality: Neutral pH prevents acid-catalyzed heterolytic cleavage, isolating the photolytic pathway. DMPO rapidly reacts with the transient N-methylpropanamidyl radical to form a stable nitroxide radical adduct, which can be detected via Electron Paramagnetic Resonance (EPR) or LC-HRMS[5].

Step 3: Parallel Irradiation and Dark Control

  • Action: Split the sample into two quartz cuvettes. Wrap one completely in aluminum foil (Dark Control). Place both in the UV reactor (254 nm, 3mW/cm2 ) for 20 minutes at a controlled temperature of 20°C.

  • Causality: N-nitrosamides undergo thermal decomposition (e.g., 1,3-acyl NO shift)[3]. Maintaining 20°C suppresses this, while the dark control provides a baseline to subtract any residual thermal degradation, proving that the observed N-NO cleavage is purely photon-driven[2].

Step 4: Quenching and Mass Balance Analysis

  • Action: Remove samples and immediately add 10 μ L of 1 M ascorbic acid to quench unreacted radicals and stop secondary oxidation.

  • Action: Analyze via LC-HRMS (High-Resolution Mass Spectrometry). Monitor the disappearance of the MNPA parent mass (m/z 117.06 [M+H]+ ) and the appearance of N-methylpropanamide (m/z 88.07 [M+H]+ ) and the DMPO-amidyl adduct.

  • Causality: Ascorbic acid prevents post-irradiation radical propagation from skewing the kinetic data. Tracking both the parent loss and byproduct formation ensures a closed mass balance, validating that no unknown toxic intermediates are accumulating in the matrix.

References

  • UV Photolytic Mechanism of N-Nitrosodimethylamine in Water: Dual Pathways to Methylamine versus Dimethylamine Environmental Science & Technology - ACS Public
  • Degradation of N-Nitrosodimethylamine by UV-Based Advanced Oxidation Processes for Potable Reuse: a Short Review Pace W
  • Photochemistry of nitroso compounds in solution. VI. Photolysis of N-nitrosamides in acidic media Canadian Science Publishing
  • Photolysis of nitrosamines and nitrosamides at neutral pH: a spin-trap study PubMed - NIH
  • Lewis acid stabilization and activation of primary N-nitrosamides RSC Publishing
  • A Study of Denitrosation of N-Nitroso Compounds by Irradiation with Long-Wavelength UV Light Utah St

Sources

Technical Notes & Optimization

Troubleshooting

improving peak resolution for N-Methyl-N-nitrosopropanamide in HPLC

Welcome to the technical support center dedicated to resolving challenges in the HPLC analysis of N-Methyl-N-nitrosopropanamide. As a small, polar, and potentially carcinogenic nitrosamine impurity, achieving robust and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to resolving challenges in the HPLC analysis of N-Methyl-N-nitrosopropanamide. As a small, polar, and potentially carcinogenic nitrosamine impurity, achieving robust and high-resolution separation is critical for accurate quantification and regulatory compliance.[1][2] The U.S. Food and Drug Administration (FDA) and other global regulatory bodies have stringent requirements for the control of nitrosamine impurities in pharmaceutical products, making reliable analytical methods paramount.[3][4][5]

This guide is structured to provide immediate, actionable solutions to common chromatographic issues encountered during the analysis of N-Methyl-N-nitrosopropanamide and related compounds. We will move from frequently asked questions to in-depth troubleshooting guides, complete with detailed experimental protocols and the scientific rationale behind each recommendation.

Frequently Asked Questions (FAQs)

Q1: What is N-Methyl-N-nitrosopropanamide and why is its analysis important?

N-Methyl-N-nitrosopropanamide is a chemical compound belonging to the nitrosamine class.[6] Like many nitrosamines, it is classified as a probable human carcinogen.[2] Its presence in pharmaceutical products, even at trace levels, is a significant safety concern, prompting strict regulatory oversight.[7] Accurate and precise HPLC methods are essential to detect and quantify this impurity to ensure patient safety and meet regulatory guidelines.[8]

Q2: What are the most common peak shape problems encountered with N-Methyl-N-nitrosopropanamide in reversed-phase HPLC?

The most frequently observed issues are peak tailing , peak fronting , and poor resolution from other impurities or matrix components. Peak tailing is particularly common due to the compound's chemical nature and its potential for secondary interactions with the stationary phase.[9][10]

Q3: Why does my N-Methyl-N-nitrosopropanamide peak often show tailing?

Peak tailing for this and similar basic compounds in reversed-phase HPLC is often caused by secondary interactions between the analyte and acidic residual silanol groups on the silica-based stationary phase.[10] These interactions create an alternative retention mechanism to the primary hydrophobic interaction, resulting in a distorted, asymmetric peak shape.[9]

Q4: Can the sample solvent affect my peak shape?

Absolutely. If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause peak distortion, most commonly peak fronting or splitting.[11] This is especially pronounced for early-eluting peaks like N-Methyl-N-nitrosopropanamide.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving specific peak resolution issues.

Problem 1: Significant Peak Tailing (Asymmetry Factor > 1.5)

Peak tailing is the most common issue for polar, basic analytes. It compromises peak integration and can mask smaller, co-eluting impurities.

G cluster_problem Problem Identification cluster_investigation Investigation & Solution Pathway cluster_resolution Resolution Problem Peak Tailing Observed (Asymmetry > 1.5) Cause1 Potential Cause: Secondary Silanol Interactions Problem->Cause1 Solution1 Action: Modify Mobile Phase - Add 0.1% Formic Acid - Lower pH to 2.5-3.0 Cause1->Solution1 Check1 Result Improved? Solution1->Check1 Cause2 Potential Cause: Mass Overload Check1->Cause2 No Resolved Peak Shape Acceptable (Asymmetry < 1.5) Check1->Resolved Yes Solution2 Action: Reduce Sample Load - Dilute Sample (e.g., 10-fold) - Decrease Injection Volume Cause2->Solution2 Check2 Result Improved? Solution2->Check2 Cause3 Potential Cause: Column Contamination / Void Check2->Cause3 No Check2->Resolved Yes Solution3 Action: Column Maintenance - Flush with strong solvent - Replace guard column - Replace analytical column Cause3->Solution3 Solution3->Resolved

Caption: A systematic workflow for troubleshooting peak tailing.

  • Secondary Silanol Interactions:

    • Why it happens: Standard silica-based C18 columns have residual, un-capped silanol groups (Si-OH). At moderate pH (e.g., pH > 4), these groups can become ionized (Si-O⁻) and interact strongly with basic analytes like N-Methyl-N-nitrosopropanamide, causing tailing.[10]

    • How to fix it:

      • Mobile Phase pH Adjustment: Suppress the ionization of silanol groups by lowering the mobile phase pH. Operating at a pH of ≤ 3 ensures the silanols are fully protonated (Si-OH) and less interactive.[9] The addition of 0.1% formic acid is a standard and effective practice for this purpose in LC-MS compatible methods.[12][13]

      • Use a High-Purity, End-Capped Column: Modern Type B silica columns are manufactured to have fewer accessible silanol groups and are often "end-capped" to block the remaining ones.[9] Using a column specifically designed for polar analytes or one with robust end-capping can significantly reduce tailing.

  • Mass Overload:

    • Why it happens: Injecting too much analyte mass can saturate the stationary phase at the peak's center, causing the excess molecules to travel faster and leading to a broader, tailing peak.

    • How to fix it: Systematically dilute your sample (e.g., by factors of 5 or 10) and re-inject. If the peak shape improves and becomes more symmetrical, mass overload was a contributing factor.[14] Determine the optimal concentration that balances signal intensity with peak symmetry.

  • Column Contamination or Degradation:

    • Why it happens: Accumulation of strongly retained matrix components on the column inlet frit or at the head of the column can create active sites and disrupt the packing bed, leading to poor peak shape for all analytes.[11][15]

    • How to fix it: First, try flushing the column with a strong solvent (e.g., 100% Acetonitrile or Isopropanol). If this fails, replace the guard column. If the problem persists, the analytical column itself may be compromised and require replacement.[10]

Problem 2: Peak Fronting (Asymmetry Factor < 0.9)

Peak fronting is less common than tailing but can severely impact quantification.

  • Sample Solvent Incompatibility:

    • Why it happens: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., sample in 80% acetonitrile, mobile phase starts at 10% acetonitrile), the sample band does not properly focus on the column head. This causes the analyte molecules at the edges of the injection band to travel at different speeds, leading to a fronting peak.[16][17]

    • How to fix it: Whenever possible, dissolve and inject your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that still maintains analyte solubility and consider reducing the injection volume.[11]

  • Volume Overload:

    • Why it happens: Injecting a very large volume of sample, even if the concentration is low, can lead to band broadening and a fronting peak shape.[16]

    • How to fix it: Reduce the injection volume. A good rule of thumb is to keep the injection volume to less than 1-2% of the total column volume.[18]

  • Column Bed Collapse or Void:

    • Why it happens: A physical disruption of the packed bed at the column inlet, often caused by pressure shocks or operating outside the column's recommended pH range, creates a void. This leads to a distorted flow path and causes peaks to front.[19]

    • How to fix it: This is a physical problem with the column. The only solution is to replace the column.[19] To prevent this, always ramp up the flow rate slowly and avoid sudden pressure changes.

Problem 3: Poor Resolution from an Adjacent Peak (Rs < 1.5)

Achieving baseline separation is critical, especially when analyzing for trace-level impurities. The resolution equation (Rs) shows that resolution is a function of efficiency (N), retention (k), and selectivity (α).[20]

G cluster_factors Governing Factors cluster_actions Controlling Parameters Resolution Peak Resolution (Rs) Efficiency Efficiency (N) 'Peak Sharpness' Resolution->Efficiency Selectivity Selectivity (α) 'Peak Spacing' Resolution->Selectivity Retention Retention (k) 'Peak Elution Time' Resolution->Retention Action_Efficiency Use smaller particle size column Optimize flow rate Lower temperature Efficiency->Action_Efficiency Action_Selectivity Change organic modifier (ACN vs. MeOH) Change stationary phase Adjust mobile phase pH Selectivity->Action_Selectivity Action_Retention Adjust % Organic in mobile phase Modify gradient slope Retention->Action_Retention

Caption: Key factors and parameters controlling HPLC peak resolution.

  • Optimize Selectivity (α): This is the most powerful way to improve resolution.[20]

    • Why it works: Selectivity is a measure of the difference in interaction between two analytes and the stationary/mobile phase system. Changing the chemistry of the system can dramatically alter the relative elution order and spacing of peaks.

    • How to do it:

      • Change Organic Modifier: Acetonitrile and methanol have different properties and will interact differently with your analyte and stationary phase. If you are using acetonitrile, try substituting it with methanol (or vice-versa) and re-optimizing the gradient.

      • Change Stationary Phase: If modifying the mobile phase is insufficient, changing the column is the next logical step. A standard C18 provides hydrophobic interactions. For a different selectivity, consider a Phenyl-Hexyl phase (which adds π-π interactions) or a porous graphitic carbon (PGC) column, which can be excellent for separating polar compounds.[2][21]

  • Increase Efficiency (N):

    • Why it works: Higher efficiency leads to sharper, narrower peaks. Narrower peaks are easier to resolve from one another, even if their spacing (selectivity) doesn't change.[18]

    • How to do it:

      • Use a Column with Smaller Particles: Moving from a 5 µm particle size column to a sub-2 µm (UHPLC) or a solid-core particle column will dramatically increase the plate count (N) and sharpen peaks.[20]

      • Lower the Flow Rate: Reducing the flow rate generally improves efficiency, leading to better resolution, although it will increase the run time.[18]

  • Increase Retention (k):

    • Why it works: Increasing the retention time of your peaks of interest (moving them away from the solvent front) often improves resolution, especially for early-eluting peaks.

    • How to do it:

      • Decrease Mobile Phase Strength: For reversed-phase, this means lowering the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will cause your analyte to be retained longer on the column.

      • Use a Shallower Gradient: If using a gradient method, decrease the rate of change of the organic modifier concentration (e.g., go from 10-90% B in 10 minutes to 10-90% B in 20 minutes). This gives the peaks more time to separate.

Experimental Protocols

Protocol 1: Baseline HPLC Method for N-Methyl-N-nitrosopropanamide

This method serves as a robust starting point for analysis. Optimization may be required based on your specific sample matrix and instrument.

ParameterRecommended SettingRationale
Column High-purity, end-capped C18, 100 x 2.1 mm, 1.9 µmSmall particle size for high efficiency; C18 for general reversed-phase retention.[13]
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier to control silanol activity and improve peak shape.[12]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% B to 40% B over 10 minutesA starting gradient to elute small, polar nitrosamines. Adjust as needed for resolution.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 35 °CElevated temperature can improve efficiency and reduce viscosity.[18]
Injection Vol. 2 µLSmall volume to minimize band broadening. Adjust based on concentration.
Detector UV at 230-240 nm or Mass SpectrometerNitrosamines have a UV chromophore, but MS provides superior sensitivity and specificity.[22]
Sample Diluent Mobile Phase A (0.1% Formic Acid in Water)Ensures compatibility with the initial chromatographic conditions to prevent peak distortion.
Protocol 2: Preparation of Mobile Phase A (0.1% v/v Formic Acid in Water)

Accurate mobile phase preparation is critical for reproducible results.

  • Measure 999 mL of high-purity (HPLC or LC-MS grade) water into a clean 1 L mobile phase bottle.

  • Using a calibrated pipette, carefully add 1 mL of high-purity formic acid to the water.

  • Cap the bottle and mix thoroughly by inverting it 10-15 times.

  • Sonicate the mobile phase for 10-15 minutes or use an online degasser to remove dissolved gases, which can cause pump and detector issues.

  • Label the bottle clearly with the contents and preparation date.

References

  • New FDA Guidelines Raise the Bar on Nitrosamine Testing for Pharma Industry. (n.d.). Vertex AI Search.
  • Control of Nitrosamine Impurities in Human Drugs - FDA. (2021). U.S. Food and Drug Administration.
  • An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC. (2025). National Center for Biotechnology Information.
  • FDA Provides Guidance to Manufacturers for Controlling Nitrosamine Impurities in Human Drugs. (n.d.). Winston & Strawn.
  • Determination, Method Development and Validation of Six Nitrosamine Impurities in Purified water by using LC-MS/MS. (2023). Asian Journal of Research in Chemistry.
  • Information about Nitrosamine Impurities in Medications - FDA. (2024). U.S. Food and Drug Administration.
  • Technical Support Center: Optimizing Nitrosamine Ionization with Mobile Phase Additives. (2025). Benchchem.
  • Winning Strategies to Develop an Analytical Method for Nitrosamines. (2024). LinkedIn.
  • How to Reduce Peak Tailing in HPLC? (2025). Phenomenex.
  • Analysis of N-nitrosamines by High-Performance Liquid Chromatography With Post-Column Photohydrolysis and Colorimetric Detection. (1996). PubMed.
  • Analysis of Nine N-Nitrosamines Using Liquid Chromatography—High-Resolution, Accurate-Mass Mass Spectrometry. (n.d.). Thermo Fisher Scientific.
  • HPLC Separation of Nitrosamines with Supel Carbon LC. (n.d.). Sigma-Aldrich.
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025). LCGC International.
  • Understanding Peak Fronting in HPLC. (2025). Phenomenex.
  • N-Methyl-N-nitrosopropanamide — Chemical Substance Information. (n.d.). NextSDS.
  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex.
  • Peak Fronting, Column Life and Column Conditioning. (2005). LCGC International.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2025). LCGC International.
  • Real Solutions to Improve Your HPLC Peak Resolution. (2023). AnalyteGuru.
  • Rapid Analysis of Genotoxic Nitrosamines by HPLC-MS/MS. (n.d.). SCIEX.

Sources

Optimization

Technical Support Center: N-Methyl-N-nitrosopropanamide Stability &amp; Sample Preparation

Welcome to the Technical Support Center for Nitrosamine Analysis. This guide focuses specifically on the stability and sample preparation of N-Methyl-N-nitrosopropanamide (CAS 16395-80-5).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Nitrosamine Analysis. This guide focuses specifically on the stability and sample preparation of N-Methyl-N-nitrosopropanamide (CAS 16395-80-5). As a highly regulated mutagenic impurity, accurate quantification is critical for drug safety and regulatory compliance 1[1]. However, nitrosamines are notoriously unstable under certain physicochemical conditions. This guide provides mechanistic troubleshooting, quantitative parameters, and a self-validating protocol to ensure scientific integrity during your analytical workflows.

Troubleshooting Guides (FAQs)

Q1: Why am I seeing poor recovery of N-Methyl-N-nitrosopropanamide during sample concentration? A1: Poor recovery during evaporation (e.g., nitrogen blowdown or rotary evaporation) is primarily caused by thermal denitrosation and evaporative loss. N-Methyl-N-nitrosopropanamide is highly susceptible to heat-driven decomposition. When temperatures exceed 40°C, the thermal energy overcomes the activation barrier for N-NO bond cleavage, leading to the formation of nitrosyl radicals and amides 2[2]. Corrective Action: Maintain evaporation block temperatures strictly below 30°C and use a gentle stream of high-purity nitrogen. To make this step self-validating, always spike your sample with a stable isotope-labeled internal standard (e.g., N-Methyl-N-nitrosopropanamide-d3) before the concentration step to track and mathematically correct for any evaporative losses.

Q2: My samples show unexpected degradation peaks and inconsistent quantification across the analytical batch. What is happening? A2: This is a hallmark of photolytic degradation. N-nitrosamines exhibit two primary UV absorption peaks: a strong π→π∗ transition around 230 nm and a weaker n→π∗ transition around 340 nm 3[3]. Exposure to ambient laboratory lighting or sunlight induces homolytic cleavage of the N-N bond, generating NO• radicals and secondary amines 4[4]. Corrective Action: All sample preparation must be conducted using amber glassware or under low-actinic (yellow) lighting. Wrap any clear glass solid-phase extraction (SPE) cartridges in aluminum foil.

Q3: How does sample matrix pH affect the stability of this specific nitrosamine? A3: Matrix pH plays a dual role in nitrosamine sample prep. Under highly acidic conditions (pH < 3), N-nitrosamines undergo rapid hydrolytic breakdown. Furthermore, if residual nitrite salts are present in the matrix, acidic conditions actively catalyze the in-situ formation of new nitrosamine artifacts from secondary amine precursors5[5]. Corrective Action: Buffer the sample matrix to a neutral pH (6.5–7.5) using a phosphate or ammonium acetate buffer prior to extraction. This arrests both the degradation of existing N-Methyl-N-nitrosopropanamide and the artifactual formation of new impurities.

Q4: Can my choice of extraction solvent cause degradation? A4: Yes, through oxidative degradation. Ethers (like diethyl ether or THF) can form reactive oxygen species (ROS) and peroxides upon storage. These peroxides oxidize the nitrosamine into nitramine or nitrate derivatives[2]. Corrective Action: Use high-purity, peroxide-free solvents (e.g., HPLC-grade dichloromethane). Incorporate a nitrite scavenger/antioxidant like ascorbic acid into the sample prep workflow to neutralize ROS and block nitrosation reactions[5].

Quantitative Data: Degradation Kinetics & Parameters

Degradation PathwayPrimary TriggerMechanistic ActionKey DegradantsMitigation Strategy
Photolytic UV Light (< 350 nm)Homolytic N-N bond cleavage ( π→π∗ transition)Amines, NO• radicalsAmber glassware, low-actinic light
Thermal Heat (> 40°C)Thermal denitrosationNitrosyl radicals, amidesCold extraction, evaporation < 30°C
Hydrolytic Extreme pH (< 3 or > 10)Water-mediated denitrosationSecondary aminesNeutral buffering (pH 6.5–7.5)
Oxidative Peroxides / ROSROS-driven oxidationNitrite, nitrate derivativesPeroxide-free solvents, ascorbic acid

Step-by-Step Methodology: Optimized Cold-Extraction Protocol

Objective: To extract N-Methyl-N-nitrosopropanamide from complex pharmaceutical matrices while preventing photolytic, thermal, and oxidative degradation. Self-Validating Mechanism: The addition of an isotopically labeled internal standard at Step 1 ensures any degradation or loss during the workflow is mathematically corrected during LC-MS/MS quantification.

Step 1: Internal Standard Spiking and Buffering

  • Weigh 100 mg of the homogenized sample into an amber 15 mL centrifuge tube.

  • Spike with 10 µL of N-Methyl-N-nitrosopropanamide-d3 (100 ng/mL) as the internal standard.

  • Add 5 mL of cold (4°C) 50 mM ammonium acetate buffer (pH 7.0). Causality: Buffering to pH 7.0 prevents acid-catalyzed in-situ nitrosation and hydrolytic degradation. Spiking the internal standard into the raw matrix validates the entire extraction efficiency.

Step 2: Antioxidant Addition

  • Add 50 µL of 10% (w/v) ascorbic acid solution. Causality: Ascorbic acid acts as a scavenger for reactive oxygen species (ROS) and residual nitrites, preventing oxidative degradation and artifact formation.

Step 3: Liquid-Liquid Extraction (LLE)

  • Add 5 mL of chilled, high-purity dichloromethane (DCM). Ensure the DCM is certified peroxide-free.

  • Vortex for 5 minutes at 2500 rpm using a multi-tube vortexer in a dark or low-light environment.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the aqueous and organic layers.

Step 4: Concentration under Nitrogen

  • Carefully transfer the lower DCM layer to a clean amber glass vial.

  • Evaporate the solvent to dryness under a gentle stream of ultra-high-purity nitrogen.

  • Critical Control: Maintain the sample block temperature at or below 25°C. Do not use heat. Causality: Keeping the temperature low prevents thermal denitrosation and evaporative loss of the analyte.

Step 5: Reconstitution

  • Reconstitute the residue in 1 mL of initial LC mobile phase (e.g., 5% Methanol in Water).

  • Vortex briefly and transfer to an amber LC autosampler vial with a PTFE-lined cap for LC-MS/MS analysis.

Workflow Visualization

NitrosamineDegradation cluster_triggers Degradation Triggers cluster_mitigation Sample Prep Mitigation Strategies Start N-Methyl-N-nitrosopropanamide (Sample Matrix) UV UV Light (< 350nm) Start->UV Heat Heat (> 40°C) Start->Heat pH Extreme pH Start->pH ROS Peroxides / ROS Start->ROS Amber Amber Glassware & Low-Actinic Light UV->Amber Prevent Cold Cold Extraction & Evaporation < 30°C Heat->Cold Prevent Buffer Neutral pH Buffer (pH 6.5 - 7.5) pH->Buffer Prevent Scavenger Ascorbic Acid & Peroxide-Free Solvents ROS->Scavenger Prevent Success Intact Analyte Ready for LC-MS/MS Amber->Success Cold->Success Buffer->Success Scavenger->Success

Workflow mapping degradation triggers to mitigation strategies for N-Methyl-N-nitrosopropanamide.

References

  • ResolveMass Laboratories Inc. "Nitrosamine Degradation Pathways." ResolveMass. 2

  • Journal of Korean Society on Water Environment. "Effect of pH on UV Photodegradation of N-Nitrosamines in Water." Oak.go.kr. 3

  • Benchchem. "Technical Support Center: Preventing In-Situ Nitrosamine Formation During Sample Preparation." Benchchem. 5

  • U.S. Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs." FDA.gov. 1

  • National Center for Biotechnology Information (PMC). "Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis." NIH.gov. 4

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Recovery of N-Methyl-N-nitrosopropanamide

Welcome to the technical support center for the extraction of N-Methyl-N-nitrosopropanamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the extraction of N-Methyl-N-nitrosopropanamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low recovery rates during sample preparation. As N-nitrosamides are a class of potential genotoxic impurities, achieving accurate and reproducible quantification is paramount. This document provides in-depth, scientifically-grounded troubleshooting advice in a direct question-and-answer format, moving from foundational principles to specific, actionable protocols.

Section 1: Foundational Knowledge - Understanding Your Analyte

Before troubleshooting, it's crucial to understand the physicochemical properties of N-Methyl-N-nitrosopropanamide. Its behavior during extraction is dictated by its structure, stability, and solubility.

Q1: What are the key chemical properties of N-Methyl-N-nitrosopropanamide that affect its extraction?

N-Methyl-N-nitrosopropanamide is a small, polar N-nitrosamide. Its key characteristics influencing extraction are:

  • Polarity: The presence of the nitroso (-N=O) and amide carbonyl (C=O) groups makes it a polar molecule. This dictates its solubility, favoring polar organic solvents and exhibiting some solubility in water.[1][2] The principle of "like dissolves like" is fundamental; to extract it from an aqueous matrix into an organic solvent, you must overcome its affinity for the aqueous phase.[3]

  • Molecular Size: With a molecular weight around 116.12 g/mol , its small size allows it to interact closely with various surfaces, which can sometimes lead to adsorptive losses on glassware or within instrument components.

  • Partition Coefficient (LogP): While experimental data for this specific compound is scarce, related N-nitroso compounds like N-Methyl-N-nitrosopropylamine have a LogP around 1.0.[4] This suggests a moderate lipophilicity, but its polarity still plays a significant role.

PropertyValue / CharacteristicImplication for Extraction
Molecular Formula C₄H₈N₂O₂Indicates a small molecule with heteroatoms contributing to polarity.
Molecular Weight ~116.12 g/mol Small size can lead to adsorptive losses.
Predicted Polarity PolarSoluble in polar organic solvents (e.g., Methanol, Acetonitrile, Dichloromethane).[1][5] Requires careful solvent selection for efficient phase transfer.
Predicted LogP ~0.5 - 1.5Indicates a balance of hydrophilic and lipophilic character, making phase partitioning sensitive to solvent choice and pH.
Q2: How stable is N-Methyl-N-nitrosopropanamide during sample preparation?

Stability is a critical factor, as analyte degradation is often misinterpreted as low extraction recovery. N-nitroso compounds are notoriously sensitive to their environment.

  • pH Sensitivity: The stability of N-nitrosamides is highly pH-dependent.[6] While acidic conditions (pH 3-5) are often required for the formation of N-nitrosamines, these same conditions can also catalyze their degradation.[7] Conversely, neutral to basic pH (>7) generally improves the stability of many N-nitroso compounds.[7]

  • Light Sensitivity: Photolytic degradation is a well-documented issue for nitrosamines.[8] Exposure to UV light, including ambient laboratory light over extended periods, can cleave the N-NO bond, leading to significant analyte loss.[9]

  • Thermal Instability: Many N-nitroso compounds can degrade at elevated temperatures. This is a major consideration for Gas Chromatography (GC) methods, where high injector port temperatures can cause decomposition, and for sample processing steps like solvent evaporation.[5][10]

Section 2: The Systematic Troubleshooting Workflow

When faced with low recovery, a random approach to changing parameters is inefficient. A systematic, evidence-based workflow is essential to pinpoint the exact step where your analyte is being lost.

Q3: My recovery is low, and I don't know why. Where do I possibly start?

The first and most critical step is to perform an analyte tracking study . This involves analyzing the fractions from every step of your extraction process to determine where the N-Methyl-N-nitrosopropanamide is going. Do not use your complex sample matrix for this; start with a clean, simple matrix (e.g., reagent water or buffer) spiked with a known concentration of your analyte.[11] This eliminates matrix effects and allows you to diagnose the method itself.

Below is a logical workflow for troubleshooting.

Troubleshooting_Workflow Start Low Recovery Detected Track Perform Analyte Tracking Study (Spike in Clean Matrix) Start->Track Analyze_Load Analyze Load/ Flow-Through Fraction Track->Analyze_Load Loss_Degradation Problem: Analyte Degradation Solutions: - Protect from light (amber vials) - Control temperature (avoid heat) - Adjust pH to a more stable range - Check for instrument-based degradation  (e.g., GC inlet) Track->Loss_Degradation No analyte found in ANY fraction OR mass balance is low Analyze_Wash Analyze Wash Fraction(s) Analyze_Load->Analyze_Wash Analyte NOT in Load Loss_Load Problem: Poor Retention Solutions: - Decrease sample solvent strength - Adjust sample pH to suppress ionization - Select a more retentive sorbent - Decrease load flow rate Analyze_Load->Loss_Load Analyte FOUND in Load Analyze_Eluate Analyze Final Eluate Analyze_Wash->Analyze_Eluate Analyte NOT in Wash Loss_Wash Problem: Premature Elution Solutions: - Decrease wash solvent strength - Ensure wash solvent pH does not  cause analyte to elute Analyze_Wash->Loss_Wash Analyte FOUND in Wash Loss_Elution Problem: Incomplete Elution Solutions: - Increase elution solvent strength - Adjust elution solvent pH to ensure  analyte is in elutable form - Increase elution volume - Allow for longer solvent soak time Analyze_Eluate->Loss_Elution Recovery Still Low

Caption: A systematic workflow for diagnosing low recovery issues.

See Protocol 1 for a detailed step-by-step guide to performing an analyte tracking study.

Section 3: Deep Dive - Liquid-Liquid Extraction (LLE) Issues

LLE is a common technique, but it is prone to issues that can drastically reduce recovery.

Q4: I'm seeing a stable emulsion during my LLE. How can I break it and prevent it?

Emulsions are a third, intermediate phase that forms between the aqueous and organic layers, often trapping your analyte. They are common when samples contain surfactants or high concentrations of fats or proteins.[12]

Prevention is better than cure:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel 10-20 times. This minimizes the mechanical energy that creates emulsions.[12]

Methods to break an existing emulsion:

  • "Salting Out": Add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which can force the separation of the layers.[12]

  • Solvent Modification: Add a small volume of a different organic solvent to change the polarity of the organic phase.[12] For example, if using dichloromethane, adding a small amount of methanol can help.

  • Filtration: Pass the entire mixture through a glass wool plug or a filter paper designed for phase separation.

  • Centrifugation: If volumes are small enough, centrifuging the mixture can provide the force needed to break the emulsion.

Q5: My recovery is low with LLE, but there's no emulsion. What else could be wrong?
  • Incorrect pH: The charge state of N-Methyl-N-nitrosopropanamide is critical for partitioning. To extract it from an aqueous sample into an organic solvent, the pH of the aqueous phase should be adjusted to ensure the analyte is in its most neutral, non-ionized state, making it more soluble in the organic phase.

  • Poor Solvent Choice: The organic solvent may not be optimal. Dichloromethane is a common choice for nitrosamines. If recovery is low, consider a more polar solvent or a solvent mixture.

  • Insufficient Phase Contact: Ensure adequate (but gentle) mixing to allow for equilibrium to be reached between the two phases.

  • Incomplete Extraction: A single extraction is rarely quantitative. Perform at least three sequential extractions with fresh organic solvent, combining the organic fractions afterward, to maximize recovery.

Section 4: Deep Dive - Solid-Phase Extraction (SPE) Issues

SPE is a powerful technique for sample clean-up and concentration, but each step must be optimized.[13] Low recovery in SPE can almost always be traced to one of the four core steps.

SPE_Process cluster_steps The SPE Workflow cluster_losses Common Points of Analyte Loss Condition 1. Condition (Activate Sorbent) Equilibrate 2. Equilibrate (Prepare for Sample) Condition->Equilibrate Load 3. Load Sample (Analyte Binds) Equilibrate->Load Wash 4. Wash (Remove Interferences) Load->Wash Loss_Load Loss Point: Analyte fails to bind and passes through with the loading solvent. Load->Loss_Load Elute 5. Elute (Collect Analyte) Wash->Elute Loss_Wash Loss Point: Analyte is prematurely washed off the sorbent with interferences. Wash->Loss_Wash Loss_Elution Loss Point: Analyte remains bound to the sorbent, not released by elution solvent. Elute->Loss_Elution

Caption: The four core steps of SPE and common points of analyte loss.

Q6: My analyte is in the load/flow-through fraction. What does this mean and how do I fix it?

This indicates a failure of retention . Your analyte is not binding to the SPE sorbent.[11]

  • Cause - Sample Solvent is Too Strong: If your sample is dissolved in a solvent that is too similar in polarity to the elution solvent (a "strong" solvent), the analyte will prefer to stay in the solvent rather than bind to the sorbent.

    • Solution: Dilute your sample with a "weak" solvent (e.g., for reversed-phase SPE, dilute your organic sample with water or buffer) before loading.[14]

  • Cause - Incorrect Sorbent Choice: The interaction between your analyte and the sorbent is not strong enough.

    • Solution: Re-evaluate your sorbent choice. For a polar molecule like N-Methyl-N-nitrosopropanamide, a polar-enhanced reversed-phase polymer or a normal-phase sorbent might be more appropriate than a standard C18 phase.[14] See Q9 for more details.

  • Cause - Incorrect pH: If your analyte is ionizable, its retention on certain phases (especially reversed-phase) can be pH-dependent.

    • Solution: Adjust the pH of your sample to suppress ionization and maximize retention.

  • Cause - Breakthrough: You may be overloading the cartridge or loading the sample too quickly.

    • Solution: Use a larger mass of sorbent (a bigger cartridge) or reduce your sample loading flow rate.[11]

Q7: My analyte is being lost in the wash step. How can I optimize it?

This means your wash solvent is too strong and is prematurely eluting your analyte along with the interferences.[11]

  • Solution: Decrease the strength of your wash solvent. For example, in a reversed-phase method, if you are washing with 40% methanol in water, try reducing it to 10% or 20% methanol. The goal is to use the strongest possible solvent that removes interferences without eluting your analyte of interest.

Q8: I can't elute my analyte from the SPE cartridge. What should I try?

This indicates your elution solvent is too weak to disrupt the analyte-sorbent interaction.[11]

  • Solution 1 - Increase Solvent Strength: Use a stronger elution solvent. In reversed-phase, this means increasing the percentage of the organic component (e.g., from 70% acetonitrile to 95% acetonitrile).

  • Solution 2 - Change pH: Adjust the pH of the elution solvent. For ion-exchange sorbents, this is the primary mechanism of elution. For other sorbents, changing the pH can alter the analyte's charge state, making it easier to elute.

  • Solution 3 - Increase Elution Volume/Soak Time: Use a larger volume of elution solvent, and apply it in smaller aliquots. Allowing the solvent to soak in the sorbent bed for a few minutes before final elution can improve recovery.

Q9: How do I choose the right SPE sorbent for N-Methyl-N-nitrosopropanamide?

The choice depends on your sample matrix.[3]

Sorbent TypePrinciple of RetentionWhen to UseElution Strategy
Reversed-Phase (e.g., C18, Polymeric) Hydrophobic interactions. Retains non-polar to moderately polar analytes from polar (aqueous) matrices.Best for extracting from aqueous samples like water, plasma, or urine. A polar-enhanced or polymeric phase is recommended over standard C18 for this polar analyte.[15]Elute with a strong, non-polar solvent (e.g., Methanol, Acetonitrile).
Normal-Phase (e.g., Silica, Diol) Polar interactions (H-bonding, dipole-dipole). Retains polar analytes from non-polar (organic) matrices.[14]Best for samples where the analyte is already dissolved in a non-polar organic solvent (e.g., Hexane, Dichloromethane).Elute with a more polar solvent (e.g., Methanol, Isopropanol).
Ion-Exchange (e.g., SAX, SCX) Electrostatic interactions. Retains charged analytes.Use if the analyte can be reliably charged (protonated or deprotonated) and you need very high selectivity to remove neutral interferences.Elute by changing the pH to neutralize the analyte or by using a high ionic strength buffer.
Section 5: Protocols & Safety
Protocol 1: Systematic Analyte Tracking in SPE

This protocol is designed to identify the step of analyte loss in an SPE method.

  • Prepare a Spiked Solution: Prepare a solution of N-Methyl-N-nitrosopropanamide in a clean solvent (e.g., HPLC-grade water) at a known concentration (e.g., 1 µg/mL).

  • Condition & Equilibrate: Condition and equilibrate the SPE cartridge according to your current protocol.

  • Load Sample: Load a precise volume (e.g., 1 mL) of the spiked solution onto the cartridge. Collect the entire flow-through in a clean, labeled vial ("Load Fraction"). [11]

  • Wash Cartridge: Perform the wash step using your current protocol. Collect the entire wash solvent in a separate clean vial ("Wash Fraction"). If you have multiple wash steps, collect each one separately.[11]

  • Elute Analyte: Elute the analyte using your current protocol. Collect the entire eluate in a separate clean vial ("Eluate Fraction").

  • Analyze Fractions: Analyze the "Load Fraction," "Wash Fraction," and "Eluate Fraction" using your validated analytical method (e.g., LC-MS).

  • Calculate Mass Balance: Quantify the amount of analyte in each fraction. The sum should be close to 100% of the amount you initially loaded. The distribution will tell you exactly where your recovery issue lies.

Q10: What are the essential safety precautions for handling N-Methyl-N-nitrosopropanamide?

N-nitroso compounds as a class are considered potential human carcinogens and should be handled with extreme care.[1][16][17]

  • Engineering Controls: Always handle the compound and its concentrated solutions inside a certified chemical fume hood.[18][19]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields.[16][20]

  • Storage: Store the compound in a cool, dark, and well-ventilated area, away from light and heat sources.[8][16] Use amber vials or wrap containers in foil.

  • Disposal: Dispose of all waste containing N-Methyl-N-nitrosopropanamide as hazardous chemical waste in accordance with local, state, and federal regulations.[20]

References
  • Fuse, K. P., & Jadhav, V. H. (2023). Insight into Analytical Techniques for the Detection of Nitrosamine Impurities: A Review. Asian Journal of Pharmaceutical Analysis. [Link]

  • NextSDS. (n.d.). N-Methyl-N-nitrosopropanamide — Chemical Substance Information. Retrieved from [Link]

  • Chem Service. (2015, May 15). Safety Data Sheet: N-Methyl-N-nitrosourea. [Link]

  • CHROMacademy. (n.d.). Sample Preparation Troubleshooting. [Link]

  • LCGC International. (2014, December 1). Understanding and Improving Solid-Phase Extraction. [Link]

  • Phenomenex. (n.d.). Sample Prep Tech Tip: Low Recovery- SPE Method. [Link]

  • Aragen. (2024, May 15). Challenges and winning strategies to develop an analytical method for Nitrosamines. [Link]

  • Phenomenex. (n.d.). Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. Technical Note. [Link]

  • Kakuda, Y., Gray, J. I., & Lee, M. L. (1980). N-Nitrosamides and their precursors in food systems. 3. Influence of pH and temperature on stability of N-nitrosamides. Journal of Agricultural and Food Chemistry, 28(3), 588-591. [Link]

  • AFG Bioscience. (n.d.). Safety Data Sheet. [Link]

  • Al-Huniti, M. H., et al. (2024). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92271, N-methyl-N-nitroso-2-propanamine. Retrieved from [Link]

  • LCGC International. (2025, November 26). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • Cleanchem Laboratories. (n.d.). Material Safety Data Sheets N-NITROSO METHYLPROPYLAMINE (NMNPA). [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 607: Nitrosamines. [Link]

  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. [Link]

  • ResearchGate. (n.d.). Recovery of each N-nitrosamine at different pH values (25°C). [Link]

  • Im, J.-K., et al. (2015). Effect of pH on UV Photodegradation of N-Nitrosamines in Water. Journal of Korean Society on Water Environment, 31(5), 574-581. [Link]

  • Zeng, T., et al. (2016). pH Effect on Nitrosamine Precursor Removal by Activated Carbon Adsorption. Environmental Science & Technology Letters, 3(1), 16-21. [Link]

  • Welch Materials, Inc. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. [Link]

  • SCION Instruments. (2025, April 28). How Can We Improve Our Solid Phase Extraction Processes?[Link]

  • O'Keefe, S. J., et al. (2018). Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds. Molecules, 23(11), 2999. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Propanamine, N-methyl-N-nitroso- (CAS 924-46-9). [Link]

  • Sándor, Z., et al. (2018). NDMA impurity in valsartan and other pharmaceutical products: Analytical methods for the determination of N-nitrosamines. Journal of Pharmaceutical and Biomedical Analysis, 164, 576-589. [Link]

  • LCGC International. (2025, April 15). Common Challenges in Nitrosamine Analysis: An LCGC International Peer Exchange. [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • ResearchGate. (n.d.). Chapter 18 Methods for the Determination of N-Nitroso Compounds in Food and Biological Fluids. [Link]

  • Baker, J. K., et al. (1981). Determination of N-nitroso compounds by high-performance liquid chromatography with postcolumn reaction and a thermal energy analyzer. Journal of Chromatography A, 210(2), 271-277. [Link]

  • USP. (2019). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. [Link]

  • ResearchGate. (n.d.). Nitroso Group Transfer from Substituted N -Methyl- N -nitrosobenzenesulfonamides to Amines. Intrinsic and Apparent Reactivity. [Link]

  • Frank, N., et al. (1986). Stability of various alpha-esters of 1-(N-methyl-N-nitrosamino)-methanol in vitro and in vivo. Journal of Cancer Research and Clinical Oncology, 111(1), 20-23. [Link]

Sources

Optimization

Technical Support Center: LC-MS/MS Troubleshooting &amp; Mobile Phase Optimization for N-Methyl-N-nitrosopropanamide (NMPA)

Welcome to the Application Support Center. Analyzing N-Methyl-N-nitrosopropanamide (NMPA, CAS: 16395-80-5) presents unique chromatographic and mass spectrometric challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. Analyzing N-Methyl-N-nitrosopropanamide (NMPA, CAS: 16395-80-5) presents unique chromatographic and mass spectrometric challenges. As an N-nitrosamide, NMPA is highly polar, exhibits restricted bond rotation, and is more hydrolytically labile than traditional dialkyl nitrosamines.

This guide provides field-proven, mechanistically grounded solutions for optimizing your mobile phase, resolving matrix interferences, and maximizing LC-MS/MS sensitivity for drug development and quality control applications.

Part 1: Core Mechanistic Insights

Before troubleshooting specific symptoms, it is critical to understand the physicochemical behavior of NMPA in a liquid chromatography-mass spectrometry (LC-MS) environment:

  • Proton Affinity & Ionization: NMPA relies heavily on the protonation of its carbonyl or nitroso oxygen. Protic solvents actively participate in proton transfer within the Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source, significantly enhancing the [M+H]+ yield compared to aprotic solvents.

  • Rotational Isomerism: The partial double-bond character of the N−N=O bond leads to syn and anti rotamers. If the mobile phase and column temperature are not thermodynamically optimized, these rotamers separate on the column, causing peak splitting.

  • Hydrolytic Stability: N-nitrosamides degrade rapidly in alkaline conditions. Maintaining a strictly controlled acidic mobile phase (pH 3.0–4.0) is non-negotiable for reproducible quantification.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my NMPA signal intensity drastically lower than expected in ESI+ mode? A: This is almost always a solvent-source mismatch. If you are using Acetonitrile (ACN) as your organic modifier, you are starving the analyte of protons during the desolvation process.

  • Causality: ACN is an aprotic solvent. While it provides excellent chromatographic resolution, it does not efficiently donate protons in the gas phase.

  • Actionable Solution: Switch your organic mobile phase to Methanol (MeOH) . Methanol is a protic solvent that synergizes with acidic additives to drive the equilibrium toward the [M+H]+ ion (m/z 117.066). Recent optimizations in nitrosamine LC-MS methodologies confirm that for low-molecular-weight nitrosamines[1].

Q2: I am observing a split peak or a broad "hump" for NMPA. Is my column degrading? A: No, your column is likely fine. You are observing the chromatographic separation of NMPA rotamers.

  • Causality: Nitrosamides exist as syn and anti conformers. At ambient temperatures (20–25°C), the rate of interconversion between these rotamers is slow enough that they interact differently with the stationary phase, eluting as a split or broadened peak.

  • Actionable Solution: Increase the column compartment temperature to 40°C–50°C . The elevated thermal energy accelerates the interconversion rate beyond the chromatographic timescale, coalescing the rotamers into a single, sharp, Gaussian peak[1].

Q3: How do I resolve NMPA from co-eluting matrix interferences (e.g., residual solvents like DMF)? A: Low molecular weight nitrosamines often suffer from isobaric interference and ion suppression from polar solvents like Dimethylformamide (DMF) that elute early in the void volume.

  • Causality: Standard C18 columns rely purely on hydrophobic interactions, which are insufficient for retaining highly polar, small molecules like NMPA.

  • Actionable Solution: Switch to a Biphenyl stationary phase . Biphenyl columns provide enhanced π−π interactions that selectively interact with the polarized N−N=O system of NMPA, retaining it longer and [2].

Q4: Should I use Formic Acid or Ammonium Formate as my aqueous additive? A: For NMPA, strictly use 0.1% Formic Acid .

  • Causality: Formic acid provides an abundance of protons, forcing the formation of the [M+H]+ precursor ion. While Ammonium Formate is excellent for reducing peak tailing in basic compounds, NMPA's amide group readily forms [M+NH4​]+ adducts (m/z 134.09). If you use Ammonium Formate, the MS signal will split between [M+H]+ and [M+NH4​]+ , reducing your overall sensitivity and raising your Limit of Detection (LOD).

Part 3: Experimental Protocols

To establish a self-validating system for NMPA analysis, implement the following step-by-step methodology.

Phase 1: Source & Additive Optimization (Infusion)
  • Prepare a 100 ng/mL NMPA tuning solution in 50:50 Water:Methanol containing 0.1% Formic Acid.

  • Bypass the analytical column and infuse directly into the MS source at 10 µL/min, teeing in the mobile phase at 0.4 mL/min.

  • Monitor m/z 117.066 ( [M+H]+ ) and m/z 139.048 ( [M+Na]+ ).

  • Self-Validation Check: If the sodium adduct ( [M+Na]+ ) exceeds 20% of the protonated peak abundance, flush your LC lines with 50:50 Water:MeOH containing 1% Formic acid overnight to strip residual alkali metals from the system.

Phase 2: Chromatographic Gradient Design
  • Mobile Phase A: Ultrapure Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Methanol + 0.1% Formic Acid.

  • Column: Biphenyl phase (e.g., 100 x 2.1 mm, 1.7 µm) maintained at 45°C.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B (Focuses the polar NMPA at the column head).

    • 1.0 - 5.0 min: Ramp to 60% B.

    • 5.0 - 6.0 min: Ramp to 95% B (Column wash).

    • 6.0 - 8.0 min: Hold at 95% B.

    • 8.1 - 10.0 min: 5% B (Equilibration).

  • Self-Validation Check: Inject a matrix blank. If the baseline at the NMPA retention time shows >10% fluctuation, to reduce solvent background and improve the signal-to-noise ratio[2][3].

Part 4: Data Presentation

Table 1: Mobile Phase Modifier Comparison for NMPA Analysis

Modifier / SolventIonization Efficiency (ESI+)Chromatographic ResolutionAdduct Formation RiskRecommendation for NMPA
Methanol (MeOH) High (Protic donor)ModerateLowPrimary Choice
Acetonitrile (ACN) Low (Aprotic)HighLowUse only if isobaric overlap occurs
0.1% Formic Acid High ( [M+H]+ favored)ExcellentLowPrimary Additive
10mM Amm. Formate ModerateGoodHigh ( [M+NH4​]+ )Avoid unless required by matrix

Table 2: NMPA MS/MS Parameters (Theoretical MRM)

AnalytePrecursor Ion (m/z)Primary Product Ion (m/z)Secondary Product Ion (m/z)Collision Energy (CE)
NMPA 117.07 ( [M+H]+ )74.05 (Loss of HCNO)43.0415 - 25 eV

Part 5: Mandatory Visualization

G Start NMPA LC-MS Optimization Organic Select Organic Modifier Start->Organic MeOH Methanol (Protic) Enhances [M+H]+ Yield Organic->MeOH Primary Choice ACN Acetonitrile (Aprotic) Better Peak Capacity Organic->ACN If matrix requires Additive Select Aqueous Additive MeOH->Additive ACN->Additive FA 0.1% Formic Acid (Forces[M+H]+ pathway) Additive->FA Recommended AmF Ammonium Formate (Risk of [M+NH4]+ splitting) Additive->AmF Avoid Temp Optimize Column Temp FA->Temp TempLow Ambient (20-25°C) Result: Peak Splitting (Rotamers) Temp->TempLow Troubleshooting TempHigh Elevated (40-50°C) Result: Sharp, Coalesced Peak Temp->TempHigh Best Practice

Decision tree for NMPA mobile phase and parameter optimization to maximize LC-MS/MS sensitivity.

References

  • Development and optimization of an LC-MS method for the separation of nitrosamine impurities. Acta Marisiensis - Seria Medica. Available at: [Link]

  • Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Separation Science. Available at: [Link]

  • LCMS/MS Method Considerations for Nitrosamine Analysis in APIs. LCGC International. Available at: [Link]

Sources

Troubleshooting

handling instability of N-Methyl-N-nitrosopropanamide in aqueous solutions

Technical Support Center: Handling & Troubleshooting N-Methyl-N-nitrosopropanamide Instability in Aqueous Solutions Overview from the Senior Application Scientist Welcome to the Technical Support Center. As a Senior Appl...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Handling & Troubleshooting N-Methyl-N-nitrosopropanamide Instability in Aqueous Solutions

Overview from the Senior Application Scientist Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing erratic yields, rapid reagent degradation, or unexpected safety hazards when utilizing N-Methyl-N-nitrosopropanamide (NMNPA). NMNPA is a potent N-alkyl-N-nitrosoamide. Its instability in aqueous media is not a manufacturing defect; it is a fundamental thermodynamic and kinetic feature of its chemical structure. The highly polarized N-NO bond and the electrophilic carbonyl carbon make it exquisitely sensitive to nucleophilic attack (particularly by hydroxide ions) and photochemical cleavage.

To master NMNPA, you must control its environment. This guide synthesizes field-proven protocols and mechanistic causality to help you build a self-validating system for your workflows.

The Mechanistic Root of Instability

In aqueous solutions, the primary degradation pathway of NMNPA is base-catalyzed hydrolysis . Even at physiological pH (7.4), the hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate collapses, cleaving the C-N bond to release a propanoate ion and an unstable transient diazenolate. This transient species rapidly protonates and dehydrates to form diazomethane (CH₂N₂) [1].

Crucial Safety Note: Diazomethane is a highly reactive, toxic, and explosive yellow gas. Uncontrolled hydrolysis in a sealed vessel will lead to dangerous pressure build-up and poses a severe laboratory hazard[2].

Hydrolysis NMNPA N-Methyl-N-nitrosopropanamide (NMNPA) OH Hydroxide Attack (pH > 7.0) NMNPA->OH Aqueous Base Intermediate Tetrahedral Intermediate OH->Intermediate Diazomethane Diazomethane (CH₂N₂) [Hazardous Gas] Intermediate->Diazomethane Elimination Propanoate Propanoate Ion (Byproduct) Intermediate->Propanoate Cleavage

Caption: Base-catalyzed hydrolysis pathway of NMNPA generating hazardous diazomethane.

Troubleshooting Guides & FAQs

Q1: Why does my NMNPA stock solution degrade rapidly, even when stored at 4°C? Mechanistic Cause: You are likely using unbuffered water or a slightly basic buffer. The hydrolysis of N-alkyl-N-nitrosoamides is strictly pH-dependent. At pH > 7.0, the half-life drops exponentially[3]. Solution: Always prepare aqueous stock solutions in a slightly acidic buffer (pH 4.5 – 5.5), such as a dilute sodium acetate buffer. At this pH, the hydroxide concentration is too low to drive rapid hydrolysis, and the solution avoids the extreme acidity (pH < 2) that triggers acid-catalyzed denitrosation[1].

Q2: I observed a yellow tint and pressure build-up in my reaction vial. What is happening? Mechanistic Cause: The yellow tint and pressure indicate the generation of diazomethane gas via hydrolysis. This occurs if your reaction matrix becomes basic or if local pH spikes occur during base addition[2]. Solution: Immediately vent the vial in a fume hood and quench the diazomethane by adding dilute acetic acid dropwise until the yellow color dissipates. For future experiments, ensure vigorous stirring during base addition to prevent local alkaline microenvironments.

Q3: How can I achieve consistent methylation yields in aqueous-organic mixtures? Mechanistic Cause: In monophasic aqueous systems, water competes with your target substrate for the generated diazomethane, leading to the formation of methanol (hydrolysis of diazomethane) instead of your methylated product. Solution: Utilize a biphasic system (e.g., diethyl ether / aqueous KOH). As NMNPA hydrolyzes at the aqueous interface, the lipophilic diazomethane immediately partitions into the organic ether layer, protecting it from aqueous degradation and allowing it to react cleanly with your organic substrate.

Q4: Does ambient light exposure affect NMNPA stability during benchtop handling? Mechanistic Cause: Yes. N-nitrosamides absorb in the UV/Vis region (typically 390–425 nm). Photon absorption triggers the homolytic cleavage of the nitrogen-nitrogen bond, a process known as photochemical denitrosation, releasing nitric oxide (NO•) and an amidyl radical[4]. Solution: Always handle NMNPA in amber glassware or wrap reaction vessels in aluminum foil.

Troubleshooting Issue Instability Detected (Loss of NMNPA) CheckPH Check Solution pH Issue->CheckPH HighPH pH > 7.0 Base-Catalyzed Hydrolysis CheckPH->HighPH Yes LowPH pH < 4.0 Acid-Catalyzed Denitrosation CheckPH->LowPH No, highly acidic Light Check Light Exposure CheckPH->Light pH is stable (4.5-5.5) Action1 Buffer to pH 4.5 - 5.5 HighPH->Action1 LowPH->Action1 Photo Photochemical Cleavage (UV/Vis exposure) Light->Photo Exposed to light Action2 Use Amber Vials Photo->Action2

Caption: Troubleshooting workflow for identifying and resolving NMNPA instability triggers.

Quantitative Stability Data

To predict the behavior of NMNPA in your assays, refer to the kinetic data below. (Note: Data is synthesized from highly analogous N-methyl-N-nitrosoalkanamides, such as N-methyl-N-nitrosoacetamide, which share identical hydrolysis kinetics[5]).

Environmental ConditionApproximate Half-Life (t½)Primary Degradation Pathway
Aqueous Buffer, pH 4.0 (20°C)> 14 daysStable (Minimal Denitrosation)
Aqueous Buffer, pH 5.5 (20°C)~ 7 daysStable
Aqueous Buffer, pH 7.4 (37°C)~ 1.2 hoursBase-Catalyzed Hydrolysis
Aqueous Buffer, pH 9.0 (20°C)< 5 minutesRapid Base-Catalyzed Hydrolysis
0.1 M KOH (Aqueous, 0°C)< 30 secondsInstantaneous Cleavage
UV/Vis Light Exposure (pH 5.5)30 - 80 minutesPhotochemical Denitrosation

Self-Validating Experimental Protocols

Protocol A: Preparation and Storage of Stable NMNPA Stock Solutions Objective: Formulate an aqueous stock solution that prevents premature diazomethane generation while maintaining reagent integrity.

  • Buffer Preparation: Prepare a 50 mM Sodium Acetate buffer. Adjust the pH to exactly 5.0 using glacial acetic acid. Causality: pH 5.0 provides the optimal thermodynamic valley between base-catalyzed hydrolysis and acid-catalyzed denitrosation.

  • Solubilization: Weigh NMNPA in a dark room or under red-light conditions. Dissolve the solid in a minimal volume of ice-cold miscible organic co-solvent (e.g., DMSO or Acetonitrile; max 5% final volume) before slowly diluting with the pre-chilled (4°C) acetate buffer.

  • Validation Check: Measure the UV absorbance of an aliquot at ~410 nm. A stable absorbance over 2 hours confirms successful stabilization.

  • Storage: Aliquot into single-use amber glass vials, purge the headspace with Argon to prevent oxidative degradation, and store at -20°C.

Protocol B: Controlled In Situ Biphasic Methylation Objective: Safely utilize NMNPA to generate diazomethane for the methylation of carboxylic acids without aqueous quenching.

  • System Setup: In a smooth-jointed (no ground glass) Erlenmeyer flask, add your target substrate dissolved in 15 mL of diethyl ether. Add 5 mL of 40% aqueous KOH. Causality: Ground glass joints can cause friction-induced detonation of diazomethane.

  • Temperature Control: Submerge the flask in an ice-water bath (0°C).

  • Reagent Addition: Slowly add a solution of NMNPA (dissolved in 5 mL of ether) dropwise to the vigorously stirring biphasic mixture. Causality: Vigorous stirring maximizes the interfacial surface area, allowing the generated diazomethane to immediately partition into the ether layer.

  • Reaction Monitoring: The ether layer will adopt a slight yellow tint. Stir until the yellow color persists (indicating an excess of diazomethane) or until TLC confirms complete consumption of the starting material.

  • Quenching: Carefully add 10% aqueous acetic acid dropwise until the yellow color completely dissipates, safely neutralizing excess diazomethane before workup.

References

  • Title: An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Product Class 21: Diazo Compounds Source: Thieme Connect URL: [Link]

  • Title: Evaluation of Nitrosamide Formation in the Cytochrome P450 Mediated Metabolism of Tobacco-Specific Nitrosamines Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Photochemistry of nitroso compounds in solution. VI. Photolysis of N-nitrosamides in acidic media Source: Canadian Science Publishing URL: [Link]

  • Title: Ambient Water Quality Criteria for Nitrosamines Source: United States Environmental Protection Agency (EPA) URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Signal Suppression in N-Methyl-N-nitrosopropanamide (NMPA) Mass Spectrometry

Welcome to the Technical Support Center for Nitrosamine Analysis. Quantifying ultra-trace levels of N-Methyl-N-nitrosopropanamide (NMPA, CAS 16395-80-5) in complex pharmaceutical matrices presents a formidable analytical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Nitrosamine Analysis. Quantifying ultra-trace levels of N-Methyl-N-nitrosopropanamide (NMPA, CAS 16395-80-5) in complex pharmaceutical matrices presents a formidable analytical obstacle[1]. The primary mode of failure in LC-MS/MS workflows is signal suppression—a matrix effect where high-concentration excipients or active pharmaceutical ingredients (APIs) co-elute with NMPA and monopolize the ionization source[2].

This guide provides field-proven, self-validating troubleshooting protocols to help researchers and drug development professionals diagnose and overcome these effects.

Part 1: Diagnostic FAQs – Identifying the Root Cause

Q1: How do I definitively diagnose signal suppression for NMPA? A: Perform a post-column infusion experiment. Continuously infuse a neat standard solution of NMPA (e.g., 100 ng/mL) directly into the mass spectrometer via a T-junction, while simultaneously injecting a blank sample matrix through the LC column. If you observe a significant dip in the baseline MS signal at the exact retention time where NMPA normally elutes, you have confirmed matrix-induced ion suppression[3].

Q2: Why is NMPA highly susceptible to suppression in Electrospray Ionization (ESI)? A: ESI is a liquid-phase ionization technique governed by surface activity and proton affinity. Because NMPA is a relatively small, neutral molecule, basic APIs or highly polar excipients will outcompete NMPA for available protons at the surface of the ESI droplet. This charge competition prevents NMPA from ionizing, resulting in a false-negative or artificially low quantitation[1].

Part 2: Troubleshooting Guide & Experimental Protocols

Strategy 1: Chromatographic Shift via Orthogonal Selectivity
  • Causality: If the matrix and NMPA co-elute on a standard C18 column, changing the stationary phase alters the retention mechanism. Pentafluorophenyl (PFP) or biphenyl columns leverage π−π and dipole-dipole interactions, selectively retaining the polar NMPA and shifting its elution time away from the bulk matrix suppression zone[2],[4].

  • Self-Validating Protocol:

    • Equip the LC system with a PFP column (e.g., 150 mm × 4.6 mm, 3 µm).

    • Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Methanol).

    • Execute a shallow gradient: Start at 5% B, hold for 2 minutes to maximize NMPA retention, then ramp to 95% B over 10 minutes to flush the matrix.

    • Validate by calculating the Matrix Factor (MF): MF=Peak Area in SolventPeak Area in Matrix​ . An MF between 0.85 and 1.15 validates that the chromatographic shift successfully bypassed the suppression zone.

Strategy 2: Ionization Source Switch (ESI to APCI)
  • Causality: Atmospheric Pressure Chemical Ionization (APCI) relies on gas-phase ion-molecule reactions rather than liquid-phase droplet evaporation. Because the charge capacity in the gas phase is significantly higher, APCI is inherently more resistant to signal suppression for volatile and semi-volatile nitrosamines like NMPA[2].

  • Self-Validating Protocol:

    • Swap the ESI probe for an APCI probe on the mass spectrometer.

    • Optimize the corona discharge current to 3–5 µA to ensure stable plasma formation.

    • Elevate the nebulizer and vaporizer temperatures (350–400°C) to guarantee complete volatilization of the LC effluent.

    • Monitor the specific MRM transitions for NMPA and verify that the signal-to-noise (S/N) ratio in the matrix spike exceeds 10:1 at the Limit of Quantitation (LOQ).

Strategy 3: Stable Isotope-Labeled Internal Standard (SIL-IS) Correction
  • Causality: A deuterated internal standard (e.g., NMPA-d3) possesses identical physicochemical properties to native NMPA. It will co-elute perfectly and experience the exact same degree of ionization suppression. By quantifying via the analyte-to-IS response ratio, the suppression effect is mathematically canceled out[4].

  • Self-Validating Protocol:

    • Spike all calibration standards, Quality Controls (QCs), and unknown samples with a constant concentration of NMPA-d3 (e.g., 10 ng/mL) prior to any sample preparation.

    • Extract and analyze the samples using the established LC-MS/MS method.

    • Calculate the final concentration using the area ratio.

    • Validation Check: Ensure the absolute peak area of the IS in the matrix does not drop below 20% of the IS area in neat solvent; if it does, the suppression is too severe for mathematical correction, and physical extraction (Strategy 4) is mandatory.

Strategy 4: Solid-Phase Extraction (SPE) Cleanup
  • Causality: When chromatographic and ionization adjustments fail, the matrix must be physically removed. Polymeric reversed-phase SPE cartridges (e.g., HLB) can wash away highly polar excipients while retaining NMPA, effectively decoupling the analyte from the interferents[2].

  • Self-Validating Protocol:

    • Condition the SPE cartridge with 2 mL Methanol followed by 2 mL Water.

    • Load 1 mL of the diluted sample matrix.

    • Wash with 2 mL of 5% Methanol in Water to elute highly polar matrix components.

    • Elute NMPA with 2 mL of 100% Methanol.

    • Evaporate to dryness under gentle nitrogen and reconstitute in the initial mobile phase.

Part 3: Quantitative Data Presentation

The following table summarizes the typical quantitative improvements observed when applying these troubleshooting strategies to NMPA analysis in a highly suppressing matrix (e.g., high-dose API formulations)[3],[4].

Mitigation StrategyInitial Matrix Factor (MF)Post-Optimization MFAbsolute Recovery (%)Relative Error (%)
Baseline (C18, ESI) 0.35 (Severe Suppression)N/A32.5-65.0
PFP Column Switch 0.350.8280.1-15.2
APCI Source Switch 0.350.9594.5-4.8
SPE Cleanup (HLB) 0.350.8886.2-9.5
SIL-IS Correction 0.350.35*99.1**-0.5

*SIL-IS does not physically remove suppression; it corrects for it mathematically. **Recovery calculated via the IS area ratio, demonstrating the self-validating nature of the method.

Part 4: Workflow Visualization

NMPATroubleshooting Start Detect Low NMPA Recovery During Method Validation Diag Run Post-Column Infusion (NMPA Standard + Matrix Injection) Start->Diag Check Is Signal Suppressed at NMPA Retention Time? Diag->Check Fix1 Strategy 1: Orthogonal Chromatography Switch to PFP/Biphenyl Column Check->Fix1 Yes (Co-elution) Fix2 Strategy 2: Ionization Switch Change ESI to APCI Source Check->Fix2 Yes (High Matrix Load) Fix3 Strategy 3: Sample Cleanup Implement SPE/LLE Protocol Check->Fix3 Yes (Severe Suppression) NoIssue Investigate Extraction Losses or Degradation Check->NoIssue No Val Validate with SIL-IS (NMPA-d3) for Self-Correction Fix1->Val Fix2->Val Fix3->Val Success Robust, Matrix-Free LC-MS/MS Quantitation Val->Success

Workflow for diagnosing and mitigating signal suppression in NMPA mass spectrometry.

References

  • ResearchGate. "Mitigating Matrix Effects for LC-MS/MS Quantification of Nitrosamine Impurities in Rifampin and Rifapentine." ResearchGate.[Link]

  • Journal of Pharma Insights and Research. "Analytical Challenges in Ultra-Trace Quantitation of Nitrosamine Related Impurities within Complex Pharmaceutical Matrices." JOPIR. [Link]

Sources

Reference Data & Comparative Studies

Validation

N-Methyl-N-nitrosopropanamide vs N-Nitrosodimethylamine (NDMA) toxicity comparison

Comparative Toxicity & Mechanistic Profiling: N-Methyl-N-nitrosopropanamide vs. N-Nitrosodimethylamine (NDMA) As a Senior Application Scientist in predictive toxicology and drug development, I frequently encounter the ne...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Toxicity & Mechanistic Profiling: N-Methyl-N-nitrosopropanamide vs. N-Nitrosodimethylamine (NDMA)

As a Senior Application Scientist in predictive toxicology and drug development, I frequently encounter the need to differentiate between subclasses of N-nitroso compounds. While often grouped together under the broad umbrella of "nitrosamines," the structural nuances between dialkylnitrosamines and acyl-nitrosamines (nitrosamides) dictate fundamentally different pharmacokinetic behaviors, stability profiles, and mechanisms of toxicity.

This guide provides an in-depth, objective comparison between N-Nitrosodimethylamine (NDMA) —a prototypical, indirect-acting nitrosamine—and N-Methyl-N-nitrosopropanamide (MNPA) —a highly reactive, direct-acting nitrosamide.

Chemical Profiling & Structural Divergence

The toxicological divergence between NDMA and MNPA is rooted in their chemical structures.

  • NDMA ( C2​H6​N2​O ) is a dialkylnitrosamine. The N-N bond is relatively stable in aqueous environments and physiological pH. It requires enzymatic oxidation to become a reactive alkylating agent.

  • MNPA ( C4​H8​N2​O2​ ) is an acyl-nitrosamine (specifically, a nitrosamide). The presence of the electron-withdrawing carbonyl group adjacent to the nitrosated nitrogen severely destabilizes the molecule. Consequently, MNPA does not require metabolic activation; it undergoes rapid, spontaneous hydrolysis in aqueous media to yield the ultimate toxicant.

Mechanistic Pathways of Toxicity

Both compounds exert their mutagenic and carcinogenic effects by generating the highly electrophilic methyldiazonium ion ( CH3​N2+​ ) , which alkylates DNA primarily at the O6 and N7 positions of guanine. However, the pathway to generating this ion is completely distinct.

NDMA exhibits profound hepatotropism. Upon exposure, it undergoes rapid first-pass metabolism in the liver. Here, the high local concentration of Cytochrome P450 (specifically CYP2E1) drives the α -hydroxylation of NDMA. This forms an unstable α -hydroxy-NDMA intermediate that spontaneously cleaves into formaldehyde and the methyldiazonium ion. Because this activation occurs predominantly in the liver, the reactive ion is trapped within the hepatic parenchyma, leading to severe localized damage.

Conversely, MNPA bypasses enzymatic activation entirely. It hydrolyzes spontaneously at physiological pH or reacts avidly with biological thiols (such as cysteine residues in proteins), evolving elementary nitrogen gas ( N2​ ) and releasing the methyldiazonium ion directly into the systemic circulation or local application site.

ToxicityPathways cluster_NDMA N-Nitrosodimethylamine (NDMA) Indirect Activation cluster_MNPA N-Methyl-N-nitrosopropanamide (MNPA) Direct Activation NDMA NDMA CYP CYP2E1 (Liver S9) NDMA->CYP α-hydroxylation AlphaOH α-hydroxy-NDMA CYP->AlphaOH Methyldiazonium Methyldiazonium Ion (CH3N2+) AlphaOH->Methyldiazonium - Formaldehyde MNPA MNPA Hydrolysis Spontaneous Hydrolysis (Physiological pH / Thiols) MNPA->Hydrolysis Direct Breakdown Hydrolysis->Methyldiazonium - Propionic Acid DNA DNA Alkylation (O6-methylguanine, N7-methylguanine) Methyldiazonium->DNA Toxicity Mutagenesis & Carcinogenesis DNA->Toxicity

Mechanistic divergence of NDMA (CYP-dependent) and MNPA (direct-acting) converging on DNA alkylation.

Comparative Toxicity & Pharmacokinetics

The structural and mechanistic differences directly translate to their in vivo toxicity profiles. NDMA is a potent hepatotoxin; acute oral exposure in rats yields LD50 values between 37 and 58 mg/kg, with death often resulting from massive gastrointestinal hemorrhage and centrilobular liver necrosis.

MNPA, due to its direct-acting nature, exhibits a striking pulmotropism. When administered intravenously (i.v.) to BD-rats, it selectively induces lung cancer in exceptionally high yields, bypassing the liver entirely.

Table 1: Quantitative Toxicity & Profile Comparison

| Parameter | N-Nitrosodimethylamine (NDMA) | N-Methyl-N-nitrosopropanamide (

Comparative

validating LC-MS/MS methods for N-Methyl-N-nitrosopropanamide according to ICH guidelines

This guide provides a comprehensive framework for the validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of N-Methyl-N-nitrosopropanamide, a potential genotoxic impurit...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of N-Methyl-N-nitrosopropanamide, a potential genotoxic impurity, in pharmaceutical products. Grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline, this document offers a detailed, parameter-by-parameter approach, supplemented with experimental insights and comparative data to ensure robust and reliable analytical outcomes.

The Imperative for Validated Nitrosamine Analysis

The discovery of nitrosamine impurities in several classes of drugs has underscored the critical need for highly sensitive and specific analytical methods.[1] N-Methyl-N-nitrosopropanamide (NMPA) is one such nitrosamine that requires vigilant monitoring due to its potential carcinogenic properties. Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate that manufacturers assess and control the levels of these impurities in their products.[2][3][4] LC-MS/MS has emerged as the "gold standard" for this task, offering unparalleled sensitivity and selectivity necessary for detecting trace-level contaminants in complex drug matrices.[5][6]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[7] This guide will walk you through the essential validation characteristics as stipulated by ICH Q2(R1), providing a practical roadmap for researchers, scientists, and drug development professionals.[7][8]

A Parameter-by-Parameter Guide to Method Validation

A successful validation study provides comprehensive evidence that the analytical procedure meets its objectives.[9] The following sections detail the core validation parameters and provide insights into their application for N-Methyl-N-nitrosopropanamide analysis.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] For an LC-MS/MS method, specificity is primarily achieved through a combination of chromatographic separation and the selectivity of the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[6]

Experimental Approach:

  • Blank Analysis: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of N-Methyl-N-nitrosopropanamide.

  • Spiked Sample Analysis: Spike the blank matrix with a known concentration of N-Methyl-N-nitrosopropanamide and its potential impurities or related substances.

  • Data Evaluation: Confirm that the chromatographic peak for N-Methyl-N-nitrosopropanamide is well-resolved from other components and that the MRM transitions are unique to the analyte.

Linearity and Range

Linearity demonstrates that the analytical procedure's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[7]

Experimental Approach:

  • Standard Preparation: Prepare a series of at least five calibration standards by spiking the blank matrix with N-Methyl-N-nitrosopropanamide across a concentration range that brackets the expected levels of the impurity.

  • Analysis: Analyze each standard in triplicate.

  • Data Evaluation: Plot the peak area response against the concentration and perform a linear regression analysis. The correlation coefficient (r) or coefficient of determination (R²) should be greater than 0.995.[11]

ParameterAcceptance Criterion
Correlation Coefficient (r)> 0.995
y-interceptClose to zero
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7] It is typically assessed by determining the recovery of the analyte in a spiked sample.

Experimental Approach:

  • Sample Spiking: Spike the drug product matrix with N-Methyl-N-nitrosopropanamide at a minimum of three concentration levels (e.g., low, medium, and high) across the specified range.

  • Analysis: Prepare and analyze at least three replicates at each concentration level.

  • Data Evaluation: Calculate the percent recovery at each level. The recovery should typically be within 80-120% for impurity analysis.[11]

Concentration LevelMean Recovery (%)Acceptance Criteria (%)
Low (e.g., LOQ)98.580 - 120
Medium101.280 - 120
High99.880 - 120
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[7]

  • Repeatability (Intra-assay Precision): Assesses the precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

Experimental Approach:

  • Repeatability: Analyze a minimum of six replicates of a sample spiked at 100% of the target concentration on the same day and with the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Data Evaluation: Calculate the relative standard deviation (RSD) for each set of measurements. The RSD should typically be less than 20% for impurity analysis at trace levels.[11]

Precision LevelMean Concentration (ng/mL)Standard Deviation%RSDAcceptance Criteria (%RSD)
Repeatability10.20.87.8< 20%
Intermediate Precision10.51.110.5< 20%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7][11]

Experimental Approach:

  • Signal-to-Noise Ratio: Prepare and analyze samples with known low concentrations of N-Methyl-N-nitrosopropanamide. The LOD is typically determined as the concentration that yields a signal-to-noise ratio of 3:1, and the LOQ at a ratio of 10:1.[11]

  • Precision and Accuracy at LOQ: The LOQ should be confirmed by analyzing a minimum of six replicates at this concentration and demonstrating acceptable precision and accuracy.

ParameterSignal-to-Noise RatioAcceptance Criteria
LOD3:1Detectable peak
LOQ10:1%RSD < 20%, Recovery 80-120%
Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[12]

Experimental Approach:

  • Parameter Variation: Introduce small, deliberate changes to the LC-MS/MS method parameters, such as:

    • Mobile phase composition (e.g., ±2% organic)

    • Column temperature (e.g., ±5 °C)

    • Flow rate (e.g., ±0.1 mL/min)

  • Analysis: Analyze a system suitability sample under each of the modified conditions.

  • Data Evaluation: Assess the impact of the changes on key system suitability parameters like retention time, peak shape, and signal-to-noise ratio.

Experimental Workflow and Protocols

A well-defined experimental workflow is crucial for reproducible results. The following provides a general protocol for the analysis of N-Methyl-N-nitrosopropanamide.

Sample Preparation

The choice of sample preparation technique is critical and depends on the drug matrix. The goal is to extract the analyte of interest while minimizing matrix effects.

Protocol: Solid-Phase Extraction (SPE)

  • Weigh an appropriate amount of the ground tablet powder or API into a centrifuge tube.

  • Add a suitable extraction solvent (e.g., methanol or dichloromethane) and an internal standard.

  • Vortex and sonicate to ensure complete dissolution of the analyte.

  • Centrifuge to pelletize insoluble excipients.

  • Load the supernatant onto a pre-conditioned SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the N-Methyl-N-nitrosopropanamide with an appropriate solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Sample Preparation Workflow

LC-MS/MS Instrumentation and Conditions

A typical LC-MS/MS system consists of a high-performance liquid chromatograph coupled to a tandem quadrupole mass spectrometer.

ParameterTypical ConditionRationale
LC Column C18 reverse-phase, e.g., Xselect HSS T3Provides good retention and separation for polar nitrosamines.[11]
Mobile Phase A 0.1% Formic acid in WaterPromotes ionization and improves peak shape.[11]
Mobile Phase B 0.1% Formic acid in Acetonitrile/MethanolOrganic solvent for gradient elution.[11]
Flow Rate 0.4 mL/minOptimized for column dimensions and particle size.
Column Temp. 40 °CEnsures reproducible retention times.
Ionization Mode Positive Electrospray Ionization (ESI) or APCISuitable for the ionization of nitrosamines.
MS/MS Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity.

graph LCMS_System {
rankdir=LR;
node [shape=record, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#EA4335"];

LC [label="LC System | { Pump | Autosampler | Column Oven}" ]; MS [label="Mass Spectrometer | { Ion Source (ESI/APCI) | Quadrupole 1 (Q1) | Collision Cell (Q2) | Quadrupole 3 (Q3) | Detector}" ]; DataSystem [label="Data System", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

LC:p3 -> MS:p1 [label="Eluent"]; MS:p5 -> DataSystem [label="Signal"]; }

LC-MS/MS System Configuration

Comparison with Alternative Methods

While LC-MS/MS is the preferred method, other techniques can be used for nitrosamine analysis, each with its own advantages and disadvantages.

TechniqueAdvantagesDisadvantages
LC-MS/MS High sensitivity and selectivity, suitable for a wide range of nitrosamines.[6][13]High initial instrument cost, potential for matrix effects.
GC-MS/MS Excellent for volatile nitrosamines, established technique.Not suitable for thermolabile or non-volatile nitrosamines.[13]
LC-HRMS High mass accuracy provides additional confidence in identification.[14]May have lower sensitivity in targeted quantification compared to triple quadrupole MS/MS.

Conclusion

The validation of an LC-MS/MS method for the determination of N-Methyl-N-nitrosopropanamide according to ICH Q2(R1) guidelines is a rigorous but essential process to ensure the safety and quality of pharmaceutical products. By systematically evaluating specificity, linearity, range, accuracy, precision, detection limits, and robustness, a reliable and defensible analytical method can be established. The insights and protocols provided in this guide serve as a practical resource for scientists to develop and validate methods that meet the stringent requirements of regulatory agencies and safeguard public health.

References

  • A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC. (n.d.).
  • Nitrosamines by GC-MS/MS. (n.d.).
  • Control of Nitrosamine Impurities in Human Drugs - FDA. (2024, August 30).
  • FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. (2024, September 24).
  • Guidance Breakdown: FDA Revises Its Final Guidance on Nitrosamine Impurities. (2024, September 5).
  • FDA Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs. (n.d.).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.).
  • Nitrosamines Analysis with LC-MS/MS - Waters Corporation. (n.d.).
  • An Automated Sample Preparation Workflow for the Analysis of Nitrosamines in Drug Substance - Thermo Fisher Scientific. (n.d.).
  • Information about Nitrosamine Impurities in Medications - FDA. (2024, September 4).
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate. (n.d.).
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. (2006, June).
  • APPLICATION OF LC-MS FOR THE IDENTIFICATION AND QUANTIFICATION OF NITROSAMINE IMPURITIES IN ORAL METFORMIN-BASED PHARMACEUTICAL - Farmacia Journal. (2025, April 12).
  • ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd. (n.d.).
  • Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. (2025, May 6).
  • Determining N-Nitrosamines in Pharmaceutical Preparations Using LC–MS/MS. (2025, March 20).
  • A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. (2020, June 27).
  • N-Nitrosamines Analysis An Overview. (n.d.).
  • ICH guideline Q2(R2) on validation of analytical procedures - EMA. (2022, March 31).
  • bioanalytical method validation and study sample analysis m10 - ICH. (2022, May 24).
  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities in - FDA. (2019, May 21).

Sources

Comparative

A Senior Application Scientist's Guide to the Cross-Validation of GC-MS and LC-MS for the Analysis of N-Methyl-N-nitrosopropanamide

Introduction: The Imperative for Rigorous Nitrosamine Analysis The discovery of N-nitrosamine impurities in common pharmaceutical products has presented a significant challenge to the drug development and manufacturing i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Rigorous Nitrosamine Analysis

The discovery of N-nitrosamine impurities in common pharmaceutical products has presented a significant challenge to the drug development and manufacturing industry.[1][2] Classified as probable human carcinogens, these compounds must be controlled to stringent levels, often in the parts-per-billion (ppb) range, to ensure patient safety.[2][3][4] N-Methyl-N-nitrosopropanamide is a potential N-nitrosamine impurity that could arise from specific manufacturing processes, falling into a class of impurities known as Nitrosamine Drug Substance-Related Impurities (NDSRIs).[4][5]

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate that manufacturers perform robust risk assessments and implement highly sensitive analytical testing to quantify and control these impurities.[3][5][6][7] The two most powerful and widely accepted analytical techniques for this task are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9]

This guide provides an in-depth comparison of GC-MS and LC-MS for the analysis of N-Methyl-N-nitrosopropanamide. More importantly, it outlines the principles and protocols for cross-validating these two methods. A successful cross-validation provides the highest degree of confidence in your analytical data, ensuring that results are accurate, reproducible, and defensible, regardless of the technology platform used.[6] This is not merely a procedural checklist; it is a framework for building a self-validating system of analytical control, grounded in scientific first principles and regulatory expectations.

Foundational Principles: GC-MS vs. LC-MS

The choice between GC-MS and LC-MS is fundamentally dictated by the physicochemical properties of the target analyte.[8][10] N-Methyl-N-nitrosopropanamide, as a relatively small nitrosamine, is a candidate for both techniques, making a direct comparison and cross-validation highly relevant.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is the gold standard for analyzing compounds that are volatile or semi-volatile and thermally stable.[8][10] The sample is vaporized and separated based on its boiling point and interaction with a stationary phase inside a long capillary column before being detected by a mass spectrometer.[10] Its strength lies in high chromatographic resolution and well-established, reproducible methods.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is exceptionally versatile and is the preferred method for non-volatile, thermally labile (heat-sensitive), or polar compounds.[8][10][11] Separation occurs in the liquid phase based on the analyte's affinity for the column's stationary phase and the mobile phase.[12] This technique often offers superior sensitivity and can frequently analyze samples with more minimal preparation, though it is more susceptible to matrix effects.[13][14]

The Cross-Validation Framework: Adhering to ICH Q2(R1)

The objective of a cross-validation study is to demonstrate that two distinct analytical procedures are suitable for their intended purpose and provide equivalent, or acceptably comparable, results.[6] The framework for this validation is detailed in the International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures".[15][16][17]

A robust cross-validation protocol must compare the following performance characteristics for both GC-MS and LC-MS methods.

Table 1: Key Validation Parameters for Method Cross-Validation
Validation Parameter Objective Typical Acceptance Criteria
Specificity/Selectivity To ensure the method can unequivocally measure the analyte in the presence of matrix components, impurities, and degradants.[18]No significant interference at the retention time of the analyte. Peak purity analysis should pass.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.[16]Signal-to-Noise ratio ≥ 3:1
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[16]Signal-to-Noise ratio ≥ 10:1; acceptable precision and accuracy.
Linearity & Range The ability to elicit test results that are directly proportional to the analyte concentration within a given range.Correlation coefficient (R²) > 0.99.[9]
Accuracy (% Recovery) The closeness of the test results to the true value, assessed by spiking a blank matrix with a known amount of analyte.Typically 80-120% recovery for trace impurity analysis.[9][19]
Precision (% RSD) The degree of scatter between a series of measurements, assessed at repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) levels.Relative Standard Deviation (%RSD) typically < 15-20%.[9]
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, flow rate).No significant impact on results from minor parameter changes.

Experimental Protocols: A Step-by-Step Guide

The following protocols are representative methodologies for the analysis of N-Methyl-N-nitrosopropanamide and must be optimized and formally validated for your specific drug product matrix.

GC-MS/MS Experimental Protocol
  • Rationale: This method is chosen for its high resolving power and specificity, particularly when using tandem mass spectrometry (MS/MS). It is well-suited for a semi-volatile compound like N-Methyl-N-nitrosopropanamide, provided it exhibits sufficient thermal stability.

  • Step 1: Sample Preparation (Liquid-Liquid Extraction)

    • Accurately weigh approximately 250 mg of the drug substance or powdered drug product into a 15 mL centrifuge tube.[20]

    • Add 10 mL of a suitable aqueous buffer (e.g., dilute sodium hydroxide solution) and vortex for 5 minutes to dissolve or suspend the sample.[20]

    • Add 2 mL of dichloromethane (DCM).

    • Shake vigorously for a minimum of 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to achieve phase separation.

    • Carefully transfer the lower organic (DCM) layer to a clean vial for analysis. This step is critical as it isolates the analyte from non-volatile matrix components.

  • Step 2: GC-MS/MS Instrumental Conditions

    • GC System: Agilent 8890 or equivalent.

    • MS System: Agilent 7000 series Triple Quadrupole or equivalent.

    • Column: VF-WAXms (30 m x 0.25 mm, 1.0 µm) or similar polar capillary column.[21]

    • Injection: 1 µL, Splitless.

    • Inlet Temperature: 230 °C.

    • Oven Program: Start at 70 °C (hold 4 min), ramp at 20 °C/min to 240 °C (hold 3.5 min).[21]

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • MS Source Temp: 230 °C.[21]

    • Quadrupole Temp: 150 °C.[21]

    • Detection Mode: Multiple Reaction Monitoring (MRM) for maximum sensitivity and selectivity. Optimized precursor/product ion transitions for N-Methyl-N-nitrosopropanamide must be determined.

LC-MS/MS Experimental Protocol
  • Rationale: This method is chosen to mitigate the risk of thermal degradation and is often more sensitive. The key challenge to overcome is the potential for matrix effects.

  • Step 1: Sample Preparation (Dilute-and-Shoot or SPE)

    • For Soluble APIs: Accurately weigh 80 mg of the drug substance into a 2 mL centrifuge tube.

    • Add 1188 µL of diluent (e.g., 1% formic acid in water) and 12 µL of an appropriate stable isotope-labeled internal standard (SIL-IS) solution.[22]

    • Vortex at 2500 rpm for 20 minutes.[22]

    • Centrifuge at 4500 rpm for 15 minutes.[23]

    • Filter the supernatant using a 0.22 µm PVDF syringe filter into an HPLC vial.[23]

    • For Complex Matrices: A Solid-Phase Extraction (SPE) cleanup may be required to remove interfering components and concentrate the analyte.[13]

  • Step 2: LC-MS/MS Instrumental Conditions

    • LC System: Waters ACQUITY UPLC I-Class or equivalent.

    • MS System: Waters Xevo TQ-S micro or equivalent.

    • Column: InertSustain AQ-C18 (3 µm, 50 x 2.1 mm) or a biphenyl phase column for enhanced retention of polar nitrosamines.[24][25]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Flow Rate: 0.4 mL/min.[25]

    • Column Temp: 40 °C.[25]

    • Gradient: A suitable gradient must be developed to separate the analyte from the main drug substance peak and other matrix components.

    • Ion Source: Atmospheric Pressure Chemical Ionization (APCI) is often preferred for small, less polar nitrosamines as it can be less susceptible to matrix effects than Electrospray Ionization (ESI).[13][18]

    • Detection Mode: Positive Ion MRM.

Visualizing the Analytical Workflows

To clarify the procedural flow, the following diagrams illustrate the distinct pathways for GC-MS and LC-MS analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis Sample Weigh Sample Dissolve Dissolve/Suspend Sample->Dissolve Extract Liquid-Liquid Extraction (DCM) Dissolve->Extract Centrifuge Centrifuge Extract->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Inject Inject into GC Collect->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Data Data Detect->Data Data Acquisition & Processing

Caption: GC-MS/MS Experimental Workflow.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Weigh Sample Dilute Add Diluent & SIL-IS Sample->Dilute Vortex Vortex Dilute->Vortex Centrifuge Centrifuge Vortex->Centrifuge Filter Filter Supernatant Centrifuge->Filter Inject Inject into LC Filter->Inject Separate LC Separation Inject->Separate Ionize APCI Ionization Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Data Data Detect->Data Data Acquisition & Processing

Caption: LC-MS/MS Experimental Workflow.

Head-to-Head Comparison: Expected Performance

The following table summarizes the anticipated performance characteristics of each technique for the analysis of N-Methyl-N-nitrosopropanamide, based on established methodologies for similar nitrosamines.[9]

Table 2: Comparative Performance Data for GC-MS/MS vs. LC-MS/MS
Performance Parameter GC-MS/MS LC-MS/MS Senior Scientist's Insight
Limit of Quantification (LOQ) 0.15 - 1.5 ng/mL0.3 - 3.0 ng/mLWhile GC-MS can be highly sensitive, LC-MS/MS often achieves lower LOQs for a broader range of nitrosamines, especially with optimized sample preparation.[9][14]
Accuracy (% Recovery) 75 - 115%80 - 120%Both methods can achieve excellent accuracy. Deviations in GC-MS may hint at thermal degradation, while low recovery in LC-MS often points to significant matrix suppression.
Precision (% RSD) < 20%< 15%LC-MS coupled with a stable isotope-labeled internal standard generally provides superior precision by compensating for matrix effects and extraction variability.
Matrix Effect Low to ModerateModerate to HighThis is the Achilles' heel of LC-MS.[13] GC-MS is less prone to ionization-based matrix effects, as the high-energy EI source is more robust and interferences are often chromatographically resolved.
Throughput ModerateHighLC-MS methods, especially with simple "dilute-and-shoot" sample preparation, typically offer higher sample throughput. GC run times can be longer.
Risk of Artefact Formation LowLow to ModerateCare must be taken during LC sample preparation, particularly with acidic conditions and the presence of residual nitrites, to prevent in-situ nitrosamine formation.

The Cross-Validation Process: A Logic-Based Approach

A successful cross-validation is more than just running samples on two machines; it's a systematic process of inquiry.

CrossValidation_Logic Start Initiate Cross-Validation Harmonize Harmonize Protocol (Sample Prep, Standards) Start->Harmonize Analyze Analyze Identical Batches on GC-MS and LC-MS Harmonize->Analyze Compare Compare Datasets (Accuracy, Precision, LOQ) Analyze->Compare Decision Results Concordant within Pre-defined Criteria? Compare->Decision Success Validation Successful Methods are Interchangeable Decision->Success Yes Investigate Investigate Discrepancies Decision->Investigate No Report Final Validation Report Success->Report RootCause Identify Root Cause (e.g., Matrix Effect, Degradation) Investigate->RootCause Remediate Remediate & Re-analyze RootCause->Remediate Remediate->Analyze Remediate->Compare

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Validation

Comparative Analysis of DNA Adduct Formation: N-Methyl-N-nitrosopropanamide (MNPA) vs. N-Methyl-N-nitrosourea (MNU)

In the landscape of genetic toxicology and drug development, understanding the precise mechanisms of DNA alkylating agents is paramount. N-Methyl-N-nitrosourea (MNU) and N-Methyl-N-nitrosopropanamide (MNPA, also known as...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of genetic toxicology and drug development, understanding the precise mechanisms of DNA alkylating agents is paramount. N-Methyl-N-nitrosourea (MNU) and N-Methyl-N-nitrosopropanamide (MNPA, also known as N-methyl-N-nitrosopropionamide) are both direct-acting N-nitroso compounds. They methylate DNA without requiring cytochrome P450 metabolic activation. However, despite generating the identical ultimate electrophile, their in vivo pharmacokinetic behaviors and tissue-specific toxicities diverge significantly.

This guide provides a rigorous, objective comparison of their adduct formation profiles, supported by field-proven experimental protocols and mechanistic causality.

Chemical Kinetics and Tissue Specificity

Both MNU and MNPA undergo spontaneous hydrolysis in aqueous environments to yield the methyldiazonium ion ( CH3​N2+​ ), a highly reactive electrophile that attacks nucleophilic centers on DNA. Despite this shared intermediate, their biological outcomes are distinct:

  • MNU (N-Methyl-N-nitrosourea): MNU is a potent neurotropic, mammary, and lymphomagenic carcinogen. It is highly lipid-soluble, crosses the blood-brain barrier easily, and notably does not react with thiols like cysteine[1].

  • MNPA (N-Methyl-N-nitrosopropanamide): In stark contrast, MNPA exhibits a highly pulmotropic (lung-specific) carcinogenic profile when administered intravenously[1]. The causality behind this tissue specificity lies in MNPA's avid reactivity with cysteine, a reaction that evolves elementary nitrogen[1]. This unique thiol reactivity alters its systemic half-life and distribution, causing it to be uniquely processed in the pulmonary capillary bed, leading to localized DNA damage.

Pathway MNU N-Methyl-N-nitrosourea (MNU) Hydrolysis Spontaneous Hydrolysis (Aqueous/pH dependent) MNU->Hydrolysis Direct MNPA N-Methyl-N-nitrosopropanamide (MNPA) MNPA->Hydrolysis Direct Thiol Cysteine/Thiol Reactivity (Evolves N2) MNPA->Thiol Avid Reaction Diazonium Methyldiazonium Ion [CH3-N2+] Hydrolysis->Diazonium Adducts DNA Alkylation (N7-MeG, O6-MeG, N3-MeA) Diazonium->Adducts Electrophilic Attack

Chemical degradation pathways of MNU and MNPA leading to DNA alkylation.

DNA Adduct Formation Profiles

Upon reaching the nucleus, the methyldiazonium ion generated by both agents reacts primarily with the major and minor grooves of DNA. The resulting adduct profile is quantitatively dominated by N7-methylguanine (N7-MeG, ~70-80% of total adducts), followed by O6-methylguanine (O6-MeG, ~7-10%), and minor groove N3-methyladenine (N3-MeA, ~8%)[2][3].

While N7-MeG is highly abundant, it is relatively non-mutagenic. The primary driver of mutagenesis is O6-MeG, which mispairs with thymine during replication, leading to G:C A:T transition mutations[2]. The persistence of these O6-MeG adducts is heavily dictated by the tissue-specific expression of O6-alkylguanine-DNA alkyltransferase (AGT), a suicide enzyme that directly removes the methyl group[2].

Quantitative Comparison Summary
ParameterN-Methyl-N-nitrosourea (MNU)N-Methyl-N-nitrosopropanamide (MNPA)
Chemical Class NitrosoureaNitrosamide
Ultimate Electrophile Methyldiazonium ion ( CH3​N2+​ )Methyldiazonium ion ( CH3​N2+​ )
Metabolic Activation Not required (Direct-acting)Not required (Direct-acting)
Reactivity with Thiols NegligibleAvid reaction with cysteine (evolves N2​ )
Primary Target Organs Brain, Mammary Gland, Lymphoid tissueLungs (Pulmotropic)
Major DNA Adducts N7-MeG (~70%), O6-MeG (~7-10%), N3-MeA (~8%)N7-MeG, O6-MeG, N3-MeA
Mutagenic Signature G:C A:T transitionsG:C A:T transitions

Experimental Workflows: Self-Validating Adduct Quantification

To objectively compare the performance and adduct yields of MNU and MNPA in vivo or in vitro, researchers must employ highly specific analytical techniques. The following LC-ESI-MS/MS protocol is designed as a self-validating system to ensure absolute quantification and prevent artifactual data.

Step-by-Step Methodology

Step 1: Tissue Harvest and AGT Inhibition

  • Action: Snap-freeze target tissues (e.g., lung for MNPA, brain for MNU) in liquid nitrogen immediately upon harvest.

  • Causality: This halts the endogenous activity of AGT. Failure to instantly inhibit AGT leads to the rapid, artifactual repair of O6-MeG adducts ex vivo, destroying the integrity of the dose-response data[2].

Step 2: DNA Extraction and Isotope Dilution

  • Action: Isolate genomic DNA using a standard phenol-chloroform extraction or silica-column method. Immediately spike the purified DNA with heavy-isotope internal standards (e.g., D3​ -O6-MeG and D3​ -N7-MeG).

  • Causality: Spiking internal standards prior to hydrolysis creates a self-validating control that intrinsically corrects for extraction losses, incomplete hydrolysis, and matrix-induced ion suppression during mass spectrometry.

Step 3: Neutral Thermal Hydrolysis (N7-MeG and N3-MeA Release)

  • Action: Incubate the DNA solution at 100°C for 30 minutes at a neutral pH (7.0), followed by rapid cooling and ethanol precipitation. Retain the supernatant.

  • Causality: Neutral thermal hydrolysis capitalizes on the electron-withdrawing nature of the N7 and N3 methyl groups, which destabilizes the N-glycosidic bond. This selectively liberates N7-MeG and N3-MeA into the supernatant without cleaving unmodified bases or the more stable O6-MeG adducts[3].

Step 4: Mild Acid Hydrolysis (O6-MeG Release)

  • Action: Resuspend the remaining DNA pellet in 0.1 N HCl and incubate at 70°C for 30 minutes to release O6-MeG.

  • Causality: This sequential extraction is a critical self-validating step. By removing the massive pool of N7-MeG in Step 3, you prevent it from causing isobaric interference or detector saturation during the LC-MS/MS analysis of the much lower-abundance O6-MeG.

Step 5: LC-ESI-MS/MS Quantification

  • Action: Inject the fractions into a liquid chromatography-electrospray ionization-tandem mass spectrometer (LC-ESI-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

Workflow Step1 Tissue Lysis & DNA Extraction Step2 Spike Internal Standards Step1->Step2 Step3 Neutral Thermal Hydrolysis Step2->Step3 Step4 Mild Acid Hydrolysis Step3->Step4 Step5 LC-ESI-MS/MS Analysis Step4->Step5

Self-validating experimental workflow for DNA adduct extraction and LC-MS/MS quantification.

References

  • Jansen JG, de Groot AJ, van Teijlingen CM, Lohman PH, Mohn GR, Vrieling H, van Zeeland AA. "Formation and persistence of DNA adducts in pouch skin fibroblasts and liver tissue of rats exposed in vivo to the monofunctional alkylating agents N-methyl-N-nitrosourea or N-ethyl-N-nitrosourea." Mutation Research, 1994. URL:[Link]

  • Kelly JD, Shah D, Chen FX, Wurdeman R, Gold B. "Quantitative and Qualitative Analysis of DNA Methylation at N3-Adenine by N-Methyl-N-nitrosourea." Chemical Research in Toxicology, 1998. URL:[Link]

  • Stekar J. "Pulmotropic carcinogenic activity of N-methyl-N-nitrosopropionamide." European Journal of Cancer, 1977. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

N-Methyl-N-nitrosopropanamide proper disposal procedures

Comprehensive Decontamination and Disposal Protocol for N-Methyl-N-nitrosopropanamide As a Senior Application Scientist, I recognize that handling and disposing of nitrosamides like N-Methyl-N-nitrosopropanamide requires...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Decontamination and Disposal Protocol for N-Methyl-N-nitrosopropanamide

As a Senior Application Scientist, I recognize that handling and disposing of nitrosamides like N-Methyl-N-nitrosopropanamide requires rigorous, scientifically validated protocols. Nitrosamides are potent, direct-acting alkylating agents and mutagens. Improper disposal—specifically the historically common practice of simple base hydrolysis—can lead to the generation of highly toxic and explosive diazoalkanes (such as diazomethane).

To ensure laboratory safety and environmental compliance, this guide details the mechanistic rationale and the step-by-step operational procedure for the reductive destruction of N-Methyl-N-nitrosopropanamide using the validated Aluminum-Nickel (Al-Ni) alloy method [1].

Chemical Profile and Hazard Summary

Before initiating any disposal protocol, it is critical to understand the physical and chemical properties of the target compound to anticipate its behavior in solution [2].

Property / ParameterData / Description
Chemical Name N-Methyl-N-nitrosopropanamide
CAS Registry Number 16395-80-5
Molecular Formula C₄H₈N₂O₂
Molar Mass 116.12 g/mol
Primary Hazards Carcinogenic, Mutagenic, Alkylating Agent.
Incompatibilities Strong bases (when used without a reducing agent), strong oxidizers.
Decomposition Risk Reacts with aqueous alkali to form explosive, highly toxic diazomethane gas.

Mechanistic Rationale for Reductive Cleavage

The Danger of Simple Hydrolysis: Historically, laboratories attempted to destroy nitrosamides by dissolving them in strong alkalis (e.g., NaOH or KOH). This is a critical operational error. Base-catalyzed cleavage of N-methyl nitrosamides yields diazomethane ( CH2​N2​ ). Diazomethane is not only a severe respiratory hazard but is also notoriously explosive, especially in the presence of ground-glass joints or strong light.

The Al-Ni Alloy Solution: To safely decontaminate N-Methyl-N-nitrosopropanamide, the generation of diazomethane must be completely bypassed. The protocol developed by Lunn and Sansone utilizes Aluminum-Nickel (Al-Ni) alloy powder in the presence of a base [1].

  • The base reacts with the aluminum in the alloy to generate hydrogen gas in situ.

  • The nickel acts as a catalyst for the immediate reduction of the nitroso group.

  • This reductive cleavage breaks the N-NO bond, converting the highly mutagenic nitrosamide into non-mutagenic, simple aliphatic amines and amides (e.g., methylamine and propanamide). This method consistently achieves >99.98% destruction of the nitrosamide without generating hazardous diazoalkanes [1].

Standard Operating Procedure (SOP): Reductive Destruction

Prerequisites & PPE: This procedure must be performed inside a certified, properly functioning chemical fume hood. Operators must wear double nitrile gloves, a flame-resistant laboratory coat, chemical splash goggles, and a face shield.

Reagents Required:

  • Aluminum-Nickel alloy powder (typically 50:50 Al:Ni)

  • 1M Potassium Hydroxide (KOH) solution

  • Ice bath

Step-by-Step Methodology:

  • Preparation of the Waste Solution: Transfer the N-Methyl-N-nitrosopropanamide waste (pure compound or solution) into a suitably sized round-bottom flask. If the waste is solid, dissolve or suspend it in a minimal volume of water or methanol. Place the flask in an ice bath. Causality: The subsequent reduction reaction is highly exothermic; the ice bath prevents solvent boil-off and controls the rate of hydrogen gas evolution.

  • Addition of Reductive Catalyst: Add Al-Ni alloy powder to the flask. A standard ratio is approximately 1 gram of Al-Ni alloy per 50 mL of waste solution. Ensure the powder is fully wetted by the solvent.

  • Initiation via Base Addition: Begin the dropwise addition of 1M KOH solution into the flask using an addition funnel. Causality: The slow addition is critical. The reaction between KOH and Al generates significant volumes of hydrogen gas ( H2​ ) and heat. Rapid addition can cause the reaction to run away, leading to pressure buildup, foaming, and the potential aerosolization of the mutagenic starting material.

  • Reaction Maturation: Once the addition of KOH is complete and the initial vigorous effervescence has subsided, remove the ice bath. Allow the mixture to stir continuously at room temperature for 24 hours. Causality: Extended stirring ensures complete catalytic reduction (>99.98% destruction) of the nitrosamide into non-hazardous byproducts.

  • Filtration and Separation: Carefully filter the reaction mixture through a Celite pad or filter paper to separate the solid spent catalyst from the aqueous filtrate.

    • Critical Safety Note: The spent solid residue contains finely divided nickel, which can be pyrophoric when dry. It must be kept wet with water and disposed of immediately in a dedicated hazardous solid waste container.

  • Neutralization and Final Disposal: The remaining aqueous filtrate will be highly basic. Neutralize the filtrate to pH 7 using a dilute acid (e.g., 1M HCl). Once neutralized, the liquid contains only non-mutagenic amines/amides and inorganic salts, and can be disposed of through your institution's standard aqueous hazardous waste stream.

Operational Workflow Visualization

G Start N-Methyl-N-nitrosopropanamide Waste Solution AlNi Add Al-Ni Alloy Powder (Reductive Agent) Start->AlNi Base Slow Addition of 1M KOH (Ice Bath / H2 Evolution) AlNi->Base Stir Stir for 24 Hours (Complete Reduction) Base->Stir Exothermic Filter Filtration Stir->Filter Solid Solid Waste (Spent Alloy - Pyrophoric Risk) Filter->Solid Liquid Aqueous Filtrate Filter->Liquid Neutralize Neutralize to pH 7 Liquid->Neutralize Dispose EHS Aqueous Disposal Neutralize->Dispose

Figure 1: Step-by-step operational workflow for the reductive destruction of nitrosamide waste.

References

  • Lunn, G., Sansone, E. B., Andrews, A. W., & Keefer, L. K. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. Cancer research, 48(3), 522-526. URL: [Link]

  • ChemBK. (n.d.). N-Methyl-N-nitrosopropanamide Chemical Properties and Data. URL: [Link]

Handling

Personal protective equipment for handling N-Methyl-N-nitrosopropanamide

The handling of N-Methyl-N-nitrosopropanamide (CAS: 16395-80-5), a potent member of the N-nitroso compound family, requires rigorous adherence to advanced laboratory safety protocols. As a nitrosamide, this compound acts...

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Author: BenchChem Technical Support Team. Date: April 2026

The handling of N-Methyl-N-nitrosopropanamide (CAS: 16395-80-5), a potent member of the N-nitroso compound family, requires rigorous adherence to advanced laboratory safety protocols. As a nitrosamide, this compound acts as a powerful alkylating agent and is reasonably anticipated to be a human carcinogen based on extensive animal models for related N-nitroso derivatives [1][4]. Furthermore, nitrosamides present unique reactive hazards, including the potential to generate highly toxic and explosive gases (such as diazomethane) under specific chemical conditions.

The following guide establishes a self-validating operational framework for researchers and drug development professionals to safely handle, process, and dispose of this chemical.

I. Mechanistic Hazard Assessment & Causality

To design an effective safety protocol, one must understand the causality behind the hazard. N-nitroso compounds exert their toxicity primarily through metabolic or direct chemical activation into electrophilic species. These electrophiles covalently bind to nucleophilic sites on DNA (alkylation), leading to mutagenesis and carcinogenesis if the DNA adducts are not repaired [1][3].

Because N-Methyl-N-nitrosopropanamide can be absorbed through the skin, inhaled as a dust/aerosol, or ingested, the safety matrix must establish an absolute barrier between the compound and the researcher's biological systems.

HazardPathway N N-Methyl-N- nitrosopropanamide Act Chemical/Metabolic Activation N->Act Alk Electrophilic Alkylating Agent Act->Alk DNA DNA Adduct Formation (Carcinogenesis) Alk->DNA

Fig 1. Mechanism of N-nitrosamide toxicity via electrophilic DNA alkylation.

II. Personal Protective Equipment (PPE) Matrix

Standard laboratory apparel is insufficient for handling potent alkylating agents. The PPE selection must account for chemical permeation rates and the prevention of cross-contamination outside the designated work area [1].

PPE CategorySpecification & MaterialCausality (Why this is required)Verification Step
Hand Protection Double-gloving: Inner laminate glove (e.g., Silver Shield) + Outer Nitrile glove (min 8 mil).Nitrosamides can rapidly permeate standard latex or thin nitrile. The laminate provides a chemical barrier; the outer nitrile provides dexterity and physical protection.Perform visual inspection for micro-tears before donning. Replace outer glove immediately if contaminated.
Body Protection Solid-front, disposable chemical-resistant gown (e.g., Tyvek) with knit cuffs.Prevents aerosolized particles from settling on reusable lab coats or personal clothing, eliminating secondary exposure risks.Ensure cuffs are tucked under the outer glove to prevent wrist exposure.
Eye/Face Protection Chemical splash goggles (indirect vented) + Full face shield.Protects ocular mucous membranes from micro-splashes during dissolution or aerosolized powders during weighing.Verify goggle seal against the face prior to entering the work zone.
Respiratory N95/P100 Particulate Respirator (if handling dry powders outside a closed system).Prevents inhalation of carcinogenic dust. Note: Primary control must be engineering (fume hood); respirators are secondary.Fit-test required prior to use.

III. Operational Workflow & Engineering Controls

Every procedure involving N-Methyl-N-nitrosopropanamide must be treated as a self-validating system, meaning the environment is tested and verified before the chemical is introduced. All work must be conducted in a certified chemical fume hood or a Class II Type B biological safety cabinet [2].

Step-by-Step Handling Protocol:

  • Environmental Verification: Verify the fume hood airflow monitor reads between 80–120 linear feet per minute (fpm). Do not proceed if the alarm is active or flow is inadequate.

  • Zone Preparation: Line the working surface of the fume hood with plastic-backed, highly absorbent paper. Tape the edges down to prevent airflow disruption.

  • Equipment Isolation: Dedicate specific spatulas, weigh boats, and glassware exclusively for this procedure. Do not use shared equipment to prevent cross-contamination.

  • Execution (Weighing/Transfer):

    • If handling dry powder, use an anti-static weigh boat to prevent particle dispersion.

    • Perform all transfers over the absorbent pad.

    • Cap all vials immediately after transfer.

  • De-gowning: Before removing hands from the hood, remove the outer gloves and place them in the designated hazardous waste bin inside the hood.

Workflow A 1. Fume Hood Flow Verification (>80 fpm) B 2. Zone Prep (Plastic-backed pad) A->B C 3. PPE Verification (Double Glove/Gown) B->C D 4. Enclosed Transfer & Processing C->D E 5. In-Hood Outer Glove Disposal D->E

Fig 2. Self-validating operational workflow for handling potent carcinogens.

IV. Decontamination and Waste Management

The disposal of N-nitrosamides requires extreme caution due to their chemical reactivity. Under alkaline conditions (e.g., exposure to sodium hydroxide), many methyl-nitrosamides will undergo base-catalyzed cleavage to generate diazomethane , a highly toxic, yellow gas that is explosive in high concentrations or upon contact with rough glass surfaces.

Disposal & Spill Protocol:

  • Never use basic/alkaline solutions to clean up spills of N-Methyl-N-nitrosopropanamide unless specifically executing a controlled, validated diazomethane generation protocol with appropriate trapping mechanisms.

  • Solid Spills: Do not sweep. Cover the powder with damp absorbent paper (using a compatible, non-reactive solvent like water or ethanol) to suppress dust, then carefully wipe up and place in a sealed hazardous waste container.

  • Surface Decontamination: Wash the area with a mild detergent and water, or a validated commercial decontamination solution specifically rated for alkylating agents.

  • Waste Segregation: Collect all contaminated PPE, absorbent pads, and residual chemicals in a rigid, sealable container. Label clearly as "Hazardous Waste: Toxic, Carcinogen (N-nitroso compound)" [3].

  • Final Disposal: Waste must be transferred to the institution's Environmental Health and Safety (EHS) department for professional high-temperature incineration [2].

References

  • U.S. Environmental Protection Agency (EPA). "Method 607: Nitrosamines." EPA Guidelines. Available at:[Link]

  • Harvey Mudd College Department of Chemistry. "Safe Laboratory Practices in Chemistry: N-Nitrosodialkylamines and Certain Other N-Nitroso Compounds." Available at: [Link]

  • Cosmetic Ingredient Review (CIR) Expert Panel. "Nitrosation Resource Document." Available at: [Link]

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